molecular formula C14H16N4O3 B1603276 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid CAS No. 889958-08-1

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Cat. No.: B1603276
CAS No.: 889958-08-1
M. Wt: 288.3 g/mol
InChI Key: BDDWGATUBUCAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDWGATUBUCAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610812
Record name [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889958-08-1
Record name [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazinyl Quinazolinone Compounds as α1-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazinyl quinazolinone scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with diverse pharmacological activities. A preeminent class among these are the selective α1-adrenoceptor antagonists, exemplified by the archetypal drug Prazosin. This technical guide provides a comprehensive examination of the mechanism of action for this class of compounds. We will dissect the molecular interactions with α1-adrenergic receptor subtypes, elucidate the downstream Gq protein-coupled signaling cascade, and connect this molecular mechanism to its physiological consequences, primarily smooth muscle relaxation and vasodilation. Furthermore, this guide details the key experimental methodologies and protocols essential for characterizing and validating this mechanism, offering researchers a self-validating framework for investigation.

Introduction: The Quinazoline Core and the Rise of α1-Selectivity

The quinazoline ring system is a privileged scaffold in drug discovery, but it is the strategic incorporation of a piperazinyl moiety at the 4-position that was critical in developing highly selective antagonists for the α1-adrenergic receptor.[1][2] Compounds like Prazosin, Doxazosin, and Terazosin emerged as landmark therapeutics for conditions such as hypertension and benign prostatic hyperplasia (BPH).[3][4][5] Their mechanism is rooted in the competitive and reversible blockade of α1-adrenoceptors, which are key mediators of the sympathetic nervous system's effects on vascular and other smooth muscles.[6][7]

Unlike non-selective alpha-blockers, the high selectivity of piperazinyl quinazolinones for α1 over α2 receptors is a critical feature.[8] This selectivity prevents the blockade of presynaptic α2-adrenoceptors, which are involved in a negative feedback loop for norepinephrine release.[8] Consequently, these compounds cause less reflex tachycardia compared to their non-selective counterparts, a significant clinical advantage.[8] This guide will focus on this well-established mechanism, providing the molecular and cellular basis for their therapeutic utility.

Molecular Target: The α1-Adrenergic Receptor Family

The primary molecular targets for piperazinyl quinazolinone antagonists are the α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[9] These receptors are activated by endogenous catecholamines, primarily norepinephrine, released from sympathetic nerve terminals.[9]

There are three distinct subtypes of the α1-adrenoceptor, all of which are targets for this drug class:

  • α1A-Adrenergic Receptor

  • α1B-Adrenergic Receptor

  • α1D-Adrenergic Receptor

These subtypes are highly homologous and couple to the Gq class of heterotrimeric G proteins.[9][10] They are differentially expressed throughout the body. For instance, α1-receptors are densely located on the smooth muscle of blood vessels, where their activation leads to vasoconstriction.[6][9] They are also present in the prostate, bladder neck, and iris dilator muscle.[3][6] The contraction of smooth muscle in the human prostate, for example, is primarily mediated by the α1A (historically α1c) subtype.[11]

Ligand Binding and Structure-Activity Relationship (SAR)

Piperazinyl quinazolinone compounds act as competitive antagonists, meaning they bind reversibly to the same site as the endogenous agonist (norepinephrine) but do not activate the receptor.[4][6] The affinity of these compounds for the α1-receptor subtypes is a key determinant of their potency.[12] Radioligand binding assays are the gold standard for quantifying these interactions.[13][14]

The core structure consists of three key components: the quinazoline ring, the piperazine ring, and an acyl moiety.[2] The 4-amino group on the quinazoline ring is crucial for high-affinity binding to the α1-receptor.[2] The piperazine ring and the attached acyl group significantly influence the compound's pharmacokinetic properties and can be modified to alter duration of action, as seen in the longer half-life of Doxazosin compared to Prazosin.[12][15] Structure-activity relationship studies have demonstrated that the piperazine ring interacts with a lipophilic pocket on the receptor surface, and its conformation is critical for high potency and selectivity.[16][17]

Compoundα1A-AR Affinity (log KD)α1B-AR Affinity (log KD)α1D-AR Affinity (log KD)Source
Prazosin -9.4 (pKi)-9.4 (pKi)-9.4 (pKi)[18]
Doxazosin -8.58-8.46-8.33[19]

Table 1: Binding affinities of representative piperazinyl quinazolinone compounds for human α1-adrenergic receptor subtypes. Data is presented as the negative logarithm of the dissociation constant (KD or Ki), where a higher value indicates stronger binding affinity.

Mechanism of Action: Interruption of the Gq Signaling Cascade

The physiological effects of α1-adrenoceptor antagonists are a direct consequence of their ability to block the Gq protein signaling pathway.[6][10]

Normal Pathway Activation (Agonist-Induced):

  • Agonist Binding: Norepinephrine binds to the α1-adrenoceptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gq protein. It catalyzes the exchange of GDP for GTP on the Gαq subunit.[20]

  • Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.[20]

  • PLCβ Activation: Gαq-GTP activates the enzyme Phospholipase C-β (PLCβ).[20][21][22]

  • PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21][22][23]

  • Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels.[21][23] This triggers the release of stored calcium from the ER into the cytoplasm, rapidly increasing intracellular calcium concentration ([Ca2+]i).[24]

  • PKC Activation & Smooth Muscle Contraction: DAG remains in the plasma membrane and, along with the increased [Ca2+]i, activates Protein Kinase C (PKC).[23][24] The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling with actin and resulting in smooth muscle contraction.[25]

Antagonism by Piperazinyl Quinazolinones: By competitively blocking the binding of norepinephrine to the α1-receptor, Prazosin and related compounds prevent the initiation of this entire cascade.[4] The Gq protein remains in its inactive, GDP-bound state. Consequently, PLCβ is not activated, PIP2 is not hydrolyzed, and there is no subsequent increase in intracellular IP3 and DAG.[6] The lack of IP3-mediated calcium release from intracellular stores prevents the activation of calcium-dependent contractile machinery.[10]

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine (Agonist) a1AR α1-Adrenergic Receptor (GPCR) NE->a1AR Activates Antagonist Prazosin (Antagonist) Antagonist->a1AR Blocks Gq Gq Protein (Inactive) a1AR->Gq Activates Gq_active Gαq-GTP (Active) Gq->Gq_active GDP→GTP PLC Phospholipase Cβ (PLCβ) Gq_active->PLC Activates PLC_active PLCβ (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Functional Assays cluster_tissue Tissue/Organ Level Assays Binding Radioligand Binding Assay (Target Engagement & Affinity) Calcium Intracellular Calcium Mobilization Assay (Pathway Activity) Binding->Calcium Correlates Affinity (Ki) with Potency (IC50) Contraction Ex Vivo Smooth Muscle Contraction Assay (Physiological Effect) Calcium->Contraction Links Cellular Mechanism to Tissue Function

References

The In Vitro Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of pyrimidine and benzene rings, stands as a "privileged structure" in the landscape of medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a cornerstone for the development of novel therapeutic agents. The diverse pharmacological activities exhibited by quinazolinone derivatives are a direct consequence of the extensive possibilities for substitution at various positions of its core structure, profoundly influencing their biological profiles.[1] Structure-activity relationship (SAR) studies consistently highlight the significance of modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring in dictating the pharmacological outcome.[1] This guide provides an in-depth exploration of the multifaceted in vitro biological activities of quinazolinone derivatives, offering a technical resource for researchers and professionals engaged in the intricate process of drug discovery and development. We will delve into the key therapeutic areas where these compounds have shown immense promise, elucidating the underlying mechanisms of action and providing detailed protocols for their in vitro evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having already progressed to clinical use.[2] Their therapeutic efficacy stems from their ability to modulate a variety of molecular targets pivotal to cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer prowess of quinazolinone derivatives is not confined to a single mechanism but rather a multi-targeted approach, disrupting key oncogenic signaling pathways.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazolinone-based anticancer agents function as potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][3] Overexpression and mutations of EGFR are common drivers in various cancers, leading to uncontrolled cell growth. Quinazolinone derivatives, such as gefitinib and erlotinib, competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the PI3K/AKT and MAPK pathways.[4]

  • Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is a critical apparatus for cell division. Quinazolinone derivatives have been shown to interfere with tubulin polymerization, the process of microtubule formation.[1][3][5] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Quinazolinone derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[1]

  • Inhibition of Other Kinases: Beyond EGFR, quinazolinone derivatives have been found to inhibit a range of other kinases implicated in cancer progression, including VEGFR, which is crucial for angiogenesis.[2]

B. Signaling Pathway Perturbation

The following diagram illustrates the central role of EGFR in cancer cell signaling and the inhibitory action of quinazolinone derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives
C. In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

D. Data Presentation: Anticancer Activity of Representative Quinazolinone Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
PVHD121 (1a) A549 (Lung)0.1 - 0.3Tubulin Polymerization Inhibitor[5]
Compound 29 PC-9 (Lung)0.5EGFR Inhibitor[6]
Compound 32 A549 (Lung)0.02DHFR Inhibitor[6]
Compound 37 MCF-7 (Breast)2.86EGFR Inhibitor[6]
Compound 127 A549 (Lung)12.30EGFRwt-TK Inhibitor[1]
Compound 128 HepG-2 (Liver)1.11EGFR Inhibitor[1]

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazolinone derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the development of new anti-infectives.[7]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of quinazolinone derivatives are attributed to their ability to interfere with essential microbial processes.

  • Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, repair, and transcription. Quinazolinone derivatives have been shown to inhibit the supercoiling activity of DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8]

  • Disruption of Cell Membrane Integrity: Some quinazolinone derivatives can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell lysis.

  • Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Certain quinazolinone derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.

B. In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Quinazolinone derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivatives in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Data Presentation: Antimicrobial Activity of Representative Quinazolinone Derivatives
Compound IDMicroorganismMIC (µg/mL)Mechanism of ActionReference
Compound 1 S. aureus2PBP1 and PBP2a Inhibitor[9]
Compound 4a E. coli4DNA Gyrase Inhibitor[8]
Compound 4a C. albicans2Not specified[8]
Compound 4b S. aureus8DNA Gyrase Inhibitor[8]
Compound 15 S. aureus32Not specified[7]
Compound 27 S. aureus≤0.5PBP1 and PBP2a Inhibitor[9]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinazolinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.

A. Mechanism of Action: Targeting COX and LOX Enzymes
  • Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many quinazolinone derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated during inflammation, thereby offering a more targeted anti-inflammatory effect with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12]

  • Lipoxygenase (LOX) Inhibition: Lipoxygenase enzymes are involved in the production of leukotrienes, another class of pro-inflammatory mediators. Some quinazolinone derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX).

B. In Vitro Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Quinazolinone derivatives

  • Celecoxib (positive control)

  • Assay buffer

  • Fluorescent or colorimetric detection kit

Procedure:

  • Enzyme and Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the quinazolinone derivatives or celecoxib.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

C. Data Presentation: Anti-inflammatory Activity of Representative Quinazolinone Derivatives
Compound IDTargetIC50 (µM)In Vivo ModelReference
Compound 32 COX-2Better than CelecoxibCarrageenan-induced paw edema[10][11]
Compound 7c COX-2SI = 398.11Not specified[13]
Compound 10g COX-22-fold more selective than COX-1Carrageenan-induced rat paw edema[11]
Compound 12 α-glucosidase57.81Not specified[14]
Compound 7a-c, 7e LPS-stimulated NO production58.03 - 66.19Not specified[15]

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activities, with some exhibiting potent anticonvulsant properties.

A. Mechanism of Action: Enhancing GABAergic Inhibition

The primary mechanism of action for many anticonvulsant quinazolinone derivatives is the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[16] By binding to a specific site on the GABA-A receptor complex, these compounds enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility.[16][17]

B. In Vitro Evaluation of Anticonvulsant Activity

While in vivo models are more common for anticonvulsant screening, in vitro techniques such as patch-clamp electrophysiology on cultured neurons or brain slices can be used to study the direct effects of quinazolinone derivatives on GABA-A receptor function.

C. Data Presentation: Anticonvulsant Activity of Representative Quinazolinone Derivatives
Compound IDIn Vivo ModelED50 (mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI)Reference
Compound 6o MES88.02>400>25.5[18]
Compound 6q MES94.6>400>26.0[18]
Compound 8 scPTZ0.248 mmol/kgNot specifiedNot specified[19]
Compound 13 scPTZ0.239 mmol/kgNot specifiedNot specified[19]
Compound 19 scPTZ0.338 mmol/kgNot specifiedNot specified[19]

V. Antiviral Activity: Combating Viral Infections

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Quinazolinone derivatives have demonstrated promising activity against a range of viruses.

A. Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of quinazolinone derivatives are diverse and can be virus-specific.

  • Inhibition of Viral Enzymes: Some derivatives can inhibit key viral enzymes essential for replication, such as viral proteases or polymerases. For instance, certain quinazolinones have shown activity against the papain-like protease (PLpro) of SARS-CoV-2.[20]

  • Interference with Viral Entry: Quinazolinone compounds may block the entry of viruses into host cells by interfering with the interaction between viral surface proteins and host cell receptors.

  • Modulation of Host Factors: Some derivatives may exert their antiviral effects by modulating host cellular pathways that are hijacked by the virus for its replication.

B. In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Quinazolinone derivatives

  • Culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the quinazolinone derivative.

  • Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Staining and Counting: Stain the cells and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

C. Data Presentation: Antiviral Activity of Representative Quinazolinone Derivatives
Compound IDVirusCell LineEC50Reference
Compound 22 Zika Virus (ZIKV)Vero900 nM[21]
Compound 27 Zika Virus (ZIKV)Vero180 nM[21]
Compound 47 Zika Virus (ZIKV)Vero210 nM[21]
Compound 8d SARS-CoV-2Not specified0.948 µg/mL[20]
L11 Tobacco Mosaic Virus (TMV)Not specified63.1% curative effect at 500 µg/mL[22]

Conclusion: The Enduring Promise of Quinazolinones in Drug Discovery

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The in vitro assays detailed in this guide provide a robust framework for the evaluation and characterization of new quinazolinone derivatives. A thorough understanding of their mechanisms of action, coupled with systematic structure-activity relationship studies, will undoubtedly pave the way for the development of the next generation of quinazolinone-based drugs to address unmet medical needs in oncology, infectious diseases, inflammation, and beyond.

References

The Structure-Activity Relationship of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key quinazoline derivative, 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. By dissecting the roles of the quinazolinone core, the C6-piperazine moiety, and the N3-acetic acid side chain, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for biological activity. This guide will delve into the mechanistic basis for experimental design, present detailed protocols for compound evaluation, and offer insights into optimizing this scaffold for therapeutic efficacy.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] Its rigid, planar nature provides a versatile framework for the strategic placement of functional groups that can engage in specific interactions with enzyme active sites. A significant number of quinazoline-based compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

Prominent examples of FDA-approved quinazoline-based kinase inhibitors include gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] The core scaffold of these drugs typically mimics the adenine portion of ATP, enabling competitive binding to the kinase ATP-binding pocket. The SAR of these molecules has been extensively studied, revealing that substitutions at various positions on the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][6]

The focus of this guide, this compound, represents a promising scaffold for the development of novel kinase inhibitors. Its unique combination of a quinazolinone core, a basic piperazine moiety at the 6-position, and an acidic acetic acid side chain at the 3-position presents a rich landscape for SAR exploration. Understanding how each of these components contributes to the overall biological activity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogues is a composite of the contributions from its three primary structural motifs. A systematic dissection of each component provides a clear framework for understanding the SAR.

The Quinazolin-4(3H)-one Core: The Anchor of Activity

The quinazolin-4(3H)-one core is the fundamental pharmacophore responsible for anchoring the molecule within the ATP-binding pocket of target kinases.[4] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP.[1]

  • The 4-Oxo Group: The carbonyl group at the 4-position is a critical hydrogen bond acceptor, often interacting with a conserved hinge region residue in the kinase domain. Modification or removal of this group generally leads to a significant loss of activity.

  • Substitutions on the Benzene Ring (Positions 5, 7, and 8): While the core topic molecule is substituted at the 6-position, modifications at other positions on the benzene ring can significantly impact activity and selectivity. For instance, the introduction of small, lipophilic groups at the 6- and 7-positions has been shown to enhance the potency of some quinazoline-based EGFR inhibitors.[1] Halogenation at the 7-position, such as with chlorine, has also been demonstrated to improve antibacterial activity in certain quinazolinone scaffolds.[7]

The 6-(Piperazin-1-yl) Moiety: Modulator of Solubility and Target Engagement

The piperazine ring at the 6-position is a common feature in many kinase inhibitors and serves multiple purposes. Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and providing a potential site for ionic interactions with the target protein.

  • The Piperazine Ring: The piperazine itself can be substituted to further modulate the compound's properties. N'-substitution on the piperazine ring with various alkyl or aryl groups can influence potency, selectivity, and pharmacokinetic parameters. For example, the addition of a methylpiperazine group at the 7-position of the quinazoline core has been shown to increase activity against certain cancer cell lines.[1]

  • Impact of the 6-Position: The 6-position is a key vector for interacting with the solvent-exposed region of the kinase active site. Bulky substituents at this position are generally well-tolerated and can be used to fine-tune selectivity.[1]

The N3-Acetic Acid Side Chain: A Handle for Physicochemical Properties and Vectorial Interactions

The acetic acid moiety at the N3-position is a distinguishing feature of the topic molecule. This acidic group can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability.

  • Carboxylic Acid Group: The terminal carboxylic acid can engage in hydrogen bonding or ionic interactions with the target protein or with surrounding solvent molecules. The presence of this group can also be leveraged to create prodrugs, where the acid is esterified to improve cell permeability, with subsequent intracellular hydrolysis to release the active compound. The presence of a carboxylic acid on a side chain of the quinazolinone may also alter the cytotoxic activities.[8]

  • Length and Flexibility of the Side Chain: The length and flexibility of the alkyl chain connecting the carboxylic acid to the N3-position are critical. A longer or more rigid linker could alter the positioning of the carboxylate and impact binding affinity.

Key Biological Targets and Mechanistic Insights

Quinazoline-based compounds are well-documented inhibitors of several important kinase families, primarily the receptor tyrosine kinases (RTKs) like EGFR and the lipid kinases such as phosphoinositide 3-kinases (PI3Ks).[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver of cell proliferation, survival, and migration, and its aberrant activation is a frequent event in many cancers.[1] The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors, and it is plausible that this compound derivatives could also target this kinase. The quinazolinone core would occupy the adenine-binding region, while the substituents at the 6- and 3-positions would extend into other regions of the ATP-binding cleft, potentially conferring selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer. Several quinazoline-based compounds have been identified as potent PI3K inhibitors.[3] The SAR for PI3K inhibition often differs from that of EGFR, providing an opportunity to develop selective inhibitors by modifying the substitution pattern on the quinazoline scaffold.

Experimental Protocols for SAR Elucidation

A robust and systematic approach to evaluating the SAR of novel compounds is crucial for successful drug discovery. The following protocols provide a framework for the synthesis and biological characterization of this compound analogues.

General Synthetic Scheme

The synthesis of this compound and its derivatives can be achieved through a multi-step process. A representative synthetic route is outlined below. The synthesis of related quinazolinone-piperazine hybrids has been reported in the literature.[9][10]

DOT Diagram: General Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., Substituted Anthranilic Acid) B Cyclization to Benzoxazinone A->B e.g., Acetic Anhydride C Reaction with Amine to form Quinazolinone B->C e.g., Amino Acid Ester D Introduction of Piperazine at C6 C->D e.g., Nucleophilic Aromatic Substitution E Alkylation at N3 with Acetic Acid Derivative D->E e.g., Bromoacetic Acid Ester F Final Product E->F e.g., Hydrolysis

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol (Illustrative Example):

  • Synthesis of the Benzoxazinone Intermediate:

    • React a suitably substituted anthranilic acid with an appropriate acylating agent (e.g., chloroacetyl chloride) to form the corresponding N-acylanthranilic acid.

    • Cyclize the N-acylanthranilic acid to the corresponding benzoxazinone by heating with a dehydrating agent like acetic anhydride.[8]

  • Formation of the Quinazolinone Core:

    • React the benzoxazinone intermediate with an appropriate amine (e.g., an amino acid ester) to form the 3-substituted quinazolinone.

  • Introduction of the Piperazine Moiety:

    • If the starting anthranilic acid was not already substituted with piperazine, this moiety can be introduced at the 6-position via nucleophilic aromatic substitution on a suitable precursor (e.g., a 6-halo-quinazolinone).

  • Alkylation at the N3-Position:

    • Alkylate the nitrogen at the 3-position with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base.

  • Final Deprotection:

    • Hydrolyze the ester to yield the final carboxylic acid product.

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the intrinsic potency of compounds against their target kinases.

DOT Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare Assay Plate (Kinase, Substrate, ATP) B Add Test Compound (Serial Dilutions) A->B C Incubate at RT B->C D Stop Reaction C->D E Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Illustrative Example for EGFR)

  • Reagent Preparation: Prepare solutions of EGFR kinase, Alexa Fluor™ 647-labeled ATP competitive tracer, and Eu-labeled anti-tag antibody in kinase buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assays

Cell-based assays are crucial for assessing the ability of a compound to inhibit cell growth and for confirming its cellular permeability and on-target activity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, PC3 for PI3K pathway) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Quantitative SAR Data

The following table summarizes representative IC50 values for quinazoline derivatives against key kinase targets, illustrating the impact of various substitutions. It is important to note that these are examples from the broader class of quinazoline inhibitors and direct extrapolation to the core topic molecule should be done with caution.

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
GefitinibEGFR23-79[11]
ErlotinibEGFR80[11]
LapatinibEGFR/HER2EGFR: 27.06[1]
4-Anilinoquinazoline with 6-alkynyl groupEGFR14.1[1]
Quinazoline-indazole hybridVEGFR-25.4[1]
Quinazolinone-isatin hybrid (6c)EGFR83[12]
Quinazolinone-isatin hybrid (6c)VEGFR-276[12]

Future Directions and Optimization Strategies

The SAR landscape of this compound offers numerous avenues for further optimization.

  • Systematic Modification of the N3-Side Chain: Exploring different lengths, rigidities, and terminal functional groups of the N3-side chain could lead to improved potency and selectivity. For example, replacing the carboxylic acid with a bioisostere such as a tetrazole may alter the pharmacokinetic profile.

  • Diversification of the C6-Piperazine Substituent: The N'-position of the piperazine is a prime site for introducing a wide range of substituents to probe interactions in the solvent-exposed region of the kinase active site. This can be a key strategy for enhancing selectivity.

  • Exploration of Other Substitutions on the Quinazolinone Core: While the 6-position is occupied, substitutions at the 2-, 7-, and 8-positions with various small, lipophilic, or hydrogen-bonding groups could further refine the activity profile.

  • Dual-Target Inhibition: Given the frequent crosstalk between signaling pathways in cancer, designing derivatives that can potently inhibit both EGFR and PI3K could be a promising therapeutic strategy.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships of its core components—the quinazolinone ring, the C6-piperazine moiety, and the N3-acetic acid side chain—is essential for the rational design of potent and selective drug candidates. By employing a systematic approach to synthesis and biological evaluation, as outlined in this guide, researchers can effectively navigate the chemical space around this scaffold and unlock its full therapeutic potential. The insights and protocols provided herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of kinase inhibitor discovery.

References

Unlocking the Therapeutic Potential of Quinazolinone Acetic Acid Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinazolinone core is a renowned scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. Its fusion of benzene and pyrimidine rings provides a versatile platform for diverse chemical modifications, enabling interaction with a wide array of biological targets. The incorporation of an acetic acid moiety, in particular, has proven to be a highly effective strategy for enhancing binding affinity and modulating the pharmacokinetic properties of these derivatives. This guide offers an in-depth exploration of the primary therapeutic targets of quinazolinone acetic acid derivatives, presenting the mechanistic rationale, key structure-activity relationship (SAR) insights, and validated experimental protocols for their evaluation. We will delve into critical enzyme systems such as Aldose Reductase and Epidermal Growth Factor Receptor, as well as various G-protein coupled receptors, providing researchers and drug development professionals with a comprehensive technical resource to navigate this promising chemical space.

The Quinazolinone Acetic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone structure, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets.[1][2] Its rigid, planar nature provides a defined orientation for substituent groups, facilitating precise interactions within protein binding pockets.

The strategic addition of an acetic acid group (-CH₂COOH) often serves multiple purposes. The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a crucial ionic interaction point with positively charged residues (e.g., Arginine, Lysine) in a target's active site. This feature is particularly prominent in inhibitors of enzymes like aldose reductase.[3][4] Furthermore, this polar group can significantly influence the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary therapeutic avenue for quinazolinone acetic acid derivatives is the direct inhibition of key enzymes implicated in pathological signaling pathways.

Aldose Reductase (AR): A Critical Target in Diabetic Complications

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to sorbitol accumulation and subsequent oxidative stress, a key driver of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] Quinazolinone acetic acid derivatives have emerged as exceptionally potent AR inhibitors.

2.1.1 Mechanism of Inhibition and Structure-Activity Relationship (SAR)

These compounds typically act as competitive inhibitors, binding to the enzyme's active site.[5] The quinazolinone core occupies a hydrophobic pocket, while the acetic acid moiety forms critical interactions with the "anion-binding pocket" of the AR active site, interacting with key residues like Tyr48 and His110. The potency and selectivity are heavily influenced by substitutions on the quinazolinone scaffold.

  • Key Insight: Molecular docking simulations reveal that the acetic acid group is essential for anchoring the inhibitor within the active site through strong hydrogen bonds.[3] Modifications to the linker between the quinazolinone core and the phenoxyacetic acid group, as well as substitutions on the terminal rings, can fine-tune the binding affinity.[3][5]

2.1.2 Data Summary: Potency of Lead Compounds

Compound IDStructure/DescriptionTargetPotency (Kᵢ or IC₅₀)Reference
Compound 192-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidAldose ReductaseKᵢ = 61.20 ± 10.18 nM[3][4]
Epalrestat(Reference Drug)Aldose ReductaseKᵢ = 0.98 µM[5]
Compound 6(Quinazolinone-glitazone hybrid)Aldose ReductaseKᵢ = 0.43 µM[5]

2.1.3 Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory potential of test compounds on aldose reductase.

Causality: The assay measures the decrease in NADPH absorbance at 340 nm, which is directly proportional to AR activity. An effective inhibitor will slow down the rate of NADPH consumption.

Protocol Steps:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human recombinant aldose reductase in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.2).

    • Prepare a stock solution of the substrate, DL-glyceraldehyde, in the same buffer.

    • Prepare a stock solution of the cofactor, NADPH, in the same buffer.

  • Compound Preparation:

    • Dissolve test compounds (quinazolinone acetic acid derivatives) and a reference inhibitor (e.g., Epalrestat) in DMSO to create high-concentration stock solutions.

    • Perform serial dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 150 µL of 100 mM sodium phosphate buffer (pH 6.2).

      • 10 µL of the test compound dilution (or DMSO for control wells).

      • 10 µL of 1.6 mM NADPH solution.

      • 10 µL of the AR enzyme solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 10 mM DL-glyceraldehyde to each well.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Normalize the data to the control (DMSO) wells, representing 100% enzyme activity.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.1.4 Workflow Visualization: AR Inhibition Assay

AR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Enzyme, Substrate (DL-Glyceraldehyde), Cofactor (NADPH) A1 Add Buffer, Compound, NADPH, and Enzyme to Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Pre-incubate (10 min) A1->A2 A3 Initiate Reaction with Substrate A2->A3 D1 Measure Absorbance Decrease at 340 nm A3->D1 D2 Calculate Reaction Velocities D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the in vitro Aldose Reductase (AR) inhibition assay.

Epidermal Growth Factor Receptor (EGFR): A Pillar of Targeted Cancer Therapy

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. Its aberrant activation through mutation or overexpression is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Several clinically successful anticancer drugs are quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib).[7]

2.2.1 Mechanism of Inhibition

Quinazolinone derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.[8]

2.2.2 Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP RAS RAS/MAPK Pathway EGFR->RAS P PI3K PI3K/AKT Pathway EGFR->PI3K P Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival

Caption: Inhibition of the EGFR signaling cascade by a quinazolinone derivative.

2.2.3 Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of inhibitors to the EGFR kinase domain.

Causality: This is a direct binding assay. The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. A potent inhibitor displaces the fluorescent tracer, leading to a low FRET signal. This self-validating system directly measures target engagement.

Protocol Steps:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of Eu-anti-GST antibody, GST-EGFR kinase, and Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase tracer) in the assay buffer.

  • Compound Plating:

    • Dispense test compounds at various concentrations into a low-volume 384-well plate. Include a no-inhibitor control (DMSO) and a maximum displacement control.

  • Assay Execution:

    • Add the prepared mixture of antibody, kinase, and tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading:

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data and plot the emission ratio against the logarithm of inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Receptor Antagonism: Modulating Cellular Signaling

Quinazolinone derivatives also exhibit potent activity as antagonists for various cell surface receptors, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Key Receptor Targets
  • Ghrelin Receptor (GHS-R1a): This receptor's endogenous ligand, ghrelin, is a potent appetite stimulant. Antagonism of GHS-R1a is a therapeutic strategy for obesity and diabetes. Piperidine-substituted quinazolinone derivatives have been identified as potent, orally bioavailable antagonists.[9]

  • Adenosine Receptors (A₂A and A₂B): The A₂A receptor is a target for neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy. Quinazoline derivatives have been developed as highly effective A₂A antagonists.[10][11]

  • Serotonin 7 (5-HT₇) Receptor: Antagonism of this receptor has shown antidepressant-like effects in preclinical models, making it a target for novel CNS therapies.[12]

  • NMDA Receptor: As a key player in excitatory neurotransmission, antagonists of the NMDA receptor have therapeutic potential as anticonvulsants. Specific quinazolinone derivatives have been designed and evaluated for this activity.[13]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the affinity of a test compound for a specific receptor using a competitive binding format.

Causality: The protocol measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Protocol Steps:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line stably overexpressing the target receptor (e.g., HEK293 cells expressing A₂A receptor).

  • Assay Setup:

    • In a 96-well filter plate, combine:

      • The cell membrane preparation.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-ZM241385 for A₂A).

      • Varying concentrations of the unlabeled test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other values.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to calculate the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

Workflow Visualization: Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding & Separation cluster_analysis Detection & Analysis P1 Prepare Receptor Membrane Homogenates A1 Combine Membranes, Radioligand, and Compound P1->A1 P2 Prepare Radioligand and Test Compound Dilutions P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Filter to Separate Bound/Free Ligand A2->A3 A4 Wash Filters A3->A4 D1 Add Scintillant & Count Radioactivity A4->D1 D2 Calculate Specific Binding D1->D2 D3 Plot Competition Curve D2->D3 D4 Determine IC50 / Ki Value D3->D4

Caption: General workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Perspectives

Quinazolinone acetic acid derivatives represent a remarkably fruitful area of medicinal chemistry. Their proven ability to potently and often selectively interact with a diverse range of high-value therapeutic targets—from enzymes driving metabolic disease and cancer to receptors controlling neurological function—underscores their continued relevance in drug discovery. The inherent synthetic tractability of the quinazolinone scaffold allows for extensive chemical exploration and optimization. Future efforts will likely focus on enhancing selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and developing multi-target ligands that can address complex diseases through synergistic mechanisms. The foundational protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to harness the full therapeutic potential of this privileged chemical class.

References

Biological Screening of CAS Number 889958-08-1 (GSK2334470): An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological screening and characterization of the compound identified by CAS number 889958-08-1, known as GSK2334470. This small molecule is a potent and highly selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator in the PI3K/AKT signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making PDK1 a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental methodologies for evaluating GSK2334470. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present quantitative data to guide your research.

Introduction: The Significance of Targeting PDK1 with GSK2334470

The serine/threonine kinase PDK1 is a critical node in cellular signaling, acting downstream of phosphoinositide 3-kinase (PI3K) to activate a plethora of AGC family kinases, including AKT, p70 ribosomal S6 kinase (S6K), serum- and glucocorticoid-induced kinase (SGK), and protein kinase C (PKC).[1][2] These downstream effectors orchestrate a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many malignancies, such as breast cancer, glioblastoma, and multiple myeloma, the PI3K/PDK1/AKT pathway is constitutively active due to genetic alterations like mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][5][6][7] This hyperactivation drives tumorigenesis and therapeutic resistance.

GSK2334470 (CAS 889958-08-1) has emerged as an invaluable chemical probe to dissect the intricate roles of PDK1. It is a potent, ATP-competitive inhibitor of PDK1 with a high degree of selectivity, making it a superior tool for both in vitro and in vivo studies.[8][9] Understanding how to effectively screen and characterize the biological activity of GSK2334470 is paramount for researchers aiming to elucidate the function of PDK1 and explore its therapeutic potential.

The PDK1 Signaling Nexus: A Rationale for Targeted Inhibition

The canonical activation of the PDK1 pathway begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or hormones. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both PDK1 and its key substrate, AKT, possess pleckstrin homology (PH) domains that bind to PIP3, co-localizing them at the membrane. This proximity allows PDK1 to phosphorylate AKT at its activation loop (Threonine 308), a crucial step for AKT activation.[7] Fully activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. GSK2334470 directly interferes with this cascade by occupying the ATP-binding pocket of PDK1, preventing the phosphorylation and subsequent activation of AKT and other substrates.

Below is a diagram illustrating the central role of PDK1 in the PI3K/AKT signaling pathway and the inhibitory action of GSK2334470.

PDK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits pAKT p-AKT (Thr308) (Active) PDK1->pAKT Phosphorylates GSK2334470 GSK2334470 (CAS 889958-08-1) GSK2334470->PDK1 Inhibits Downstream Downstream Effectors (S6K, GSK3β, etc.) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/PDK1/AKT signaling pathway and the inhibitory mechanism of GSK2334470.

Biochemical Screening of GSK2334470: Assessing Direct Kinase Inhibition

The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro kinase assays. The choice of assay format depends on the available resources and desired throughput.

Quantitative Data: In Vitro Inhibitory Activity

The potency of GSK2334470 against PDK1 has been consistently demonstrated across various studies. A summary of its in vitro inhibitory activity is presented below.

TargetAssay TypeIC50
PDK1Cell-free kinase assay~10 nM[9][10][11]
PDK1Cell-free kinase assay0.5 nM[2]
Akt1 (full-length)In vitro kinase assay~10 nM[2]
ΔPH-Akt1In vitro kinase assay~10 nM[2]
PDKtide (peptide substrate)In vitro kinase assay~10 nM[10][11]
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is well-suited for determining the IC50 of inhibitors like GSK2334470.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

    • Prepare serial dilutions of GSK2334470 in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare a solution of recombinant human PDK1 enzyme and a suitable substrate (e.g., PDKtide peptide) in the kinase reaction buffer.

    • Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for PDK1.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the GSK2334470 dilution (or DMSO for control).

    • Add 5 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each GSK2334470 concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow Start Start: Kinase Reaction Setup Reaction PDK1 + Substrate + ATP + GSK2334470 (or DMSO) Start->Reaction Incubate_Kinase Incubate at 30°C Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at RT (40 min) (Stop reaction, deplete ATP) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Signal Incubate at RT (30-60 min) (Convert ADP to ATP, generate light) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence

Caption: Workflow for the ADP-Glo™ kinase assay to determine the IC50 of GSK2334470.

Cellular Screening: Validating Target Engagement and Phenotypic Effects

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Western Blot Analysis of Downstream Signaling

A primary method to confirm the on-target activity of GSK2334470 in cells is to measure the phosphorylation status of known PDK1 substrates and their downstream effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can quantify the level of protein phosphorylation as a readout of kinase activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, U87 glioblastoma, or a cancer cell line of interest) and grow to 70-80% confluency.

    • For studies involving growth factor stimulation, serum-starve the cells for 4-16 hours to reduce basal signaling.

    • Treat the cells with a dose-range of GSK2334470 (e.g., 10 nM to 10 µM) for a specified duration (e.g., 1-2 hours). Include a DMSO vehicle control.

    • If applicable, stimulate the cells with a growth factor (e.g., IGF-1 or serum) for 15-30 minutes prior to harvesting.

  • Lysate Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT (Thr308), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Treatment with GSK2334470 should lead to a dose-dependent decrease in the phosphorylation of AKT at Thr308 and other PDK1 substrates, while the total protein levels remain unchanged.

Cell Viability and Proliferation Assays

To assess the functional consequences of PDK1 inhibition, cell viability and proliferation assays are essential.

Principle: Tetrazolium-based assays, such as the MTT assay, measure the metabolic activity of cells as a proxy for viability. Viable cells with active dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density to ensure logarithmic growth during the assay period.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of GSK2334470 for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value for cell growth inhibition.

Quantitative Data: Antiproliferative Activity of GSK2334470

The antiproliferative effects of GSK2334470 have been evaluated in various cancer cell lines.

Cell LineCancer TypeIC50 (Antiproliferative)
PC3Prostate CancerNot specified, but inhibits p-AKT (IC50 = 113 nM) and p-RSK (IC50 = 293 nM)[11]
Multiple Myeloma Cell LinesMultiple Myeloma3.98 - 10.56 µM[13]
K562Chronic Myelogenous Leukemia18 µM[11]

Note: The antiproliferative IC50 values are generally higher than the biochemical IC50, which is expected due to factors such as cell permeability and the complexity of cellular signaling networks.

Apoptosis Assays

Inhibition of the pro-survival AKT pathway by GSK2334470 is expected to induce apoptosis in cancer cells.

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with GSK2334470 at concentrations around the antiproliferative IC50 for a relevant time course (e.g., 24, 48, 72 hours).[14]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion and Future Directions

GSK2334470 (CAS 889958-08-1) is a powerful and selective tool for investigating the biological functions of PDK1. This guide has provided a comprehensive framework for its biological screening, from initial biochemical characterization to the assessment of its effects in a cellular context. The provided protocols offer a starting point for researchers, and the quantitative data serves as a valuable reference.

The causality behind these experimental choices is rooted in the central role of PDK1 in the PI3K/AKT pathway. Biochemical assays confirm direct target engagement, while cellular assays validate this engagement and elucidate the downstream functional consequences. By systematically applying these methodologies, researchers can confidently probe the role of PDK1 in their specific biological systems of interest and further explore the therapeutic potential of PDK1 inhibition. Future studies could involve the use of GSK2334470 in more complex models, such as 3D organoids and in vivo xenograft models, to better understand its efficacy in a more physiologically relevant setting.

References

A Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the discovery and synthesis of novel quinazolinone analogs. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates self-validating systems within methodologies, and is grounded in authoritative scientific literature. We will traverse the landscape of synthetic strategies, from foundational methods to modern green chemistry approaches, delve into the nuances of structure-activity relationship (SAR) studies, and provide detailed, actionable protocols for the synthesis and characterization of these promising therapeutic agents.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone nucleus, a bicyclic system composed of fused benzene and pyrimidine rings, is a structural motif of significant interest in drug discovery.[4][5] Its inherent chemical properties and versatile substitution patterns allow for the fine-tuning of pharmacological activities.[4] This has led to the development of a wide array of therapeutic agents with applications including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation.[1][2][6][7][8][9][10]

The unique structural features of the quinazolinone ring system, particularly the presence of nitrogen atoms and a carbonyl group, facilitate interactions with various biological targets.[4] For instance, many quinazolinone-based anticancer agents function as potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), by competing with ATP for binding in the kinase domain.[11] The planarity of the fused ring system and the potential for hydrogen bonding are key to this inhibitory activity.

Biological Significance and Therapeutic Landscape

The therapeutic relevance of quinazolinones is underscored by the number of FDA-approved drugs and clinical candidates containing this scaffold.[4][12] Notable examples include:

  • Anticancer Agents: Gefitinib and Erlotinib, EGFR tyrosine kinase inhibitors for the treatment of non-small cell lung cancer.

  • Sedative-Hypnotics: Methaqualone, a historically significant CNS depressant.[13]

  • Antihypertensive Agents: Prazosin and Doxazosin, alpha-1 adrenergic receptor blockers.[2]

The broad spectrum of biological activities highlights the adaptability of the quinazolinone core to target diverse physiological pathways.[3][4][14] Current research continues to uncover novel applications, with a significant focus on oncology, infectious diseases, and neurological disorders.[15][16][17]

Synthetic Strategies for Quinazolinone Analogs: From Classical to Contemporary

The synthesis of the quinazolinone scaffold has been a subject of extensive research, leading to the development of numerous synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and considerations for green chemistry principles.

Foundational Synthetic Methodologies

The classical approaches to quinazolinone synthesis have laid the groundwork for more advanced methodologies. A common and versatile starting material for many of these syntheses is anthranilic acid or its derivatives.[18][19][20][21]

The Niementowski Quinazoline Synthesis: This is one of the most established methods, involving the condensation of anthranilic acid with amides at high temperatures.[22] While robust, this method often requires harsh reaction conditions and can result in moderate yields.[22]

Synthesis via Benzoxazinone Intermediates: A widely employed two-step approach involves the initial cyclization of anthranilic acid with an acid anhydride (e.g., acetic anhydride) to form a 2-substituted-1,3-benzoxazin-4-one.[13][18] This intermediate is then reacted with a primary amine or other nucleophiles to yield the corresponding 2,3-disubstituted quinazolinone.[13][18][23] This method offers greater flexibility in introducing substituents at the 2 and 3 positions.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and atom-economical synthetic methods.

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the synthesis of quinazolinones.[22][24][25][26] Microwave heating provides rapid and uniform energy distribution, leading to dramatically reduced reaction times, often from hours to minutes, and frequently results in higher yields and cleaner product profiles.[22][24][26][27] This technique is applicable to many of the classical synthetic routes, including the Niementowski reaction.[13][22]

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly desirable in drug discovery for their efficiency and ability to generate molecular diversity.[28] MCRs for quinazolinone synthesis typically involve the condensation of an anthranilic acid derivative, an aldehyde, and a nitrogen source, often catalyzed by an acid or a metal.[5]

Catalytic Methods: The use of various catalysts, including metal-based and organocatalysts, has enabled the development of novel and efficient synthetic pathways.[29][30] These methods often proceed under milder reaction conditions and can offer improved chemo- and regioselectivity.

The following diagram illustrates a generalized workflow for the discovery and development of novel quinazolinone analogs, integrating both computational and experimental approaches.

Quinazolinone_Discovery_Workflow cluster_design Design & Discovery cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Target_ID Target Identification & Validation Library_Design Library Design (Computational Screening) Target_ID->Library_Design Identifies target for modulation Synthesis_Strategy Synthetic Route Selection (e.g., Microwave, MCR) Library_Design->Synthesis_Strategy Proposes novel analogs SAR_Analysis Structure-Activity Relationship (SAR) Analysis SAR_Analysis->Library_Design Refines design of next-generation analogs Analog_Synthesis Analog Synthesis Synthesis_Strategy->Analog_Synthesis Defines experimental approach Purification Purification & Characterization (NMR, MS, HPLC) Analog_Synthesis->Purification Yields crude product In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->In_Vitro_Screening Provides pure compounds for testing In_Vitro_Screening->SAR_Analysis Generates activity data ADMET_Profiling In Vitro ADMET Profiling In_Vitro_Screening->ADMET_Profiling Identifies promising hits In_Vivo_Studies In Vivo Efficacy & Toxicology Studies ADMET_Profiling->In_Vivo_Studies Selects lead candidates

Caption: A generalized workflow for the discovery and development of novel quinazolinone analogs.

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[31][32][33][34] For the quinazolinone scaffold, specific positions on the rings are critical for modulating biological activity.[11]

  • Position 2: Substitutions at this position can significantly influence the compound's interaction with the target protein. For example, in many kinase inhibitors, a small, flexible substituent can allow for better accommodation within the ATP-binding pocket.

  • Position 3: This position is often a key point for introducing diversity. Large aromatic or heterocyclic groups at this position can extend into solvent-exposed regions of the binding site, allowing for the optimization of potency and selectivity.

  • The Benzene Ring (Positions 5, 6, 7, and 8): Modifications on the fused benzene ring can impact the electronic properties of the entire scaffold and influence pharmacokinetic parameters such as solubility and metabolic stability. For instance, the introduction of electron-withdrawing groups can modulate the pKa of the quinazolinone nitrogen atoms, affecting their hydrogen bonding capabilities.

A systematic approach to SAR involves the synthesis of a library of analogs with variations at these key positions, followed by rigorous biological evaluation.[32][33][34]

The following diagram illustrates the key positions on the quinazolinone scaffold for SAR studies.

Caption: Key positions on the quinazolinone scaffold for SAR studies.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and scientific rigor, detailed and self-validating experimental protocols are essential. The following section provides a representative protocol for the microwave-assisted synthesis of a 2,3-disubstituted quinazolinone analog.

Microwave-Assisted Synthesis of 2-Methyl-3-(phenyl)-quinazolin-4(3H)-one

This protocol details a two-step synthesis starting from anthranilic acid, proceeding through a benzoxazinone intermediate.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reagents and Setup:

    • Anthranilic acid (1.0 eq)

    • Acetic anhydride (3.0 eq)

    • Pyridine (catalytic amount)

    • Microwave synthesis vial equipped with a magnetic stir bar.

  • Procedure:

    • To the microwave vial, add anthranilic acid and acetic anhydride.

    • Add a catalytic amount of pyridine.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 10 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Determine the melting point.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

Step 2: Synthesis of 2-Methyl-3-(phenyl)-quinazolin-4(3H)-one

  • Reagents and Setup:

    • 2-Methyl-4H-3,1-benzoxazin-4-one (1.0 eq)

    • Aniline (1.1 eq)

    • Glacial acetic acid (solvent)

    • Microwave synthesis vial with a magnetic stir bar.

  • Procedure:

    • In the microwave vial, dissolve the benzoxazinone intermediate in glacial acetic acid.

    • Add aniline to the solution.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 150°C for 15 minutes.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The product will precipitate.

    • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-(phenyl)-quinazolin-4(3H)-one.

  • Characterization:

    • Determine the melting point.

    • Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity.

Data Presentation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Methyl-3-(phenyl)-quinazolin-4(3H)-one

StepReaction Time (Microwave)Temperature (°C)Yield (%)
110 min12092
215 min15085

Table 2: Spectroscopic Data for 2-Methyl-3-(phenyl)-quinazolin-4(3H)-one

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (d, 1H), 7.70 (t, 1H), 7.50-7.40 (m, 6H), 2.20 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5, 155.0, 147.8, 137.2, 134.5, 129.3, 128.8, 128.5, 127.0, 126.8, 120.9, 22.5
HRMS (ESI)Calculated for C₁₅H₁₂N₂O [M+H]⁺: 237.1028, Found: 237.1025

Conclusion and Future Directions

The quinazolinone scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic versatility of this nucleus, coupled with modern techniques such as microwave-assisted synthesis and computational design, allows for the rapid generation and optimization of novel analogs with diverse therapeutic potential.[22][35] Future research will likely focus on the development of more selective and potent quinazolinone-based drugs, particularly in the areas of targeted cancer therapy and the treatment of drug-resistant infections. The integration of advanced analytical techniques and a deeper understanding of the biological targets will undoubtedly propel the discovery of the next generation of quinazolinone therapeutics.

References

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel quinazolinone derivative, 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. The methodologies and rationale presented herein are grounded in established principles of cancer cell biology and pharmacological screening, tailored to the specific chemical nature of the compound .

Introduction: The Rationale for Screening a Novel Quinazolinone Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer properties.[2][3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function by inhibiting key signaling molecules like the epidermal growth factor receptor (EGFR).[2] The compound of interest, this compound, integrates three key pharmacophoric features:

  • The Quinazolin-4(3H)-one Core: A privileged structure in anticancer drug design.[3][4]

  • A Piperazine Moiety at the 6-position: This group can enhance solubility and provides a point for further chemical modification, often playing a significant role in the compound's interaction with biological targets.[5]

  • An Acetic Acid Side Chain at the 3-position: This acidic functional group can influence the compound's pharmacokinetic properties and potential molecular interactions.

Given the established anticancer potential of this chemical class, a preliminary cytotoxicity screening is a critical first step in evaluating the therapeutic promise of this novel molecule. This guide outlines a robust and efficient workflow for this initial assessment.

Strategic Selection of Cell Lines

The choice of cell lines is paramount for a meaningful preliminary screen. Based on the known mechanisms of action for many quinazoline derivatives, which often involve the inhibition of tyrosine kinases like EGFR, a targeted selection of cell lines is recommended.[2][6][7]

Table 1: Recommended Human Cancer Cell Lines for Preliminary Screening

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
A549 Non-Small Cell Lung CancerEGFR wild-typeTo assess activity against EGFR-unmutated lung cancer.
PC-9 Non-Small Cell Lung CancerEGFR exon 19 deletion (activating mutation)To determine sensitivity in an EGFR-addicted cancer model.
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positiveA common model for breast cancer; broadens the screening panel.[2][8][9]
PC-3 Prostate CancerAndrogen receptor (AR)-negativeTo evaluate activity in a hormone-refractory prostate cancer model.
HCT116 Colorectal CarcinomaKRAS mutantTo test efficacy in a cancer type with a frequently mutated downstream effector of EGFR.
HEK293 Human Embryonic KidneyNormal, non-cancerous cell lineTo assess general cytotoxicity and selectivity for cancer cells over normal cells.[8]

This panel allows for the early assessment of not only broad cytotoxic potential but also potential selectivity towards cancers with specific genetic backgrounds, such as EGFR mutations.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Diagram 1: Workflow for Preliminary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Primary Screening: MTT Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solution of Test Compound cell_seeding Seed Cells in 96-Well Plates compound_prep->cell_seeding cell_culture Culture & Maintain Selected Cell Lines cell_culture->cell_seeding compound_treatment Treat Cells with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A streamlined workflow for the initial assessment of compound cytotoxicity using the MTT assay.

Detailed Protocol for the MTT Assay
  • Cell Seeding:

    • Culture the selected cell lines to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Secondary Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay

To validate the results from the MTT assay and to specifically measure cell membrane damage, a lactate dehydrogenase (LDH) cytotoxicity assay is recommended.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The assay measures the amount of released LDH, which is proportional to the number of lysed cells. The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt into a colored formazan product.

Diagram 2: Principle of the LDH Cytotoxicity Assay

G cluster_cell Damaged Cell cluster_medium Culture Medium LDH LDH LDH_released Released LDH LDH->LDH_released Membrane Damage Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH Formazan Formazan (Colored Product) Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan Diaphorase

Caption: LDH released from damaged cells catalyzes a reaction that produces a colored formazan product.

Detailed Protocol for the LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.

    • Background control: Medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's potency.

  • Plot the percentage cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.

Table 2: Hypothetical Data Summary for Cytotoxicity Screening

Cell LineAssayIC₅₀ (µM)
A549 MTT> 100
LDH> 100
PC-9 MTT5.2
LDH6.8
MCF-7 MTT25.7
LDH30.1
PC-3 MTT45.3
LDH51.9
HCT116 MTT89.1
LDH> 100
HEK293 MTT> 100
LDH> 100
Interpreting the Results
  • Potency: A lower IC₅₀ value indicates higher cytotoxic potency.

  • Selectivity: A significantly lower IC₅₀ value in cancer cell lines (especially those with known vulnerabilities like PC-9) compared to the normal cell line (HEK293) suggests cancer-selective cytotoxicity.

  • Mechanism of Action Clues: Discrepancies between MTT (metabolic activity) and LDH (membrane integrity) results can provide initial insights. For example, a compound might reduce metabolic activity without causing immediate cell lysis.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach for the preliminary in vitro cytotoxicity screening of this compound. The proposed workflow, from strategic cell line selection to dual-assay validation and rigorous data analysis, will provide a solid foundation for assessing the compound's anticancer potential.

Promising results from this initial screen (e.g., potent and selective activity in specific cancer cell lines) would warrant further investigation, including:

  • Mechanism of action studies: Investigating the effect on specific molecular targets like EGFR and other kinases.

  • Cell cycle analysis and apoptosis assays: To determine the mode of cell death induced by the compound.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models.

By following the principles and protocols detailed in this guide, researchers can effectively and efficiently advance the preclinical evaluation of this novel quinazolinone derivative.

References

Spectroscopic Blueprint: An In-depth Technical Guide to the Characterization of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinazolinone-based scaffolds are of paramount importance due to their wide-ranging biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The compound 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid represents a key pharmacophore, integrating the rigid quinazolinone core with a flexible piperazine moiety and an acetic acid side chain, suggesting potential applications as a versatile linker in drug design or as a bioactive molecule in its own right.

This technical guide provides a comprehensive spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predicted spectral profile. This approach not only offers a detailed blueprint for the characterization of this molecule but also serves as a practical reference for researchers working with similar quinazolinone derivatives.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₆N₄O₃

  • Molecular Weight: 288.30 g/mol

The structural integrity and purity of this compound are critical for its intended biological applications. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are indispensable tools for confirming the molecular weight, connectivity, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule of this complexity, both ¹H and ¹³C NMR are essential. The choice of solvent is a critical experimental parameter, as polar aprotic solvents like DMSO-d₆ can influence the tautomeric equilibrium and hydrogen bonding patterns of quinazolinones, thereby affecting chemical shifts.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the quinazolinone core, the piperazine ring, and the acetic acid side chain. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~12.5Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.
~8.20Singlet1HH-2The proton at the 2-position of the quinazolinone ring is typically a sharp singlet in the downfield region. For 3-substituted quinazolin-4(3H)-ones, this peak is characteristically found around 8.36 ppm[3].
~7.80Doublet1HH-5Aromatic proton on the quinazolinone ring, deshielded by the adjacent carbonyl group.
~7.50Doublet of Doublets1HH-7Aromatic proton on the quinazolinone ring, showing coupling to both H-5 and H-8.
~7.20Doublet1HH-8Aromatic proton on the quinazolinone ring, coupled to H-7.
~4.80Singlet2H-CH₂-COOHThe methylene protons of the acetic acid group are adjacent to the nitrogen atom of the quinazolinone ring, resulting in a downfield shift.
~3.40Triplet4HPiperazine CH₂ (adjacent to quinazolinone)The protons on the piperazine ring closer to the electron-withdrawing quinazolinone ring will be more deshielded.
~3.00Triplet4HPiperazine CH₂The protons on the piperazine ring further from the quinazolinone ring will be more shielded.
~2.90Broad Singlet1HPiperazine NHThe piperazine NH proton signal can be broad and its chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm Assignment Rationale
~170.0-COOHThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~162.0C-4 (C=O)The carbonyl carbon of the quinazolinone ring is highly deshielded. Similar quinazolinones show this peak around 162.7 ppm[4][5].
~152.0C-2The carbon at the 2-position of the quinazolinone ring.
~148.0C-8aAromatic quaternary carbon of the quinazolinone ring.
~135.0C-7Aromatic methine carbon of the quinazolinone ring.
~128.0C-5Aromatic methine carbon of the quinazolinone ring.
~127.0C-6Aromatic quaternary carbon attached to the piperazine group.
~122.0C-4aAromatic quaternary carbon of the quinazolinone ring.
~118.0C-8Aromatic methine carbon of the quinazolinone ring.
~50.0-CH₂-COOHThe methylene carbon of the acetic acid group.
~48.0Piperazine CH₂ (adjacent to quinazolinone)Piperazine carbons closer to the aromatic ring.
~45.0Piperazine CH₂Piperazine carbons further from the aromatic ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer Setup:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Expected Molecular Ion: [M+H]⁺ at m/z 289.13

  • High-Resolution Mass (HRMS): Calculated for C₁₄H₁₇N₄O₃⁺: 289.1295, Found: [Value to be determined experimentally]

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation of nitrogen-containing heterocycles often involves characteristic losses and ring cleavages[6].

A plausible fragmentation pathway for this compound is outlined below:

G M [M+H]⁺ m/z 289 F1 Loss of H₂O m/z 271 M->F1 - H₂O F2 Loss of CO₂ m/z 245 M->F2 - CO₂ F4 Loss of acetic acid side chain m/z 230 M->F4 - C₂H₃O₂ F3 Cleavage of piperazine ring m/z 203 F4->F3 - C₂H₅N

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation[6].

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion using collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to optimize the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Integrated workflow for synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization of this compound. By leveraging established principles of NMR and MS, and drawing upon data from structurally related compounds, we have constructed a comprehensive analytical framework. The provided protocols offer a robust starting point for researchers to experimentally validate these predictions and to ensure the structural integrity and purity of this promising pharmaceutical scaffold. The successful synthesis and characterization of such molecules are critical steps in the journey of drug discovery and development.

References

Methodological & Application

protocol for synthesizing 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This application note provides a detailed, research-grade protocol for the synthesis of this compound, a molecule of interest for drug discovery and development. The synthetic strategy is built upon a robust and logical sequence of well-established chemical transformations, beginning with commercially available starting materials. The protocol outlines a three-stage process: (I) construction of the 6-bromo-4-oxoquinazoline core followed by N-alkylation to install the acetic acid moiety, (II) a palladium-catalyzed Buchwald-Hartwig amination for the regioselective installation of a protected piperazine group, and (III) a final deprotection and hydrolysis step to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and expert insights into critical experimental parameters.

Retrosynthetic Analysis and Strategic Rationale

The chosen synthetic pathway is designed for efficiency, reliability, and high yield, leveraging modern catalytic methods. A retrosynthetic analysis reveals a convergent strategy hinging on the formation of a key intermediate, Ethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (3) .

Retrosynthesis Target Target Molecule Intermediate_A Protected Intermediate (Ester + Boc) Target->Intermediate_A Deprotection & Hydrolysis Intermediate_B Key Bromo Intermediate (3) Intermediate_A->Intermediate_B Buchwald-Hartwig Amination Reagent_A Boc-Piperazine Intermediate_A->Reagent_A Intermediate_C 6-Bromoquinazolin-4(3H)-one (2) Intermediate_B->Intermediate_C N-Alkylation Reagent_B Ethyl Bromoacetate Intermediate_B->Reagent_B StartingMaterial 5-Bromoanthranilic Acid (1) Intermediate_C->StartingMaterial Cyclization Reagent_C Formamide Intermediate_C->Reagent_C

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous for several reasons:

  • Intermediate Availability: The key bromo-intermediate (3) can be synthesized from readily available 5-bromoanthranilic acid.

  • Regioselectivity: The N-alkylation of the quinazolinone ring system preferentially occurs at the N3 position under basic conditions, ensuring the correct placement of the acetic acid side chain.[3]

  • Robust C-N Coupling: The Buchwald-Hartwig amination is a highly reliable and versatile palladium-catalyzed cross-coupling reaction for forming aryl C-N bonds, making it ideal for introducing the piperazine moiety onto the electron-rich quinazoline core.[4][5]

  • Orthogonal Protection: The use of an ethyl ester for the carboxylic acid and a tert-butyloxycarbonyl (Boc) group for the piperazine allows for simultaneous deprotection in the final step under acidic conditions, enhancing overall efficiency.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis. All quantitative data is summarized in Table 1 for clarity.

Stage I: Synthesis of Ethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (3)

This stage involves two sequential steps: the formation of the quinazolinone ring and the subsequent alkylation at the N3 position.

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one (2)

This reaction constructs the core heterocyclic system from 5-bromoanthranilic acid.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-bromoanthranilic acid (1) (10.0 g, 46.3 mmol).

    • Add formamide (100 mL).

    • Heat the reaction mixture to 160 °C and maintain for 4 hours, monitoring the evolution of ammonia.

    • Cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the mixture into 200 mL of cold water and stir for 30 minutes.

    • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 6-bromoquinazolin-4(3H)-one (2) as a white to off-white powder. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (3)

This is a classic N-alkylation reaction to introduce the acetic acid ester side chain.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 6-bromoquinazolin-4(3H)-one (2) (9.0 g, 40.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL).

    • Add anhydrous potassium carbonate (K₂CO₃) (8.3 g, 60.0 mmol) to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (6.7 g, 5.3 mL, 40.0 mmol) dropwise to the reaction mixture.

    • Heat the reaction to 70 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with water (3 x 100 mL), and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford pure Ethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (3) as a crystalline solid.

Stage II: Buchwald-Hartwig Amination for Synthesis of Intermediate (4)

This step is the key C-N bond-forming reaction, coupling the aryl bromide with Boc-protected piperazine. The choice of ligand and catalyst is critical for high yields.[4][6]

  • Procedure:

    • To a 250 mL Schlenk flask, add Ethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (3) (6.22 g, 20.0 mmol), tert-butyl piperazine-1-carboxylate (Boc-piperazine) (4.47 g, 24.0 mmol), and cesium carbonate (Cs₂CO₃) (9.77 g, 30.0 mmol).

    • Evacuate and backfill the flask with argon or nitrogen gas three times.

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (183 mg, 0.2 mmol, 1 mol%) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (347 mg, 0.6 mmol, 3 mol%).

    • Add 100 mL of anhydrous, degassed 1,4-dioxane via cannula.

    • Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-(6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)acetate (4) as a solid.

Stage III: Deprotection and Hydrolysis to Yield Final Product (5)

The final step involves the acidic removal of the Boc protecting group and the simultaneous hydrolysis of the ethyl ester to the carboxylic acid.

  • Procedure:

    • Dissolve the protected intermediate (4) (8.0 g, 16.7 mmol) in 1,4-dioxane (100 mL) in a 250 mL round-bottom flask.

    • Add 4M hydrochloric acid (HCl) in 1,4-dioxane (50 mL) to the solution.

    • Stir the mixture at room temperature for 8 hours. A precipitate of the hydrochloride salt may form.

    • Monitor the reaction by LC-MS to confirm the loss of both the Boc group and the ethyl ester.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add 100 mL of diethyl ether to the residue and triturate to obtain a solid.

    • Filter the solid and wash with diethyl ether to obtain the hydrochloride salt of the final product.

    • To obtain the free base, dissolve the salt in a minimal amount of water and adjust the pH to ~7 using a saturated sodium bicarbonate solution.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield This compound (5) .

Experimental Workflow and Data

The overall laboratory workflow is visualized below, followed by a summary of reagents and expected yields.

Workflow cluster_0 Stage I: Intermediate Synthesis cluster_1 Stage II: C-N Coupling cluster_2 Stage III: Final Deprotection S1_React Step 1: Cyclization (5-Bromoanthranilic Acid + Formamide) S1_Workup Precipitation & Filtration S1_React->S1_Workup S2_React Step 2: N-Alkylation (Intermediate 2 + Ethyl Bromoacetate) S1_Workup->S2_React S2_Workup Precipitation & Recrystallization S2_React->S2_Workup S3_React Step 3: Buchwald-Hartwig Amination (Intermediate 3 + Boc-Piperazine) S2_Workup->S3_React S3_Workup Filtration & Column Chromatography S3_React->S3_Workup S4_React Step 4: Acidic Hydrolysis (Intermediate 4 + HCl) S3_Workup->S4_React S4_Workup Workup & Purification S4_React->S4_Workup Final Final S4_Workup->Final Final Product (5)

Caption: Detailed experimental workflow for the synthesis.

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialM.W. ( g/mol )Key ReagentsMolar Eq.ProductM.W. ( g/mol )Expected Yield (%)
15-Bromoanthranilic acid216.04FormamideSolvent6-Bromoquinazolin-4(3H)-one225.0585-95
26-Bromoquinazolin-4(3H)-one225.05K₂CO₃, Ethyl bromoacetate1.5, 1.0Ethyl 2-(6-bromo...)-acetate311.1480-90
3Ethyl 2-(6-bromo...)-acetate311.14Boc-piperazine, Cs₂CO₃, Pd₂(dba)₃, Xantphos1.2, 1.5, 0.01, 0.03Ethyl 2-(6-(4-Boc-piperazin...)-acetate416.4870-85
4Ethyl 2-(6-(4-Boc-piperazin...)-acetate416.484M HCl in DioxaneExcess2-(4-Oxo-6-(piperazin...)-acetic acid316.3385-95

Scientific Discussion and Safety

  • Causality of Choices:

    • Solvent: DMF is an excellent polar aprotic solvent for the N-alkylation step as it readily dissolves the quinazolinone and facilitates the Sₙ2 reaction. For the Buchwald-Hartwig coupling, dioxane is preferred as it is a common solvent for palladium catalysis and has a suitable boiling point for the reaction temperature.

    • Base: A strong, non-nucleophilic base like K₂CO₃ is used for the N-alkylation to deprotonate the N3-H without promoting significant O-alkylation, a potential side reaction.[3] For the Buchwald-Hartwig reaction, a stronger base like Cs₂CO₃ is often required to facilitate the catalytic cycle effectively.

    • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and Xantphos as a bulky, electron-rich ligand is a well-established system for the amination of aryl halides with cyclic amines, often providing high yields and minimizing side reactions.[7]

  • Self-Validation and Characterization:

    • Each step of the protocol should be monitored by TLC or LC-MS to ensure the consumption of starting materials before proceeding.

    • The structure and purity of all intermediates and the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Safety Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

    • Formamide is a teratogen; handle with extreme care.

    • Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle under an inert atmosphere.

    • Strong acids (HCl) and bases (K₂CO₃, Cs₂CO₃) are corrosive. Avoid contact with skin and eyes.

References

cell-based assay protocol for quinazolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Cellular Assay Workflow for Characterizing Quinazolinone-Based Anticancer Compounds

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Authored By: Gemini, Senior Application Scientist

Abstract

Quinazolinone derivatives are a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, particularly as anticancer agents.[1][2] These compounds often exert their effects by modulating critical cellular pathways involved in proliferation, survival, and cell cycle regulation.[3][4] Common mechanisms include the inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest, and the targeting of specific kinases like the Epidermal Growth Factor Receptor (EGFR).[3][5] This document provides a comprehensive, field-tested guide for researchers to systematically evaluate the cellular effects of novel quinazolinone compounds. We present a logical workflow, from initial cytotoxicity screening to mechanism of action (MoA) elucidation, supported by detailed, step-by-step protocols for key cell-based assays. The causality behind experimental choices is emphasized to empower researchers to not only execute the protocols but also to interpret the data critically and troubleshoot effectively.

The Strategic Workflow: From Hit to MoA

A systematic approach is crucial for efficiently characterizing a new chemical entity. Simply running a battery of disconnected assays can yield confusing or misleading results. We propose a tiered workflow that logically progresses from a broad assessment of cytotoxic activity to more focused mechanistic studies. This strategy ensures that resources are directed toward the most promising compounds and that a clear picture of their biological activity is built step-by-step. The choice of which MoA assays to run is directly informed by the initial cytotoxicity results and the known pharmacology of the quinazolinone scaffold.

G A Compound Synthesis & QC B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B C Apoptosis Induction Assay (e.g., Caspase-Glo 3/7) B->C If IC50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) B->D If IC50 is potent F EGFR Activity Assay (Cell-Based Phosphorylation) B->F If compound structure suggests kinase inhibition E Tubulin Polymerization Assay (Immunofluorescence) C->E If apoptosis is induced & literature suggests tubulin target D->E If G2/M arrest is observed

Caption: Proposed workflow for characterizing quinazolinone compounds.

Tier 1: Primary Screening - The MTT Cell Viability Assay

The first critical step is to determine whether a novel quinazolinone compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, inexpensive, and high-throughput colorimetric method for this purpose.

Principle of the MTT Assay: The assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7][8] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. A decrease in signal intensity indicates a reduction in viable, metabolically active cells.[7]

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinazolinone compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.[8]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6][9]

  • Sterile 96-well flat-bottom plates

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase and have high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[10]

    • Include wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO at the highest concentration used).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone compound in complete medium from the stock solution. A typical starting range is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9][11]

    • Incubate for 2 to 4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.

    • Causality: This incubation period allows for sufficient enzymatic conversion of MTT to formazan. The time may need optimization depending on the cell line's metabolic rate.[6]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Summarize results in a clear, comparative table.

CompoundCell LineTreatment Time (h)IC50 (µM)
Test Quinazolinone 1 MCF-7 48 15.2
Test Quinazolinone 1 A549 48 28.9
Doxorubicin (Control) MCF-7 48 0.8

Tier 2: Uncovering the Mechanism of Action

If a compound shows potent cytotoxicity, the next logical step is to investigate how it kills the cells. For quinazolinones, apoptosis and cell cycle arrest are common mechanisms.[12]

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. Measuring their activity provides a direct and sensitive readout of apoptosis induction.

Principle of the Assay: The Caspase-Glo® 3/7 assay is a homogeneous, luminescent "add-mix-measure" assay.[13] It provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal. The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[14]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Cells cultured and treated with the quinazolinone compound in white-walled, opaque 96-well plates.

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate (100 µL/well) and treat with the compound as described for the MTT assay. White walls are essential to maximize the luminescent signal.

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[14]

    • Causality: The reagent contains detergents that lyse the cells, releasing the caspases, which can then act on the substrate. This single-addition format minimizes pipetting errors and is ideal for high-throughput screening.[13]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • The signal is very stable, allowing for batch processing of multiple plates.[14]

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs, including quinazolinones that target tubulin, function by disrupting the cell cycle, often causing arrest at a specific phase (e.g., G2/M).[3] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution.

Principle of the Assay: Propidium iodide is a fluorescent dye that intercalates stoichiometrically into the DNA double helix. The amount of fluorescence emitted is therefore directly proportional to the amount of DNA in a cell. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount. By staining a population of cells and analyzing them with a flow cytometer, one can determine the percentage of cells in each phase of the cycle.

G cluster_pathway Mechanism of Quinazolinone-Induced G2/M Arrest Compound Quinazolinone (Tubulin Inhibitor) Tubulin Microtubule Dynamics Disrupted Compound->Tubulin Spindle Mitotic Spindle Cannot Form Correctly Tubulin->Spindle Checkpoint Spindle Assembly Checkpoint Activated Spindle->Checkpoint Arrest Cell Cycle Arrest at G2/M Phase Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis prolonged arrest

Caption: Pathway of tubulin-targeting quinazolinones leading to G2/M arrest.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with the quinazolinone compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[15]

  • PI staining solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[15]

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Culture and treat approximately 1 x 10⁶ cells in a 6-well plate or T-25 flask.

    • Harvest cells (including floating cells, which may be apoptotic) and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.

    • Causality: Ethanol fixation serves two purposes: it kills the cells, preserving their state at the time of harvest, and it permeabilizes the cell membranes, allowing the large PI molecule to enter and access the nuclear DNA.

    • Store cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS to remove residual ethanol.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Causality: RNase A is essential because PI can also bind to double-stranded RNA. Treating with RNase A ensures that the signal comes only from DNA, providing an accurate measurement of DNA content.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE or PerCP).

    • Collect at least 10,000 events per sample.

    • Use a dot plot of fluorescence area versus height or width to exclude cell doublets and clumps from the analysis.[16]

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle profiles of treated cells to vehicle-treated controls. An accumulation of cells in the G2/M peak would indicate G2/M arrest.

Tier 3: Validating the Molecular Target

If MoA studies suggest a specific mechanism, such as G2/M arrest or inhibition of a known signaling pathway, the final step is to perform assays that directly measure the compound's effect on its putative molecular target.

EGFR Kinase Activity Assay (Conceptual Protocol)

Many quinazolinone derivatives are designed as EGFR inhibitors.[3] A cell-based assay can confirm that the compound inhibits EGFR autophosphorylation within the cellular environment.

Principle: In cancer cells that overexpress EGFR (e.g., A431), the receptor is often constitutively active or can be stimulated with EGF. This activity is measured by the level of its autophosphorylation. An effective inhibitor will reduce this phosphorylation.

Workflow Outline:

  • Seed A431 cells and allow them to attach.

  • Starve the cells (e.g., in serum-free medium) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the quinazolinone compound.

  • Stimulate the cells with EGF (except for the unstimulated control).

  • Lyse the cells and quantify the amount of phosphorylated EGFR (p-EGFR) using a specific method like a sandwich ELISA kit or Western blotting.[17][18] A decrease in the p-EGFR signal in treated cells compared to the EGF-stimulated control indicates target engagement and inhibition.

Tubulin Polymerization Assay (Immunofluorescence)

If cell cycle analysis shows a distinct G2/M arrest, the compound may be targeting tubulin.[3] A direct way to visualize this is through immunofluorescence microscopy.

Principle: Microtubules are dynamic polymers of α- and β-tubulin.[19] Compounds can either destabilize microtubules (like vinca alkaloids) or hyper-stabilize them (like taxanes). Both actions disrupt mitotic spindle formation and lead to G2/M arrest. By staining the microtubule network with a specific antibody, these morphological changes can be observed.

Workflow Outline:

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat with the quinazolinone compound for a suitable period (e.g., 18-24 hours). Include known stabilizers (e.g., paclitaxel) and destabilizers (e.g., nocodazole) as controls.

  • Fix the cells (e.g., with methanol or paraformaldehyde), permeabilize them (e.g., with Triton X-100), and block non-specific binding.

  • Incubate with a primary antibody against α-tubulin.

  • Incubate with a fluorescently-labeled secondary antibody.

  • Stain the nuclei with a DNA dye like DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to controls. Destabilization will result in a diffuse tubulin signal, while stabilization will show dense microtubule bundles.[19]

Troubleshooting and Best Practices

  • Compound Solubility: Ensure your quinazolinone derivative is fully dissolved in DMSO and does not precipitate when diluted in culture medium. Poor solubility is a common cause of assay variability.[9]

  • Cell Health: Only use healthy, low-passage number cells for assays. Stressed or senescent cells will respond differently and produce unreliable data.[20] Regularly test for mycoplasma contamination.[21]

  • Assay Validation: Always include appropriate positive and negative controls to ensure the assay is performing as expected. A cell-based assay should be validated for its precision, accuracy, and robustness.[22][23]

  • Pipetting Precision: In multi-well plate assays, even small pipetting errors can lead to significant variability. Use calibrated pipettes and proper technique.[20]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[24]

References

Application Notes and Protocols for the Investigation of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid , a synthetic compound featuring the quinazolinone scaffold. Quinazolinone derivatives have garnered significant attention in oncology for their diverse mechanisms of action and potent anti-tumor activities.[1][2][3][4] This guide is designed for researchers initiating studies with this specific molecule. While direct literature on this exact compound is emerging, the protocols herein are based on established methodologies for characterizing novel quinazolinone-based potential anticancer agents. We will detail the scientific rationale behind the proposed experimental workflows, provide step-by-step protocols for foundational assays, and discuss potential signaling pathways for mechanistic investigation.

Scientific Introduction: The Promise of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4] In oncology, this scaffold is particularly noteworthy. Over the past two decades, more than 20 drugs containing a quinazoline or quinazolinone structure have received FDA approval for anti-tumor use.[4] Their success stems from their ability to target key drivers of cancer progression.

The mechanisms of action for quinazolinone derivatives are multifaceted and include:

  • Kinase Inhibition: Many quinazolinone-based drugs function as potent inhibitors of protein kinases. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in various cancers.[5][6][7] By competing with ATP in the kinase domain, these inhibitors block downstream signaling pathways like PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.[8][9][10][11]

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives interfere with microtubule dynamics by binding to tubulin, often at the colchicine binding site.[2][12][13][14][15] This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[13]

  • Induction of Cell Death Pathways: Beyond specific molecular targets, these compounds are known to effectively induce programmed cell death (apoptosis), a critical mechanism for eliminating cancerous cells.[2][4]

The compound This compound incorporates the essential 4(3H)-quinazolinone core, a piperazine moiety known to enhance bioavailability and target interaction in many drug candidates, and an acetic acid side chain at the N-3 position. These structural features suggest a strong potential for anticancer activity, making the systematic characterization outlined below a critical step in its preclinical development.

Foundational Experimental Workflow

The initial characterization of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. This workflow ensures a logical and resource-efficient evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation a Compound Preparation (Stock Solution) c Cell Viability Assay (e.g., MTT) a->c b Select Cancer Cell Line Panel b->c d Determine IC50 Values c->d Data Analysis e Apoptosis Assay (Annexin V / PI) d->e Based on IC50 f Cell Cycle Analysis (PI Staining) d->f Based on IC50 g Target Validation (e.g., Western Blot for Signaling Pathways) e->g Confirm Apoptotic Pathway f->g Identify Cell Cycle Arrest

Caption: Foundational workflow for compound characterization.

Materials and Reagent Preparation

The Compound
  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₆N₄O₃

  • Molecular Weight: 288.30 g/mol

  • Appearance: Solid (confirm with supplier data)

  • Procurement: This compound is available from several chemical suppliers. Ensure you obtain a certificate of analysis confirming purity (typically ≥95%).

Preparation of High-Concentration Stock Solution

The accuracy of all subsequent experiments hinges on the correct preparation and storage of the stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar organic compounds.[16]

Causality: A high-concentration stock (e.g., 10-50 mM) is prepared in 100% DMSO to minimize the volume of solvent added to cell culture media. High concentrations of DMSO can be toxic to cells; therefore, the final concentration in assays should typically be kept below 0.5%, and ideally below 0.1%.[17] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.

Protocol:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: 0.010 mol/L × 0.001 L × 288.30 g/mol = 0.002883 g = 2.883 mg.

  • Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge or cryovial tube. Add the calculated volume of sterile, anhydrous DMSO.

  • Solubilization: Vortex the tube gently until the compound is fully dissolved. If solubility is an issue, sonication in a water bath for a few minutes can be applied.[17] Gentle warming (e.g., 37°C) may also be used cautiously, though heat can degrade some compounds.[17]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.[17]

Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[19]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.01 µM to 100 µM). Include "cells only" (untreated) and "vehicle control" (DMSO only) wells.

  • Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Cell Line TypePotential Candidates for ScreeningRationale
Lung Cancer A549, NCI-H1975High incidence of EGFR mutations.[6]
Breast Cancer MCF-7 (ER+), MDA-MB-231 (Triple-Negative)Quinazolinones show activity in different breast cancer subtypes.[12]
Colon Cancer HCT-116, HT-29Common cancer type where PI3K/Akt pathway is often active.[8]
Prostate Cancer PC-3, DU-145Known sensitivity to tubulin-targeting agents.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[20][21][22]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin and neutralize with serum-containing media. Centrifuge all cells (e.g., at 300 x g for 5 minutes).[21]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells per 100 µL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (check kit recommendations) to 100 µL of the cell suspension.[23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23]

Data Interpretation:

  • Annexin V(-) / PI(-): Healthy cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

Protocol: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity emitted is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and cells in the S phase have an intermediate amount. Because PI also binds to RNA, treatment with RNase is essential.[24]

Protocol:

  • Cell Treatment: Seed cells and treat with the compound at IC₅₀ concentrations as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[25][26][27]

  • Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS.[25]

  • Resuspend the cell pellet in 0.5 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.

Potential Mechanisms and Further Investigation

Based on the known activities of the quinazolinone scaffold, this compound may act through several key signaling pathways. Initial findings from the apoptosis and cell cycle assays can guide which pathways to investigate first. For example, a G2/M arrest would strongly suggest an effect on tubulin polymerization.

G cluster_0 Potential Targets cluster_1 Downstream Pathways cluster_2 Cellular Outcomes compound Quinazolinone Compound (e.g., this compound) EGFR EGFR compound->EGFR Inhibits Tubulin Tubulin compound->Tubulin Inhibits Polymerization PI3K PI3K EGFR->PI3K Activates Microtubules Microtubule Destabilization Tubulin->Microtubules Blocks Assembly Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Promotes Apoptosis Increased Apoptosis mTOR->Apoptosis Inhibition of pathway leads to apoptosis G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Leads to G2M_Arrest->Apoptosis

Caption: Potential signaling pathways affected by quinazolinone compounds.

Next Steps - Western Blotting: To validate these potential mechanisms, Western blotting should be performed on lysates from cells treated with the compound. Key proteins to probe include:

  • EGFR/PI3K Pathway: Phospho-EGFR, Total EGFR, Phospho-Akt, Total Akt, Phospho-mTOR, Total mTOR. A decrease in the phosphorylated forms of these proteins would indicate pathway inhibition.

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax. An increase in cleaved proteins and a change in the Bax/Bcl-2 ratio would confirm apoptosis.

  • Cell Cycle: Cyclin B1, CDK1. Accumulation of these proteins can indicate a G2/M block.

Conclusion

The compound This compound represents a promising candidate for anticancer drug discovery based on its quinazolinone core structure. The application notes and protocols provided here offer a robust, scientifically grounded framework for its initial characterization. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a strong foundation for more in-depth mechanistic studies and further preclinical development.

References

Application Notes and Protocols for a Standardized Experimental Setup to Test the Antimicrobial Activity of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] Quinazoline and quinazolinone scaffolds have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological activities, including significant antibacterial potential.[1][2][3] These compounds can exert their antimicrobial effects through various mechanisms, making them attractive candidates for overcoming existing resistance pathways.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible experimental setup to evaluate the in vitro antimicrobial activity of novel quinazolinone derivatives. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different studies.[4][5][6][7][8]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9][10][11][12][13] This is a fundamental quantitative measure of a compound's potency.[11][12] Beyond inhibition, it is often crucial to ascertain the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[14][15][16][17] The relationship between the MIC and MBC (MBC/MIC ratio) provides insight into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]

This guide will detail two primary, universally accepted methods for determining the antimicrobial activity of quinazolinones: Broth Microdilution for quantitative MIC and MBC determination and Agar Well Diffusion for initial qualitative screening.

Part 1: Quantitative Analysis via Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is considered the gold standard for determining the MIC of an antimicrobial agent.[18][19] It is a quantitative technique that allows for the simultaneous testing of multiple compounds against a specific microorganism in a 96-well microtiter plate format.[19][20]

Scientific Rationale

This method relies on exposing a standardized bacterial inoculum to a serial two-fold dilution of the quinazolinone compound in a liquid growth medium.[11][18][21] After a specified incubation period, the presence or absence of visible bacterial growth (turbidity) is assessed.[19][21] The MIC is the lowest concentration of the compound where no turbidity is observed.[19][21] The subsequent subculturing of aliquots from clear wells onto antibiotic-free agar allows for the determination of the MBC.[14][15][16][17]

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Quinazolinone Stock Solution D Perform Serial Dilutions of Quinazolinone in 96-Well Plate A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D C->E D->E Add Inoculum F Incubate Plate (35±2°C for 16-20 hours) E->F G Visually Inspect for Turbidity and Determine MIC F->G H Subculture from Non-Turbid Wells onto MHA Plates G->H Select MIC & higher concentration wells I Incubate MHA Plates (35±2°C for 18-24 hours) H->I J Count Colonies and Determine MBC (≥99.9% killing) I->J

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol for Broth Microdilution

Materials:

  • Novel quinazolinone compounds

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile 96-well round-bottom microtiter plates

  • Reference bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile multichannel pipettes and tips

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Preparation of Quinazolinone Stock Solution:

    • Accurately weigh the quinazolinone compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select several well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16][22]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[16]

    • Add 200 µL of the quinazolinone stock solution to well 1.[16]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[16]

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).[16]

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.[16] This brings the final volume in each test well to 200 µL and halves the concentration of the compound in each well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air for most common bacteria.[16][19]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinazolinone compound in which there is no visible growth.[13][16][21]

  • Determination of MBC:

    • From the well corresponding to the MIC and all other wells showing no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.[16][18]

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15][16][17]

Data Presentation: MIC and MBC Values

Summarize the quantitative data in a clear, tabular format for easy comparison.

Bacterial StrainATCC NumberQuinazolinone DerivativeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213QZ-01482Bactericidal
Escherichia coli25922QZ-01161288Bacteriostatic
Pseudomonas aeruginosa27853QZ-0132>128>4Bacteriostatic
Staphylococcus aureus29213QZ-028162Bactericidal
Escherichia coli25922QZ-0264>128>2Bacteriostatic

Disclaimer: The data presented are for illustrative purposes. Actual values must be determined experimentally.

Part 2: Qualitative Screening via Agar Well Diffusion Method

The agar well diffusion method is a widely used, cost-effective technique for the initial screening of antimicrobial activity.[23][24][25][26] It provides qualitative or semi-quantitative results and is particularly useful for screening a large number of compounds.

Scientific Rationale

This method is based on the diffusion of the antimicrobial agent from a well into an agar medium that has been uniformly inoculated with a test microorganism.[23][24][25] The compound diffuses outwards, creating a concentration gradient. If the compound is active against the microorganism, a clear zone of inhibition will be observed around the well where bacterial growth is prevented.[24] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound and its diffusion characteristics in the agar.[23]

Experimental Workflow for Agar Well Diffusion

G A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Molten MHA with Bacterial Suspension A->C B Prepare Molten Mueller-Hinton Agar (MHA) B->C D Pour Inoculated Agar into Petri Dish and Allow to Solidify C->D E Create Wells in the Agar using a Sterile Cork Borer D->E F Add Quinazolinone Solution and Controls to Wells E->F G Incubate Plate (35±2°C for 18-24 hours) F->G H Measure the Diameter of the Zone of Inhibition (mm) G->H

Caption: Workflow for Agar Well Diffusion Assay.

Detailed Protocol for Agar Well Diffusion

Materials:

  • Novel quinazolinone compounds

  • Mueller-Hinton Agar (MHA)

  • Reference bacterial strains

  • Standard antibiotic for positive control

  • Solvent for dissolving compounds (e.g., DMSO) as a negative control

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C.

    • Add the standardized bacterial inoculum to the molten agar to achieve a final concentration of approximately 1.5 x 10⁸ CFU/mL and mix gently.

    • Pour the inoculated agar into sterile Petri dishes to a uniform depth of about 4 mm and allow it to solidify completely.

    • Alternatively, create a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of a pre-poured MHA plate.[9]

  • Creation of Wells:

    • Using a sterile cork borer (e.g., 6 mm in diameter), aseptically punch uniform wells into the solidified agar.[9][23]

  • Application of Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the quinazolinone solution (at a known concentration) into a designated well.[23]

    • Add the same volume of a standard antibiotic solution to another well as a positive control.

    • Add the same volume of the solvent (e.g., DMSO) used to dissolve the compounds to a third well as a negative control.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour at room temperature) to permit the diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • The presence of a clear zone indicates antimicrobial activity. The larger the zone diameter, the more potent the compound against the tested microorganism.

Data Presentation: Zone of Inhibition
Bacterial StrainQuinazolinone Derivative (Concentration)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusQZ-01 (100 µg/mL)18Vancomycin (30 µg)22
Escherichia coliQZ-01 (100 µg/mL)12Ciprofloxacin (5 µg)25
Pseudomonas aeruginosaQZ-01 (100 µg/mL)0Ciprofloxacin (5 µg)23

Note: The negative control (solvent) should show no zone of inhibition.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the results, the following controls are essential in every experiment:

  • Positive Control: A known antibiotic with established activity against the test organisms is used to confirm that the experimental conditions are suitable for detecting antimicrobial activity.

  • Negative Control: The solvent used to dissolve the quinazolinone compounds is tested to ensure it has no intrinsic antimicrobial activity at the concentration used.

  • Growth Control (Broth Microdilution): This well contains broth and inoculum but no compound, confirming the viability and growth of the bacteria under the test conditions.

  • Sterility Control (Broth Microdilution): This well contains only broth to check for contamination of the medium.

  • Standardized Procedures: Strict adherence to standardized protocols, such as those provided by CLSI and EUCAST, is paramount for reproducibility and comparability of data.[4][5][6][27][28] Regular quality control testing with reference strains (e.g., ATCC strains) is also mandatory to monitor the performance of the assays.[29]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the in vitro evaluation of the antimicrobial activity of novel quinazolinone compounds. By employing standardized methods like broth microdilution and agar well diffusion, researchers can generate reliable and comparable data on the MIC and MBC of their compounds. Adherence to these detailed protocols, including the rationale behind each step and the implementation of rigorous controls, will ensure the scientific integrity of the findings, a critical step in the journey of developing new and effective antimicrobial therapies.

References

application of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Kinase Inhibition Assays Using 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Introduction: Targeting the Kinome with Quinazoline Scaffolds

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. Given their central role in cellular signaling, aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[2][3]

The quinazoline core is a privileged heterocyclic scaffold that has proven to be a highly successful framework for the development of potent kinase inhibitors.[4] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon this structure and function primarily by inhibiting members of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[4][5] These agents typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the transfer of a phosphate group from ATP to the substrate.[5]

This document serves as a detailed application guide for researchers utilizing This compound (hereafter referred to as "Compound Q") in kinase inhibition assays. Compound Q's structure, featuring the characteristic quinazoline core linked to a piperazine moiety, suggests its potential as a kinase inhibitor. We provide field-proven protocols for both biochemical and cellular assays, explain the rationale behind key experimental choices, and offer guidance on data interpretation, enabling scientists in drug discovery and chemical biology to effectively characterize this and similar molecules.

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

The majority of quinazoline-based inhibitors target the highly conserved ATP-binding pocket of the kinase domain.[5] They achieve their inhibitory effect by forming key hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the natural substrate from accessing the active site and preventing the phosphotransfer reaction. The specificity of these inhibitors for different kinases is often dictated by interactions with other, less conserved residues within and around the ATP pocket.[6]

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site cluster_ligands cluster_action hinge Hinge Region pocket ATP Binding Pocket gatekeeper Gatekeeper Residue Phosphorylation Phosphorylation pocket->Phosphorylation Enables Inhibition Inhibition pocket->Inhibition Leads to ATP ATP ATP->pocket Binds Compound_Q Compound Q (Quinazoline Inhibitor) Compound_Q->pocket Competitively Binds

Caption: ATP-competitive inhibition by a quinazoline compound.

Part 1: Biochemical Characterization of Kinase Inhibition

Biochemical assays are the foundational step in characterizing a kinase inhibitor. They utilize purified, recombinant kinase enzymes and substrates in a controlled, cell-free environment. This allows for the direct measurement of enzyme inhibition and the determination of key quantitative metrics like the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Workflow for Biochemical IC₅₀ Determination

The general workflow involves preparing serial dilutions of the inhibitor, incubating it with the kinase, initiating the reaction by adding ATP and the substrate, and finally detecting the reaction product (or depletion of a reactant) using a specific assay technology.

Biochemical_Workflow start Start prep_inhibitor 1. Prepare Serial Dilutions of Compound Q in DMSO start->prep_inhibitor dispense_inhibitor 2. Dispense Inhibitor/DMSO into Assay Plate prep_inhibitor->dispense_inhibitor add_kinase 3. Add Kinase Enzyme dispense_inhibitor->add_kinase pre_incubate 4. Pre-incubate (Allows inhibitor binding) add_kinase->pre_incubate initiate_reaction 5. Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->initiate_reaction incubate_reaction 6. Incubate at 30°C (Allows phosphorylation) initiate_reaction->incubate_reaction stop_detect 7. Stop Reaction & Add Detection Reagent incubate_reaction->stop_detect read_plate 8. Read Plate (Luminescence, Fluorescence, etc.) stop_detect->read_plate analyze 9. Analyze Data (Calculate % Inhibition, Plot Curve) read_plate->analyze end Determine IC₅₀ analyze->end

Caption: General workflow for determining IC₅₀ in biochemical kinase assays.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of any kinase reaction.[7][8] The luminescent signal is directly proportional to kinase activity, and therefore, inhibition is observed as a decrease in signal.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • Compound Q

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Q in 100% DMSO. From this, create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Assay Buffer. Add 5 µL to each well containing the compound.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[9]

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 11 µL.

    • Mix the plate on a shaker for 30 seconds and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of Compound Q concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Time-Resolved FRET (TR-FRET) Assay

TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate.[10] A common format uses a biotinylated peptide substrate and a terbium-labeled anti-phospho-specific antibody. Phosphorylation brings the terbium donor and a streptavidin-conjugated fluorophore acceptor into close proximity, generating a FRET signal. Inhibition is measured as a decrease in this signal.[11]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • Compound Q

  • ATP

  • Kinase Assay Buffer

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-phospho antibody, streptavidin-acceptor)

  • TR-FRET Dilution Buffer

  • Low-volume 384-well plates (black)

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound and Plate Preparation: Follow steps 1 and 2 from Protocol 1.

  • Kinase Reaction:

    • Prepare a solution containing kinase and biotinylated peptide substrate in Kinase Assay Buffer.

    • Add 5 µL of this solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a solution of ATP in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare a "Stop and Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET antibody/acceptor pair in TR-FRET Dilution Buffer.[11]

    • Add 10 µL of this solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths after a pulsed excitation) on a compatible plate reader.

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit to a dose-response curve to find the IC₅₀.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of inhibitor characterization is determining its selectivity.[12][13] An inhibitor is rarely specific for a single kinase. Profiling Compound Q against a panel of diverse kinases provides insight into its target profile and potential off-target effects.

Kinase TargetCompound Q IC₅₀ (nM)Staurosporine IC₅₀ (nM)
EGFR 12 6
VEGFR-2 25 8
HER2 40 7
CDK2 85015
PKA >10,00020
SRC 1,10018
Table 1: Hypothetical inhibitory activity of Compound Q against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a control. Data illustrates how Compound Q shows selectivity for EGFR family kinases over others.

Part 2: Cellular Assays for Target Validation

While biochemical assays confirm direct enzyme inhibition, they do not reflect the complexities of a cellular environment, such as cell permeability, intracellular ATP concentrations, or engagement with the target in its native state.[14] Cellular assays are therefore essential to validate that an inhibitor can access its target in living cells and exert a functional effect.

Workflow for Cellular Kinase Inhibition

Cellular_Workflow cluster_assays Detection Method start Start culture_cells 1. Culture Cells (Expressing target kinase) start->culture_cells seed_plate 2. Seed Cells into Assay Plate culture_cells->seed_plate treat_compound 3. Treat Cells with Compound Q Dilutions seed_plate->treat_compound incubate 4. Incubate (e.g., 2-4 hours) treat_compound->incubate path_A Target Engagement Assay (e.g., NanoBRET™) incubate->path_A path_B Phosphorylation Assay (e.g., Western Blot/ELISA) incubate->path_B add_reagents_A Add Detection Reagents path_A->add_reagents_A add_stimulant Stimulate Pathway (e.g., with EGF) path_B->add_stimulant lyse_cells Lyse Cells read_plate_A Read Plate add_reagents_A->read_plate_A analyze_A Determine Target Engagement IC₅₀ read_plate_A->analyze_A lyse_cells_B Lyse Cells & Prepare Lysate add_stimulant->lyse_cells_B run_assay_B Perform Western Blot or ELISA (Probe for p-Substrate/Substrate) lyse_cells_B->run_assay_B analyze_B Quantify Phosphorylation & Determine Functional IC₅₀ run_assay_B->analyze_B

References

Application Notes and Protocols for Assessing the ADME Properties of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The journey of a promising quinazolinone-based hit compound from the bench to the bedside is, however, fraught with challenges, primarily centered around its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough and early assessment of these properties is paramount to identify candidates with favorable pharmacokinetic profiles, thereby minimizing late-stage attrition and accelerating the drug development process.

This comprehensive guide provides a detailed overview of the state-of-the-art methodologies for evaluating the ADME properties of quinazolinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and validated approach to ADME profiling.

The Importance of ADME in Quinazolinone Drug Discovery

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, is generally stable and amenable to a wide range of chemical modifications.[2] However, these modifications, crucial for optimizing pharmacological activity, can significantly impact the compound's physicochemical properties, which in turn govern its ADME profile. For instance, substitutions on the quinazolinone core can alter lipophilicity, a key determinant of membrane permeability and metabolic stability.[2][3] Therefore, a multiparametric approach to ADME assessment is essential.

This guide will systematically address the four pillars of ADME, providing validated protocols for each.

Part 1: Absorption

For a drug to be effective when administered orally, it must be absorbed from the gastrointestinal tract into the bloodstream. The primary determinants of oral absorption are aqueous solubility and intestinal permeability.

Aqueous Solubility

Poor aqueous solubility is a common hurdle for many quinazolinone derivatives, potentially leading to low oral bioavailability.[4] Accurate determination of solubility is therefore a critical first step.

Protocol 1: Gravimetric Method for Equilibrium Solubility Determination

This method is considered a gold standard for determining the equilibrium solubility of crystalline compounds.[5][6]

Objective: To determine the equilibrium solubility of a quinazolinone compound in a specific aqueous buffer at a given temperature.

Materials:

  • Quinazolinone compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials with screw caps

  • Pipettes

  • Syringe filters (0.22 µm)

  • Pre-weighed evaporation vials

Procedure:

  • Add an excess amount of the quinazolinone compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately transfer a known volume of the clear, saturated solution to a pre-weighed evaporation vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solid residue is achieved.[5]

  • Weigh the evaporation vial containing the dried residue.

Calculation: Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of the saturated solution transferred

Data Interpretation: A summary of solubility classifications is provided in the table below.

Solubility (mg/mL)Classification
> 100Very Soluble
10 - 100Soluble
1 - 10Sparingly Soluble
0.1 - 1Slightly Soluble
< 0.1Poorly Soluble

Source: Adapted from USP criteria.[7]

Intestinal Permeability

The ability of a compound to cross the intestinal epithelium is a key factor in its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[8][9][10]

Protocol 2: Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium.[8][9][]

Objective: To determine the apparent permeability coefficient (Papp) of a quinazolinone compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test quinazolinone compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test quinazolinone compound (at a known concentration, e.g., 10 µM) in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[8]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the quinazolinone compound in all samples using a validated LC-MS/MS method.

Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug transport across the monolayer (µmol/s)

  • A is the surface area of the insert (cm²)

  • C0 is the initial concentration of the drug in the donor compartment (µmol/mL)

Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

Data Interpretation:

Papp (A to B) (x 10⁻⁶ cm/s)Permeability Classification
> 20High
5 - 20Moderate
< 5Low

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[]

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Differentiate for ~21 days to form monolayer seed->differentiate integrity Assess monolayer integrity (TEER/Lucifer Yellow) differentiate->integrity add_compound Add quinazolinone compound to donor compartment integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from donor and receiver incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Part 2: Distribution

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues.[12][13] Therefore, determining the extent of plasma protein binding is crucial.

Protocol 3: Rapid Equilibrium Dialysis (RED) for PPB Assessment

The RED method is a widely used, reliable technique for determining the unbound fraction of a compound in plasma.[12][13]

Objective: To determine the percentage of a quinazolinone compound bound to plasma proteins.

Materials:

  • RED device (e.g., Thermo Fisher Scientific)

  • Plasma (human, rat, mouse, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test quinazolinone compound

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Spike the test quinazolinone compound into plasma at a known concentration (e.g., 1-5 µM).[13]

  • Add the spiked plasma to the sample chamber of the RED device insert.

  • Add PBS to the buffer chamber of the insert.

  • Assemble the RED device and incubate in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4 hours).[13]

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.

  • Precipitate the proteins from the plasma samples (e.g., with acetonitrile).

  • Analyze the concentration of the compound in the supernatant of the plasma sample and in the buffer sample by LC-MS/MS.

Calculation: Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

% Bound = (1 - fu) * 100

Data Interpretation:

% BoundClassification
< 90%Low to Moderate Binding
90% - 99%High Binding
> 99%Very High Binding

High plasma protein binding can limit the free drug concentration at the target site and may affect the drug's clearance.[13]

Lipophilicity

Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key physicochemical property that influences a drug's absorption, distribution, and metabolism.[14][15]

Protocol 4: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable method for determining lipophilicity.[16][17]

Objective: To determine the logD of a quinazolinone compound at a specific pH.

Materials:

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Test quinazolinone compound

  • Vials

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Prepare a stock solution of the quinazolinone compound in the aqueous buffer.

  • Add equal volumes of the n-octanol and the aqueous drug solution to a vial.

  • Seal the vial and vortex vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

Calculation: Distribution Coefficient (D) = [Concentration in n-octanol] / [Concentration in aqueous phase]

logD = log10(D)

Data Interpretation: An optimal logD range for oral drugs is generally considered to be between 1 and 3. Compounds with very high logD values may have poor aqueous solubility and be prone to high metabolic clearance, while those with very low logD values may have poor membrane permeability.

Part 3: Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be readily excreted. Understanding the metabolic stability of a compound and its potential to interact with drug-metabolizing enzymes is critical.

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Low metabolic stability can lead to rapid clearance and poor bioavailability.

Protocol 5: Liver Microsomal Stability Assay

This in vitro assay uses liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, to assess the metabolic stability of a compound.[18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a quinazolinone compound in liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test quinazolinone compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile (for reaction termination)

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

Calculation:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • In vitro half-life (t½) = 0.693 / k

  • Intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein)

Data Interpretation:

In vitro t½ (min)Metabolic Stability Classification
> 30High
10 - 30Moderate
< 10Low
Cytochrome P450 (CYP) Inhibition

Quinazolinone compounds may inhibit the activity of CYP enzymes, leading to potential drug-drug interactions.[19][20][21][22]

Protocol 6: CYP Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms using fluorescent probe substrates.

Objective: To determine the IC₅₀ value of a quinazolinone compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[19]

Materials:

  • Recombinant human CYP enzymes (e.g., Baculosomes)

  • Fluorescent probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test quinazolinone compound at various concentrations

  • Known CYP inhibitors as positive controls

  • Fluorescence plate reader

Procedure:

  • In a multi-well plate, add the recombinant CYP enzyme, the test compound at various concentrations, and the fluorescent probe substrate in buffer.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • After a set incubation time, stop the reaction (e.g., by adding a suitable solvent).

  • Measure the fluorescence of the metabolite formed using a fluorescence plate reader.

Calculation:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.

Data Interpretation:

IC₅₀ (µM)Inhibition Potential
< 1High
1 - 10Moderate
> 10Low

Diagram: ADME Assessment Funnel for Quinazolinone Compounds

ADME_Funnel node_absorption Absorption (Solubility, Caco-2 Permeability) node_distribution Distribution (Plasma Protein Binding, Lipophilicity) node_absorption->node_distribution node_metabolism Metabolism (Microsomal Stability, CYP Inhibition) node_distribution->node_metabolism node_excretion Excretion (In vivo Pharmacokinetics) node_metabolism->node_excretion node_candidate Lead Candidate node_excretion->node_candidate

Caption: A hierarchical approach to ADME assessment.

Part 4: Excretion

Excretion is the final step in the elimination of a drug and its metabolites from the body. In vivo pharmacokinetic studies are essential to understand the complete disposition of a compound.

In Vivo Pharmacokinetic Studies

Animal models, such as mice or rats, are used to determine the pharmacokinetic parameters of a quinazolinone compound after administration.[23][24][25]

Protocol 7: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of a quinazolinone compound in rodents.

Materials:

  • Test quinazolinone compound formulated for intravenous (IV) and oral (PO) administration

  • Rodents (e.g., male Sprague-Dawley rats)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • IV group: Administer the compound intravenously via the tail vein at a specific dose.

    • PO group: Administer the compound orally by gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the animals at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration versus time for both IV and PO routes.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The apparent volume into which the drug distributes.

    • Terminal half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Area under the curve (AUC): The total drug exposure over time.

    • Oral bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Interpretation: The pharmacokinetic parameters provide a comprehensive understanding of the compound's behavior in vivo. For example, a quinazolinone antifolate, ICI D1694, was found to have rapid clearance and low oral bioavailability (approximately 10-20%) in mice and rats.[23] Such information is crucial for guiding further optimization of the compound's structure to improve its pharmacokinetic profile.[18]

Conclusion

The systematic assessment of ADME properties is an indispensable component of modern drug discovery. For the promising class of quinazolinone compounds, an early and integrated evaluation of solubility, permeability, metabolic stability, and in vivo pharmacokinetics is essential for the successful identification of drug candidates with a high probability of clinical success. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to navigate the complexities of ADME profiling and to make informed decisions in their drug development programs.

References

Application Note: A Validated Molecular Docking Protocol for 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for performing molecular docking studies on 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, a member of the pharmacologically significant quinazoline class.[1] Designed for researchers in computational drug discovery, this guide emphasizes scientific integrity through a self-validating methodology. We detail the preparation of the ligand and a suitable protein target, the rationale behind parameter selection, the execution of the docking simulation using the widely adopted AutoDock Vina software, and the critical analysis of the resulting data. The protocol is grounded in established best practices to ensure reproducibility and reliability, making it a valuable resource for predicting binding conformations and affinities to guide further experimental work.

Introduction: The Rationale for Docking Quinazolines

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Their versatile scaffold allows for targeted modifications to optimize interactions with specific biological targets. The subject of this protocol, this compound, possesses structural motifs common in potent enzyme inhibitors.

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[3] By simulating the interaction between a ligand (the small molecule) and a protein receptor at an atomic level, docking provides invaluable insights that can accelerate drug discovery by identifying promising lead compounds and elucidating mechanisms of action before committing to costly and time-consuming synthesis and in vitro testing.[4]

This guide presents a rigorous workflow tailored for the specified quinazoline derivative, using Dihydrofolate reductase (DHFR) as an exemplary target, an enzyme for which many quinazoline-based compounds show inhibitory activity. The core of this protocol is a validation step, which ensures that the chosen computational parameters can accurately reproduce experimentally determined binding modes, thereby lending high confidence to the results obtained for novel compounds.[5][6]

Foundational Concepts & Required Tools

The Molecular Docking Workflow

The entire process can be visualized as a multi-stage pipeline where data from one step serves as the input for the next. Each stage requires careful execution and an understanding of the underlying principles to ensure a meaningful outcome.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase A 1. Ligand Preparation (Target Molecule) G 6. Grid Box Generation (Define Search Space) A->G B 2. Receptor Preparation (e.g., DHFR from PDB) D 4. Re-dock Native Ligand B->D B->G C 3. Native Ligand Preparation (From PDB for Validation) C->D E 5. Calculate RMSD (Pose vs. Crystal Structure) D->E F Is RMSD < 2.0 Å? E->F F->B No (Adjust Parameters) F->G Yes (Protocol Validated) H 7. Dock Target Ligand (Run AutoDock Vina) G->H I 8. Analyze Binding Affinity (Scoring Function) H->I J 9. Visualize Interactions (Hydrogen Bonds, etc.) I->J

Figure 1: A flowchart of the validated molecular docking protocol.

Essential Software and Resources

This protocol relies on freely available and widely used bioinformatics tools. Proper installation is a prerequisite for success.

Tool NamePurposeRecommended Source
AutoDock Vina The core docking engine.The Scripps Research Institute[7]
MGLTools/AutoDock Tools (ADT) Preparing protein and ligand files (PDBQT format), generating grid parameters.The Scripps Research Institute[8]
Open Babel A chemical toolbox for converting file formats and generating 3D coordinates.The Open Babel Project[9]
PyMOL or BIOVIA Discovery Studio Visualization of macromolecules, analysis of interactions, and figure generation.Schrödinger, LLC / Dassault Systèmes[10]
RCSB Protein Data Bank (PDB) A database of 3D structural data of biological macromolecules.RCSB PDB[10]
PubChem A database of chemical molecules and their activities.National Center for Biotechnology Information (NCBI)[11]

Detailed Step-by-Step Protocol

This protocol will use Human Dihydrofolate Reductase (DHFR) as the target receptor, specifically the PDB entry 1DLS , which is complexed with the inhibitor 5,10-dideazatetrahydrofolic acid. This co-crystallized ligand will be used for protocol validation.

Step 1: Ligand Preparation

The ligand must be converted into a 3D structure with correct atom types, charges, and rotatable bonds defined.

  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound in a chemical drawing tool like ChemDraw or MarvinSketch.

    • Save the structure as a SMILES string or a 2D SDF file.

    • Use Open Babel to convert the 2D structure to 3D. This step adds explicit hydrogens appropriate for a physiological pH (approx. 7.4).

    • Rationale: A realistic 3D conformation is the necessary starting point for docking. Protonation states at physiological pH are critical for defining correct hydrogen bond donors and acceptors.[12]

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid core and rotatable bonds.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges, which are essential for the scoring function.[11]

    • Rationale: The PDBQT format is required by AutoDock Vina. It contains atomic coordinates, partial charges, and information about torsional degrees of freedom (rotatable bonds), allowing for flexible ligand docking.[13]

Step 2: Receptor Preparation

The raw PDB file of the protein must be "cleaned" to prepare it for docking.

  • Download and Clean the PDB File:

    • Download the PDB file for 1DLS from the RCSB PDB website.

    • Open the 1DLS.pdb file in a visualizer like PyMOL or Discovery Studio.

    • Remove all water molecules (residue name HOH).

    • Remove the co-crystallized ligand (residue name DDF) and any other heteroatoms or cofactors not essential for binding. Save this cleaned protein structure as 1DLS_protein.pdb.

    • Rationale: Water molecules and non-essential heteroatoms can create steric clashes or occupy space in the binding pocket, interfering with the docking algorithm.[14] They are removed to simplify the system, unless a specific water molecule is known to be critical for mediating binding.[5]

  • Prepare PDBQT File using ADT:

    • Launch ADT.

    • Go to File -> Read Molecule and open 1DLS_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select 1DLS_protein from the list.

    • Save the prepared protein as 1DLS_protein.pdbqt.

    • Rationale: Adding polar hydrogens is crucial for defining the hydrogen bonding network. Kollman charges are empirically derived parameters suitable for proteins. The PDBQT format is necessary for Vina.[10]

Step 3: Protocol Validation via Re-Docking

This critical step ensures your docking parameters are reliable.[15]

  • Prepare the Native Ligand:

    • Open the original 1DLS.pdb file and save only the coordinates of the DDF ligand as native_ligand.pdb.

    • Prepare this native_ligand.pdb file using the exact same procedure as in Step 1.2 , saving the output as native_ligand.pdbqt.

  • Define the Grid Box:

    • In ADT, with 1DLS_protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear. Center this box on the native ligand's position in the binding site. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding site.[16]

    • Record the center coordinates (x, y, z) and size dimensions (x, y, z). These define the search space for the docking algorithm.

    • Rationale: The grid box confines the search to the region of interest (the active site), dramatically increasing computational efficiency. If the binding site is unknown, a "blind docking" approach with a much larger grid box covering the entire protein may be used, but this is less accurate.[4][16]

  • Run the Re-Docking Simulation:

    • Create a text file named conf_validate.txt with the following content, replacing the center and size values with those from the previous step:

    • Run AutoDock Vina from the command line:

  • Calculate RMSD:

    • Open PyMOL. Load the original 1DLS.pdb file and the docking output validation_output.pdbqt.

    • Align the protein chains of both structures.

    • Use the rms_cur command to calculate the Root Mean Square Deviation between the original native ligand and the top-ranked docked pose.

    • A successful validation is indicated by an RMSD value ≤ 2.0 Å. [5][17] This confirms that the docking protocol can accurately reproduce the known experimental binding mode.

Step 4: Docking the Target Ligand

With a validated protocol, you can now confidently dock your molecule of interest.

  • Create the Configuration File:

    • Create a new text file named conf_dock.txt. It will be identical to conf_validate.txt except for the ligand and out file names:

  • Run the Docking Simulation:

    • Execute Vina from the command line:

Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores.[18]

G A Docking Output File (docking_output.pdbqt) B Binding Affinity (kcal/mol) (Log File) A->B C Binding Poses (Multiple Conformations) A->C D Quantitative Analysis B->D E Qualitative Analysis C->E F Rank Poses by Score (More Negative = Better Affinity) D->F G Compare to Controls/Known Inhibitors D->G H Visualize Top-Ranked Pose in Binding Site E->H I Identify Key Interactions (H-bonds, Hydrophobic, etc.) H->I J Formulate Structure-Activity Relationship (SAR) Hypothesis I->J

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Anti-inflammatory Drug Discovery

Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their rigid, fused-ring structure serves as a privileged scaffold for designing molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory properties.[1][2][3][4] The development of novel anti-inflammatory agents remains a critical goal in pharmaceutical research to address the limitations of current therapies, such as the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Many quinazolinone-based compounds have demonstrated potent anti-inflammatory effects, with some acting through the inhibition of key inflammatory mediators and signaling pathways.[5][6] This guide provides a comprehensive, tiered approach to systematically evaluate the anti-inflammatory potential of novel quinazolinone derivatives. It is designed to guide researchers from initial high-throughput in vitro screening to mechanistic elucidation and subsequent in vivo validation, ensuring a robust and logical progression in the drug discovery pipeline. The protocols herein are grounded in established methodologies and explain the scientific rationale behind each experimental step, empowering researchers to generate reliable and reproducible data.

Section 1: A Tiered Strategy for Comprehensive Evaluation

A successful screening cascade for anti-inflammatory compounds involves a logical progression from simple, high-throughput assays to more complex and biologically relevant models. This approach allows for the efficient identification and elimination of compounds, ensuring that only the most promising candidates advance to resource-intensive in vivo studies.

Our proposed workflow begins with direct enzyme inhibition assays to identify molecules that target key enzymes in the inflammatory cascade. This is followed by cell-based assays to confirm activity in a biological context and provide initial insights into mechanism. Promising candidates are then investigated further to elucidate their effects on major inflammatory signaling pathways before final validation in a well-established animal model of acute inflammation.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation A Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) B Cell-Based Assays (LPS-Stimulated Macrophages) A->B Confirm Cellular Activity C Signaling Pathway Analysis (NF-κB, MAPK) B->C Investigate Mechanism D Acute Inflammation Model (Carrageenan-Induced Paw Edema) C->D Validate Efficacy end Lead Candidate D->end start Start: Novel Quinazolinone Compound start->A

Caption: A tiered workflow for evaluating anti-inflammatory quinazolinones.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are the cornerstone of initial screening, offering a rapid, cost-effective, and reproducible means to assess the pharmacological activity of a large number of compounds.[7]

Direct Enzyme Inhibition Assays

Inflammation is largely mediated by the products of the arachidonic acid cascade. The primary enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are critical targets for anti-inflammatory drugs.[8]

Protocol 2.1.1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[9] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation.[10] Selective inhibition of COX-2 over COX-1 is a desirable trait for new NSAIDs to minimize gastrointestinal side effects.[5] This fluorometric assay provides a sensitive method to determine the inhibitory activity and selectivity of test compounds.[10][11]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects PGG2)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to their working concentrations in cold assay buffer just before use.

  • Compound Preparation: Dissolve quinazolinone test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions (e.g., 10x final concentration) in Assay Buffer.

  • Assay Setup: In a 96-well plate, add reagents in the following order for each reaction:

    • Enzyme Control: 80 µL Reaction Mix (Assay Buffer, Probe, Cofactor), 10 µL Assay Buffer, 10 µL Enzyme.

    • Inhibitor Control: 80 µL Reaction Mix, 10 µL Celecoxib (for COX-2) or Indomethacin (for COX-1), 10 µL Enzyme.

    • Test Compound: 80 µL Reaction Mix, 10 µL of diluted quinazolinone compound, 10 µL Enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

    • Calculate the COX-2 selectivity index: Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Protocol 2.1.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[12] Inhibition of 5-LOX is another important mechanism for anti-inflammatory agents. This colorimetric assay measures the formation of hydroperoxides produced by LOX activity.[13][14]

Materials:

  • 5-Lipoxygenase enzyme (e.g., from soybeans or recombinant human)

  • LOX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Arachidonic Acid or Linoleic Acid (substrate)

  • Chromogen solution for colorimetric detection

  • Nordihydroguaiaretic Acid (NDGA, positive control inhibitor)

  • 96-well clear microplates

  • Absorbance plate reader (490-510 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit's instructions.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the quinazolinone compounds in a suitable solvent and assay buffer.

  • Assay Setup: To a 96-well plate, add:

    • 100% Initial Activity: 90 µL LOX enzyme, 10 µL solvent.

    • Inhibitor Control: 90 µL LOX enzyme, 10 µL NDGA.

    • Test Compound: 90 µL LOX enzyme, 10 µL of diluted quinazolinone compound.

  • Reaction Initiation: Add 10 µL of substrate (Arachidonic Acid) to all wells to start the reaction.

  • Incubation: Shake the plate gently for 5 minutes at room temperature.

  • Color Development: Add 100 µL of Chromogen to each well. Shake for another 5 minutes to allow for color development.

  • Measurement: Read the absorbance at 490-500 nm.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 value as described for the COX assay.

Assay Target Principle Typical Output Reference Drug
COX-1/COX-2 InhibitionProstaglandin SynthesisFluorometric/ColorimetricIC50 (µM), Selectivity IndexCelecoxib, Indomethacin
5-LOX InhibitionLeukotriene SynthesisColorimetricIC50 (µM)NDGA
Cell-Based Assays

Cell-based assays are essential for confirming that a compound's enzymatic activity translates into a functional effect in a cellular environment and for screening compounds that may not target COX or LOX directly but act on upstream signaling pathways. The murine macrophage cell line RAW 264.7 is a widely used and robust model for this purpose.[15]

Protocol 2.2.1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Rationale: During inflammation, macrophages are stimulated by agents like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[16] NO is a key pro-inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[15][17]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • L-NMMA (iNOS inhibitor, positive control)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours (37°C, 5% CO2) to allow for adherence.[17]

  • Compound Treatment: Remove the old media. Treat the cells with various concentrations of the quinazolinone compounds (dissolved in phenol red-free DMEM) for 1-2 hours. Include wells for vehicle control and L-NMMA.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to all standards and samples. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration in each sample using the standard curve.

    • Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for each compound.

    • Causality Check: It is crucial to perform a parallel cell viability assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not general cytotoxicity.[17]

Section 3: Elucidating the Mechanism of Action

If a quinazolinone compound effectively reduces NO and cytokine production in cell-based assays without directly inhibiting COX or LOX enzymes, it likely acts on upstream intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the master regulators of the inflammatory response.[18][19][20]

The NF-κB Signaling Pathway: The NF-κB transcription factor is a pivotal mediator of inflammatory responses.[18] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα.[21] Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[22] IKK then phosphorylates IκBα, targeting it for degradation.[21] This releases NF-κB (typically the p65/p50 dimer), allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[23][24] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Caption: The canonical NF-κB signaling pathway, a key target for quinazolinones.

Section 4: In Vivo Validation of Anti-inflammatory Efficacy

Positive results from in vitro and mechanistic studies must be validated in a whole-organism model. In vivo models are indispensable for evaluating a compound's efficacy, dose-response relationship, and potential toxicity in the context of a complex physiological system.[25][26]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is the most widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[27][28][29] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized, biphasic inflammatory response.[28] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[28] This model is therefore excellent for evaluating compounds that may inhibit prostaglandin synthesis or other inflammatory mediators.

Materials:

  • Wistar rats or Swiss albino mice (e.g., 150-200g)

  • Carrageenan (1% w/v solution in sterile 0.9% saline)

  • Plethysmometer for measuring paw volume

  • Indomethacin or Phenylbutazone (positive control drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or propylene glycol)[1]

  • Oral gavage needles

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6 per group):

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, p.o.).[28]

    • Group III, IV, etc. (Test Groups): Receive the quinazolinone compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[28]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[27][28]

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27][30]

  • Data Analysis:

    • For each animal at each time point, calculate the increase in paw volume: Edema Volume = Vt - V₀.

    • Calculate the average edema volume for each group.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:[1][31] % Inhibition = [(V_control - V_treated) / V_control] * 100 (where V is the mean increase in paw volume).

    • Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test).

Time Post-Carrageenan (hours) Mean Paw Volume Increase (mL) - Vehicle Mean Paw Volume Increase (mL) - Test Compound (50 mg/kg) % Inhibition
10.25 ± 0.040.15 ± 0.0340.0%
20.48 ± 0.060.26 ± 0.0545.8%
30.65 ± 0.070.31 ± 0.0652.3%
40.58 ± 0.050.28 ± 0.0451.7%
50.45 ± 0.040.22 ± 0.0351.1%
Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The evaluation of quinazolinone derivatives for anti-inflammatory activity requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for this process, progressing from broad in vitro screening of enzymatic and cellular targets to the definitive validation of efficacy in a relevant in vivo model. By understanding the rationale behind each assay and carefully interpreting the data, researchers can effectively identify and characterize novel quinazolinone-based anti-inflammatory lead compounds, paving the way for the development of next-generation therapeutics.

References

Application Note & Protocol: Preparation of Stock Solutions for 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid (BIX-01294)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, widely known in the scientific community as BIX-01294 , is a potent and selective inhibitor of G9a histone methyltransferase (G9a) and G9a-like protein (GLP).[1][2] It plays a critical role in epigenetics research by modulating the methylation state of histone H3 on lysine 9 (H3K9me2), thereby influencing gene expression.[3][4] BIX-01294 has been instrumental in studies on stem cell reprogramming, oncology, and virology.[2][4][5]

The accuracy and reproducibility of experimental results using BIX-01294 are fundamentally dependent on the correct preparation and storage of stock solutions. Improper handling can lead to issues such as incomplete solubilization, compound degradation, or inaccurate concentration, all of which compromise data integrity. This document provides a detailed, field-proven protocol for the preparation, storage, and handling of BIX-01294 stock solutions to ensure optimal performance in downstream applications.

Compound Profile & Physicochemical Properties

Before proceeding with the protocol, it is essential to understand the key properties of the compound. BIX-01294 is commonly supplied as a trihydrochloride hydrate salt, which influences its molecular weight and solubility.[2][5][6]

PropertyValueSource(s)
Synonyms BIX-01294, BIX01294[1][3]
Chemical Name 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine[2]
Form Typically supplied as a trihydrochloride hydrate; crystalline solid.[2][5][6]
Molecular Formula C₂₈H₃₈N₆O₂ · 3HCl [XH₂O][2][5][6]
Formula Weight ~600.0 g/mol (Varies by hydration; always refer to the batch-specific Certificate of Analysis).[2][6]
Purity ≥98% (Typically by HPLC)[1][6]

Pre-Protocol Considerations: The "Why" Behind the Method

Choosing the Optimal Solvent

The choice of solvent is the most critical decision in preparing a stock solution. It dictates the maximum achievable concentration, the stability of the compound, and its compatibility with the experimental system.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for BIX-01294 due to its excellent solubilizing power for organic molecules.[3][4][7] It allows for the preparation of high-concentration stock solutions (e.g., 10-100 mM). However, it is crucial to note that DMSO can exhibit cytotoxicity in cell-based assays, typically at final concentrations above 0.5%. Therefore, the high-concentration DMSO stock must be serially diluted in an appropriate aqueous buffer or cell culture medium to a final working concentration where the DMSO percentage is negligible and non-toxic to the cells.

  • Water: BIX-01294, as a trihydrochloride salt, exhibits good solubility in water.[1][2] This makes aqueous stock solutions a viable option, particularly if DMSO is incompatible with the downstream application. However, the long-term stability of the compound in aqueous solutions may be lower than in anhydrous DMSO.

  • Ethanol: While some solubility in ethanol has been reported, it is generally lower than in DMSO or water.[3][8] Ethanol is a less common choice but can be considered if both DMSO and water are unsuitable.

Decision Rationale: For most cell-based and biochemical assays, a high-concentration primary stock in anhydrous DMSO is the most versatile and stable option. For applications intolerant to organic solvents, a freshly prepared aqueous stock is the best alternative.

The Importance of Accurate Calculations

To prepare a stock solution of a specific molarity, the following formula is used. It is imperative to use the batch-specific molecular weight provided on the Certificate of Analysis or product vial, as the degree of hydration can cause it to vary.

Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

  • Mass (mg) = 0.010 mol/L x 0.001 L x 600.0 g/mol x 1000 mg/g = 6.0 mg

Detailed Experimental Protocol

This protocol describes the preparation of a 10 mM primary stock solution in DMSO.

Materials and Equipment
  • BIX-01294 trihydrochloride hydrate powder

  • Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free polypropylene tubes for aliquots

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Step-by-Step Solubilization Procedure
  • Pre-Equilibration: Allow the vial of BIX-01294 powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a suitable microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of BIX-01294 powder (e.g., 6.0 mg for 1 mL of a 10 mM solution).

    • Expert Tip: Perform weighing in a draft-free environment. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the target concentration.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For example, add 1 mL of DMSO to 6.0 mg of BIX-01294 (assuming MW=600.0).

  • Dissolution: Cap the vial tightly and vortex vigorously for 30-60 seconds.

  • Visual Inspection (QC Step 1): Carefully inspect the solution against a dark background. If any solid particulates are visible, proceed to the next step.

  • Assisted Solubilization (If Necessary): If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[7] Gentle warming to 37°C for a short period (10 minutes) can also aid dissolution.[3] Avoid excessive heat, which could degrade the compound.

  • Final Inspection (QC Step 2): After assisted solubilization, allow the solution to return to room temperature. Perform a final visual inspection to confirm that the solution is clear and free of any precipitate. A completely dissolved stock solution is critical for accurate downstream dilutions.

Visualization of the Workflow

The following diagram illustrates the key steps and decision points in the stock solution preparation workflow.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage start Start: Obtain BIX-01294 Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Compound on Analytical Balance equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex inspect1 Fully Dissolved? vortex->inspect1 sonicate Sonicate / Warm to 37°C inspect1->sonicate No aliquot Aliquot into Light-Protected Tubes inspect1->aliquot Yes inspect2 Clear Solution? sonicate->inspect2 inspect2->aliquot Yes fail Incomplete Solubilization. Re-evaluate solvent/concentration. inspect2->fail No store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for BIX-01294 Stock Solution Preparation.

Storage and Stability

Proper storage is essential to maintain the activity of BIX-01294 and prevent degradation.

ParameterRecommendationRationale & Sources
Storage Temperature Powder: -20°C for long-term (≥3 years). Desiccate at room temperature for short-term.[7] In Solvent: -80°C for long-term (≥1 year) or -20°C for short-term (≤1 month).[1][4][7]Lower temperatures slow down chemical degradation. Anhydrous conditions prevent hydrolysis.
Aliquoting Aliquot the primary stock into single-use volumes (e.g., 10-20 µL) in light-protected, tightly sealed tubes.This practice is critical to avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[4]
Light Exposure Store powder and solutions protected from light (e.g., in amber vials or tubes wrapped in foil).Some quinazoline derivatives are light-sensitive.[8] Protecting from light is a standard best practice to prevent photodegradation.

Using Stored Solutions: When retrieving a stored aliquot, allow it to thaw completely and equilibrate to room temperature. Briefly centrifuge the tube to collect all liquid at the bottom before opening.

Safety Precautions

As a bioactive chemical, BIX-01294 should be handled with appropriate care.

  • Hazard Statement: This material should be considered hazardous until comprehensive toxicological data is available.[6]

  • Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Exposure: Do not ingest, inhale, or allow contact with eyes or skin.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

  • Safety Data Sheet (SDS): Before handling, all personnel must review the complete SDS provided by the supplier.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Our goal is to provide actionable insights and troubleshooting strategies to help you improve reaction yields, minimize side products, and ensure the purity of your final compound. We will delve into the causality behind common experimental challenges and offer field-proven protocols.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound is typically a linear, multi-step process. A common and logical route involves the initial construction of a substituted quinazolinone core, followed by the introduction of the piperazine and acetic acid moieties. Understanding the critical junctures in this pathway is the first step to effective troubleshooting.

A representative synthetic pathway is outlined below. This guide will address potential issues at each key transformation.

G A 5-Fluoro-2-aminobenzoic Acid + Acetic Anhydride B 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate I) A->B Step 1: Cyclization D 2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)acetic acid (Intermediate II) B->D Step 2: Ring Opening & Re-closure C Glycine C->D F 2-(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4- oxoquinazolin-3(4H)-yl)acetic acid (Intermediate III) D->F Step 3: Nucleophilic Aromatic Substitution (SNAr) E Boc-Piperazine E->F H Target Molecule: 2-(4-Oxo-6-(piperazin-1-yl)quinazolin- 3(4H)-yl)acetic acid F->H Step 4: Boc Deprotection G Acidic Deprotection (e.g., TFA) G->H

Caption: A common synthetic route for the target molecule.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and recommended solutions.

Problem Area A: Quinazolinone Core Formation (Steps 1 & 2)

Q1: My yield for Intermediate II, 2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)acetic acid, is consistently low. What are the likely causes?

A1: Low yields in this crucial ring-forming step often stem from three primary areas: starting material quality, reaction conditions, and inefficient cyclization.

  • Cause 1: Purity of Starting Materials: Impurities in the initial 2-aminobenzoic acid derivative can significantly inhibit the reaction or lead to unwanted side products.[1] The reaction is also highly sensitive to moisture.

    • Solution:

      • Verify Purity: Confirm the purity of your 5-fluoro-2-aminobenzoic acid using NMR or melting point analysis. Recrystallize if necessary.

      • Anhydrous Conditions: Ensure acetic anhydride is fresh and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates.[2]

  • Cause 2: Suboptimal Reaction Temperature: The Niementowski reaction, a classic method for quinazolinone synthesis, often requires high temperatures to drive the condensation and cyclization.[2] However, excessively high temperatures can cause decomposition.

    • Solution:

      • Temperature Screening: Perform small-scale reactions at various temperatures (e.g., 120 °C, 140 °C, 160 °C) to find the optimal balance between reaction rate and stability.[1]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can rapidly and uniformly heat the reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][4]

  • Cause 3: Inefficient Cyclization: The conversion of the benzoxazinone (Intermediate I) to the quinazolinone with glycine can be sluggish.

    • Solution:

      • Solvent Choice: The polarity of the solvent is critical. While high-boiling point non-polar solvents like toluene are common, polar aprotic solvents like DMF or DMSO can improve the solubility of reactants, especially the amino acid, and may enhance the reaction rate.[1][5]

      • Catalysis: While often performed thermally, some variations of this reaction can benefit from acid or base catalysis. A catalytic amount of a strong acid (e.g., p-TsOH) can sometimes facilitate the final dehydration and ring closure.

Q2: My TLC plate shows a major byproduct that I can't identify after the formation of Intermediate II.

A2: A common byproduct in Friedländer-type syntheses (related to quinazolinone synthesis) is the formation of quinoline derivatives under certain conditions.[2] However, in this specific pathway, dimerization or incomplete reaction are more likely culprits.

  • Cause 1: Dimerization: If bifunctional impurities are present or under forcing conditions, intermolecular reactions can lead to dimer formation.[2]

    • Solution:

      • Reactant Purity: Re-verify the purity of your starting materials to ensure no diamine or diacid impurities are present.

      • Concentration Control: Running the reaction at a slightly lower concentration (higher dilution) can disfavor intermolecular reactions and promote the desired intramolecular cyclization.[2]

  • Cause 2: Unreacted Intermediate: The intermediate formed after glycine attacks the benzoxazinone might not be cyclizing efficiently. This open-chain amide is more polar and will have a different Rf value.

    • Solution:

      • Increase Temperature/Time: The final cyclization/dehydration step often requires the most energy. Try increasing the reaction temperature or extending the reaction time and monitor closely by TLC or LC-MS.

      • Use a Dehydrating Agent: In some syntheses, adding a dehydrating agent or using a Dean-Stark trap to remove water can drive the equilibrium towards the cyclized product.

Problem Area B: Piperazine Installation (Step 3)

Q3: The nucleophilic aromatic substitution (SNAr) to attach the Boc-piperazine is slow and incomplete.

A3: The SNAr reaction rate is highly dependent on the electrophilicity of the quinazolinone ring, the nucleophilicity of the piperazine, and the reaction conditions.

  • Cause 1: Insufficient Activation: The fluorine atom at the 6-position is activated by the electron-withdrawing quinazolinone system, but this may not be sufficient for a fast reaction.

    • Solution:

      • Higher Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

      • Solvent: Use a polar aprotic solvent like DMF, NMP, or DMSO. These solvents are excellent at solvating cations, which leaves the piperazine nucleophile more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures.[5]

  • Cause 2: Base Strength: An appropriate base is crucial to deprotonate the piperazine (if starting from a salt) and to scavenge the HF byproduct, which drives the reaction forward.

    • Solution:

      • Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or Cs₂CO₃ are also highly effective and are commonly used in similar syntheses.[6] Ensure at least two equivalents of base are used if starting with a piperazine salt.

Problem Area C: Deprotection (Step 4)

Q4: The final Boc deprotection with TFA is giving me an impure product and a low yield.

A4: While Boc deprotection with trifluoroacetic acid (TFA) is standard, issues can arise from incomplete reaction, side reactions with the sensitive quinazolinone core, or workup/purification difficulties.

  • Cause 1: Incomplete Reaction: The Boc group may not be fully cleaved.

    • Solution:

      • Reaction Time/TFA Conc.: Ensure you are using a sufficient excess of TFA (e.g., 25-50% TFA in dichloromethane) and allow the reaction to stir for an adequate time (typically 1-2 hours at room temperature). Monitor by TLC or LC-MS until all starting material is consumed.

  • Cause 2: Product Degradation: Prolonged exposure to strong acid can potentially lead to hydrolysis or other degradation pathways of the quinazolinone ring.[2]

    • Solution:

      • Minimize Exposure: Work up the reaction as soon as it is complete. Remove the TFA and solvent under reduced pressure promptly.

      • Temperature Control: Perform the reaction at 0 °C to room temperature. Avoid heating unless absolutely necessary.

  • Cause 3: Workup & Purification Issues: The final product is a zwitterionic salt (TFA salt of the piperazine amine and the carboxylic acid). This can make extraction and purification challenging.

    • Solution:

      • Neutralization: After removing the TFA, dissolve the residue in a minimal amount of water or methanol and carefully neutralize with a base like saturated NaHCO₃ or a dilute NH₄OH solution until the product precipitates. The isoelectric point is critical for precipitation.

      • Purification: The crude product may be purified by recrystallization from a suitable solvent system (e.g., water/ethanol, DMF/water) or by reverse-phase chromatography if it is too polar for normal-phase silica gel.

Section 3: Troubleshooting Workflow & FAQs

A systematic approach is key to solving synthesis problems. The following workflow can guide your troubleshooting process for any low-yield step.

G Start Low Yield Detected (via TLC/LC-MS) CheckPurity 1. Verify Starting Material Purity (NMR, MP, Recrystallize) Start->CheckPurity IsPurityOK Purity OK? CheckPurity->IsPurityOK CheckConditions 2. Analyze Reaction Conditions OptimizeTemp Optimize Temperature (Screen different temps) CheckConditions->OptimizeTemp OptimizeSolvent Optimize Solvent (Test different polarities) OptimizeTemp->OptimizeSolvent OptimizeReagents Check Reagent Stoichiometry & Catalyst Activity OptimizeSolvent->OptimizeReagents IsYieldImproved Yield Improved? OptimizeReagents->IsYieldImproved IsPurityOK->CheckPurity No IsPurityOK->CheckConditions Yes Success Problem Solved IsYieldImproved->Success Yes Failure Consider Alternative Route (e.g., different catalyst, pathway) IsYieldImproved->Failure No

Caption: A systematic workflow for troubleshooting low-yield reactions.[1]

Frequently Asked Questions (FAQs)
  • FAQ 1: How critical is solvent choice for the overall synthesis?

    • Extremely critical. Solvent polarity affects reactant solubility, reaction rates, and even the reaction pathway.[1] For instance, in Step 2, a polar solvent like DMF can improve the solubility of glycine.[5] In Step 3 (SNAr), polar aprotic solvents (DMF, DMSO) are essential to accelerate the reaction. Always perform a solvent screen if you encounter yield issues.[1]

  • FAQ 2: Are there greener or more efficient alternatives to this synthesis?

    • Yes. Green chemistry principles are increasingly being applied to heterocycle synthesis.

      • Microwave-Assisted Synthesis: As mentioned, this can dramatically reduce reaction times and energy consumption for the quinazolinone formation.[3]

      • Mechanochemistry: Some quinazolinone syntheses have been successfully performed using ball-milling, often solvent-free, which reduces waste and simplifies workup.[7]

      • Catalysis: Modern synthetic methods often employ metal catalysts (e.g., Copper, Palladium) to construct the quinazolinone core under milder conditions and with broader substrate scopes, potentially offering a different route if the thermal method fails.[8][9]

  • FAQ 3: What is the best way to monitor the progress of these reactions?

    • Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a suitable eluent system (e.g., hexane/ethyl acetate for less polar intermediates, or dichloromethane/methanol for more polar ones) to track the consumption of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for unambiguous confirmation. It allows you to check for the expected mass of your product and intermediates, helping to identify side products and confirm reaction completion with greater confidence.

Section 4: Key Experimental Protocols

The following are generalized, stand-alone protocols that should be adapted and optimized for your specific laboratory conditions.

Protocol 1: General Procedure for SNAr of Piperazine (Step 3)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂), add 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetic acid (1.0 eq).

  • Reagents: Add the solvent (e.g., DMF, 5-10 mL per mmol of starting material), Boc-piperazine (1.2-1.5 eq), and a base such as anhydrous K₂CO₃ (2.0-2.5 eq).[6]

  • Reaction: Heat the mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour it into ice-cold water and stir. Collect the resulting precipitate by filtration.

  • Purification: Wash the crude solid with water and then a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Boc Deprotection (Step 4)
  • Setup: To a round-bottom flask, add the Boc-protected precursor (1.0 eq) and an appropriate solvent like dichloromethane (DCM, 5-10 mL per mmol).

  • Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: Dissolve the residue in a minimal amount of methanol. Slowly add this solution to a stirred, cold solution of diethyl ether to precipitate the TFA salt. Alternatively, dissolve the residue in water and carefully adjust the pH with a base (e.g., NaHCO₃ solution) to its isoelectric point to precipitate the zwitterionic free base. Filter the solid, wash with cold water, and dry under vacuum.

Section 5: Data Summary Table

StepIntermediate/ProductCommon Yield RangeKey Optimization Parameters
1 & 22-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)acetic acid50-70%Temperature, Anhydrous Conditions, Solvent
3Boc-protected piperazine adduct75-90%Base, Temperature, Solvent (DMF/DMSO)
4Final Product (after deprotection)80-95%Purity of precursor, Workup (pH adjustment)

References

Technical Support Center: Overcoming Solubility Issues with Quinazolinone Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Solubility Challenge

Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, showing promise in oncology, inflammation, and beyond.[1] However, their advantageous structural features—often rigid, planar, and lipophilic—are the very source of a significant experimental hurdle: poor aqueous solubility.[2][3] This guide provides researchers with a structured approach to diagnose, troubleshoot, and overcome these solubility challenges to ensure reliable and reproducible in vitro data.

Frequently Asked Questions (FAQs)

Q1: Why are my quinazolinone derivatives so difficult to dissolve in aqueous buffers? A: The quinazolinone core, combined with lipophilic aromatic substituents, results in high crystal lattice energy and low polarity. This structure makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to poor aqueous solubility. Many of these compounds fall under the Biopharmaceutics Classification System (BCS) Class II, defined by high permeability but low solubility.[2]

Q2: My compound immediately precipitated when I diluted my DMSO stock into cell culture media. What happened and what's the first thing I should do? A: This common issue, known as "crashing out" or "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] The DMSO concentration is no longer high enough to keep the compound dissolved. The simplest first step is to try lowering the final working concentration of your compound.[2][4]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays? A: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential for solvent-induced artifacts.[5][6][7][8] Concentrations of 5% and higher are clearly cytotoxic.[7] It is critical to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the baseline effect of the solvent on your specific assay.[5][9]

Q4: How can adjusting pH help with solubility? A: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[2] In acidic conditions (lower pH), these nitrogens can become protonated (ionized), which generally increases aqueous solubility.[2][10][11] For example, the quinazoline-based drug gefitinib is more soluble at a lower pH.[2] However, you must ensure the pH change doesn't negatively impact your compound's stability or the health of your cells.

Q5: My compound precipitates in the incubator after 24 hours, even though it looked fine initially. What's going on? A: This delayed precipitation can be due to several factors.[4] The compound may be unstable and degrading into less soluble byproducts. Evaporation from the culture plate can increase the compound's effective concentration above its solubility limit.[4][12] Additionally, cellular metabolism can alter the local pH of the medium, potentially reducing the solubility of a pH-sensitive compound.[4]

In-Depth Troubleshooting Guide

When facing a solubility challenge, a systematic approach is more effective than random trial and error. This guide provides a logical workflow to identify and solve the root cause of poor solubility.

Diagram: Decision Tree for Solubilization Strategy

This diagram outlines a step-by-step process for selecting an appropriate method to improve the solubility of your quinazolinone derivative.

G A Start: Compound Precipitates in Aqueous Media B Prepare Concentrated Stock in 100% Anhydrous DMSO A->B C Does it dissolve in DMSO? B->C D Try gentle warming (37°C) or sonication C->D No E Precipitation upon aqueous dilution? C->E Yes D->C F Strategy 1: Reduce Final Concentration E->F Yes K Problem Solved: Proceed with Assay (with proper vehicle controls) E->K No G Is this concentration effective? F->G H Strategy 2: pH Modification (for ionizable compounds) G->H No G->K Yes I Strategy 3: Use Co-solvents (e.g., PEG-400, Ethanol) H->I J Strategy 4: Use Excipients (e.g., Cyclodextrins, Surfactants) I->J L Consider resynthesis or advanced formulation (e.g., solid dispersion) J->L

Caption: A decision-making workflow for addressing compound precipitation.

Step-by-Step Experimental Protocols

Protocol 1: Preparation and Validation of a DMSO Stock Solution

This protocol ensures your starting stock solution is correctly prepared, which is the foundation for all subsequent experiments.

  • Solvent Selection: Use only high-quality, anhydrous DMSO. Water in DMSO can significantly reduce the solubility of hydrophobic compounds.[2]

  • Weighing: Use a calibrated analytical balance. For accuracy, especially with small masses, weigh the compound first, then calculate the exact volume of DMSO to add to achieve your target concentration.[13]

  • Dissolution: Add approximately 80% of the final DMSO volume to the vial containing your compound. Vortex thoroughly. If dissolution is slow, use a sonicating water bath or gentle warming (do not exceed 40°C) for short periods.[2] Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, add DMSO to reach the final calculated volume. A volumetric flask provides the highest accuracy.[13][14]

  • Storage: Store at room temperature or as recommended, protected from light and moisture. If you must store at -20°C, be aware that some compounds can precipitate out of DMSO upon freezing.[2] If this occurs, you must completely re-dissolve the compound by warming and vortexing before use.[2]

Protocol 2: Aqueous Dilution Using a Co-solvent

Co-solvents reduce the polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[15] Polyethylene glycol (PEG-400) and ethanol are common choices.[2][15]

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay. PEG-400 is often well-tolerated in cell culture.

  • Prepare Co-solvent Medium: Prepare your final assay medium (e.g., cell culture media + 10% FBS) containing the desired percentage of co-solvent. Start with a low concentration, such as 1-2% (v/v).

  • Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock into the co-solvent-containing medium. Do not add the DMSO stock directly into a large volume of media.[4] Add the stock dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can cause precipitation.[4]

  • Equilibration & Observation: Allow the final solution to equilibrate at the assay temperature (e.g., 37°C). Visually inspect for any signs of precipitation or cloudiness immediately and after a relevant incubation period.

  • Validation: Crucially, run a vehicle control containing the same final concentration of DMSO and co-solvent to ensure this mixture does not affect your experimental outcome.

Protocol 3: Solubilization via Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[10][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 100 mM in PBS or serum-free media).

  • Complexation Step: Add your quinazolinone derivative (either as a solid or from a minimal volume of organic solvent) to the HP-β-CD solution.

  • Incubation: Incubate the mixture, often with stirring or shaking, for a period ranging from 1 to 24 hours at room temperature. This allows time for the inclusion complex to form.

  • Filtration (Optional): To remove any undissolved compound, you can filter the solution through a 0.22 µm filter. This gives you a clear solution of the drug-cyclodextrin complex.

  • Assay Dilution: Dilute this complexed stock solution into your final assay medium.

  • Control Group: Remember to include a vehicle control with the same final concentration of HP-β-CD, as cyclodextrins themselves can sometimes have biological effects. The combination of a co-solvent like PEG-400 and cyclodextrins can sometimes have a synergistic effect on solubility.[16][17][18]

Data & Reference Tables

Table 1: Properties of Common Solvents & Excipients
VehicleCommon Starting Stock Conc.Typical Final Assay Conc.Notes & Considerations
DMSO 10-100 mM≤ 0.5% (v/v)Cell line-dependent toxicity.[5][7][9] Use anhydrous grade. Can precipitate upon freezing.[2]
Ethanol 10-50 mM≤ 1% (v/v)Can be more volatile than DMSO. Potential for metabolic effects in cells.
PEG-400 -1-5% (v/v)Generally well-tolerated. Reduces solvent polarity.[15] Can be synergistic with cyclodextrins.[16][17]
HP-β-CD -1-10 mMForms inclusion complexes.[15] Must run a cyclodextrin-only control.
Tween® 80 -0.01-0.1% (v/v)Non-ionic surfactant. Forms micelles to encapsulate the compound.[2][15] Can interfere with some assays.

References

Navigating the Nuances of Quinazolinone Stability: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses the common stability challenges encountered when working with quinazolinone compounds in various assays. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. The quinazolinone scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents. However, its physicochemical properties can present unique challenges in experimental settings.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Solubility and Precipitation Issues

Question 1: My quinazolinone compound won't dissolve in aqueous buffer for my in vitro assay. What are the initial steps?

Answer: The limited aqueous solubility of many quinazolinone derivatives is often due to their rigid, fused heterocyclic structure and lipophilic substituents, which lead to high crystal lattice energy. The first and most critical step is the proper preparation of a concentrated stock solution in a suitable organic solvent.

Recommended Initial Steps:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution. For highly lipophilic compounds, consider alternative solvents like N,N-dimethylformamide (DMF) or ethanol.

  • Dissolution Assistance: If the compound does not readily dissolve, gentle warming (37-60°C) and ultrasonication can be employed to aid the process. Always use fresh, anhydrous DMSO to avoid solubility issues related to hydrated solvent.

  • Incremental Dilution: When preparing your working solution, dilute the DMSO stock into your aqueous assay buffer incrementally while vortexing. This gradual addition helps to minimize localized high concentrations that can lead to immediate precipitation. If precipitation still occurs, it's a clear indicator that the final concentration exceeds the compound's solubility limit in the final assay buffer composition.

Question 2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How can I resolve this?

Answer: This phenomenon, known as "precipitation upon dilution," is a frequent hurdle. Here are several strategies to overcome this, ranging from simple adjustments to more advanced formulation techniques:

StrategyDescriptionConsiderations
Reduce Final Concentration The most straightforward approach is to lower the final assay concentration of the compound.This may not be feasible if a high concentration is required for the desired biological effect.
Introduce a Co-solvent Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent can significantly enhance solubility.Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). Ensure the co-solvent is compatible with your assay and does not interfere with the biological target.
Adjust Buffer pH The solubility of many quinazolinone derivatives is pH-dependent. For instance, weakly basic quinazolinones are more soluble at a lower (acidic) pH where they become ionized.It is crucial to ensure that any pH change does not compromise the stability of the compound or the integrity of the biological assay.
Use Surfactants Low concentrations of non-ionic surfactants like Tween-80 or Triton X-100 can help to maintain compound solubility.Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity. Always run appropriate vehicle controls.
Employ Cyclodextrins Encapsulating the compound within cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can improve aqueous solubility.This method is effective but may alter the compound's effective concentration and bioavailability in cell-based assays.

Workflow for Addressing Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Part 2: Chemical Stability and Degradation

Question 3: I suspect my quinazolinone compound is degrading in the assay medium over time. What are the common degradation pathways and how can I assess stability?

Answer: The quinazolinone ring itself is generally stable to oxidation, reduction, and hydrolysis under mild conditions. It is stable in cold, dilute acidic and alkaline solutions, but can be susceptible to degradation upon boiling in these solutions. However, substituents on the quinazolinone core can introduce liabilities.

Potential Degradation Pathways:

  • Hydrolysis: Ester or amide functionalities elsewhere in the molecule can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: Electron-rich moieties can be prone to oxidation. The inclusion of antioxidants like ascorbic acid or glutathione in the assay buffer can mitigate this, but their compatibility with the assay must be verified.

  • Photodegradation: Some quinazolinone derivatives can be light-sensitive. It is good practice to protect compound solutions from light, especially during long incubation periods.

Assessing Compound Stability:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing compound stability.

Experimental Protocol: HPLC-Based Stability Assessment

  • Preparation of Incubation Solutions:

    • Prepare a solution of your quinazolinone compound in the final assay buffer at the desired concentration.

    • Include a control sample of the compound in a solvent where it is known to be stable (e.g., pure DMSO or acetonitrile).

  • Incubation:

    • Incubate the assay buffer solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate any proteins.

    • Analyze the supernatant by a validated HPLC method.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

    • The stability can be expressed as the percentage of the compound remaining at each time point relative to the zero-hour time point. HPLC analysis of several quinazoline derivatives has shown them to be stable in a 0.2% DMSO medium for up to 96 hours.

Caption: Workflow for HPLC-based stability assessment.

Question 4: My assay results are inconsistent, especially in cell-based assays. Could this be a stability issue?

Answer: Inconsistent results in cell-based assays are a common problem that can stem from compound instability or poor solubility in the complex cell culture medium.

Troubleshooting Inconsistent Cell-Based Assay Results:

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation.

  • Solubility in Media: The presence of proteins and other components in cell culture media can either enhance or decrease the solubility of your compound compared to a simple buffer. It is crucial to assess solubility directly in the culture medium.

  • Metabolic Instability: In cellular assays, particularly with primary cells or cell lines expressing metabolic enzymes, your compound may be metabolized. This is a form of instability that can lead to a decrease in the effective concentration of the parent compound over time.

Assessing Metabolic Stability with Liver Microsomes:

For compounds intended for in vivo use, assessing metabolic stability is critical. An in vitro assay using liver microsomes is a standard preliminary screen.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: Prepare a mixture containing your test compound, liver microsomes (e.g., rat or human), and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer).

  • Pre-incubation: Pre-incubate the mixture of microsomes, compound, and buffer at 37°C before adding the NADPH-regenerating system to initiate the reaction.

  • Time Course: Incubate the complete reaction mixture at 37°C and take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Analysis: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Data Interpretation: The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro t½Metabolic Stability Classification
> 30 minStable
10-30 minModerately Stable
< 10 minUnstable

Part 3: Frequently Asked Questions (FAQs)

Q: Can I store my quinazolinone compound stock solution in DMSO at -20°C?

A: While common practice, some compounds can precipitate from DMSO upon freezing. It is recommended to store stock solutions at room temperature if stability permits. If refrigeration is necessary, ensure the solution is completely redissolved by gentle warming and vortexing before use. Some studies have shown that quinazoline derivatives in DMSO can be unstable, with spectral changes observed immediately after preparation. However, other research indicates stability in DMSO for extended periods. Therefore, it is crucial to determine the stability of your specific compound under your storage conditions.

Q: I am observing poor oral bioavailability in my animal models despite good in vitro activity. Could this be related to stability?

A: Yes, poor oral bioavailability can be linked to both low aqueous solubility, which limits dissolution in the gastrointestinal tract, and metabolic instability. If your compound is rapidly metabolized by the liver (low metabolic stability), it will be cleared from circulation before it can reach its target. Advanced formulation strategies such as salt formation, solid dispersions, or nanosuspensions can be explored to improve dissolution and bioavailability.

Q: Are there any specific structural features of quinazolinones that are known to be liabilities?

A: While the core quinazolinone structure is robust, certain substituents can introduce instability. For example, moieties prone to hydrolysis or oxidation will be the primary points of degradation. Structure-activity relationship (SAR) studies often reveal that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are significant for biological activity and can also influence physicochemical properties.

This guide provides a framework for troubleshooting common stability issues with quinazolinone compounds. Remember that each compound is unique, and a systematic approach to identifying and resolving these challenges is key to successful research.

Technical Support Center: Piperazinyl Quinazolinone Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical guidance on a critical challenge in kinase inhibitor development: managing the off-target effects of piperazinyl quinazolinone scaffolds. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity is a significant hurdle.[1][2][3] This resource offers troubleshooting workflows, experimental protocols, and strategic advice to help you characterize, understand, and rationally mitigate these unintended interactions, ultimately leading to safer and more effective chemical probes and therapeutic candidates.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Issue 1: My inhibitor has high biochemical potency (low nM IC50) but shows significantly lower potency in cell-based assays.

This is a common discrepancy that often points to cell-specific factors that are not present in a purified, enzymatic assay.

Possible Cause 1: Poor Membrane Permeability or Active Efflux The compound may not be reaching its intracellular target in sufficient concentrations.

  • Troubleshooting Protocol:

    • Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, cell-free assessment.

    • Confirm with Cellular Assays: Use a Caco-2 permeability assay to measure both passive diffusion and active transport. A high efflux ratio suggests the compound is a substrate for transporters like P-glycoprotein (P-gp).

    • Mitigation: If efflux is confirmed, re-test cellular potency in the presence of a known efflux pump inhibitor (e.g., verapamil). For medicinal chemistry, this indicates a need to modify physicochemical properties (e.g., reduce hydrogen bond donors, modulate lipophilicity) to evade transporter recognition.

Possible Cause 2: High Intracellular ATP Concentration Most piperazinyl quinazolinones are ATP-competitive inhibitors.[4][5] Biochemical assays are often performed at low ATP concentrations (at or near the Kₘ of the kinase), whereas healthy cells maintain a much higher ATP concentration (1-10 mM). This high level of endogenous competitor can significantly reduce the apparent potency of your inhibitor.[6]

  • Troubleshooting Protocol:

    • Re-run Biochemical Assay: Determine the IC50 of your inhibitor in an enzymatic assay using a physiological concentration of ATP (e.g., 2 mM). A significant rightward shift in the IC50 value confirms ATP competition as a major factor.

    • Cellular Target Engagement: Use a method like the NanoBRET™ Target Engagement Assay to directly measure compound binding to the target kinase within intact cells.[7][8] This provides a direct measure of target occupancy under physiological conditions.

Possible Cause 3: Plasma Protein Binding If your cell culture medium contains serum (e.g., FBS), your compound can bind to proteins like albumin, reducing the free concentration available to enter the cell and engage the target.[9]

  • Troubleshooting Protocol:

    • Measure Protein Binding: Determine the fraction of your compound bound to plasma proteins using an assay like rapid equilibrium dialysis.

    • Adjust Dosing or Assay Conditions: Perform cell-based assays in serum-free or low-serum media for the shortest duration possible. Alternatively, calculate the free fraction of the compound and adjust dosing in subsequent experiments to reflect the concentration that is truly active.

Issue 2: I'm observing significant cytotoxicity in non-target cell lines or at concentrations where my primary target is not inhibited.

This strongly suggests that one or more off-targets are responsible for the observed phenotype. The piperazine moiety, in particular, is a known pharmacophore for various receptors and channels.[9]

Recommended De-risking Workflow:

The most efficient way to identify the cause of off-target cytotoxicity is a tiered screening approach.

A Start: Unexpected Cytotoxicity Observed B Step 1: Broad Kinase Selectivity Panel (e.g., >350 kinases @ 1-10 µM) A->B C Hits Identified? B->C D Step 2: Follow-up with IC50 Determination for Hits C->D Yes F No Significant Kinase Hits C->F No E Correlate Potent Off-Targets with Known Cytotoxic Pathways D->E G Step 3: Broad Receptor/Channel Screening Panel (e.g., Safety47™) Focus on GPCRs & hERG F->G H hERG Hit? G->H K Other Receptor Hits? G->K I Step 4: Quantitative hERG Assay (e.g., Patch Clamp) H->I Yes H->K No J High hERG Liability: Cardiotoxicity Risk I->J L Investigate Pharmacology of Identified Receptor Off-Targets K->L Yes M No Hits Identified: Investigate Other Mechanisms (Metabolic Toxicity, etc.) K->M No

Caption: Tiered workflow for identifying the source of off-target cytotoxicity.

Data Presentation for Kinase Selectivity:

Summarize your initial broad-panel screening data clearly. For any identified hits, determine the IC50 values and calculate a selectivity score.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Score (Off-Target IC50 / On-Target IC50)
On-Target Kinase X 95%15-
Off-Target Kinase A88%906
Off-Target Kinase B75%35023.3
Off-Target Kinase C25%>10,000>667
Off-Target hERG Channel82%45030

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to proactively assess and mitigate the selectivity of a new piperazinyl quinazolinone series?

A tiered, iterative approach that integrates computational chemistry, biochemical screening, and cell-based validation is the most robust strategy.

  • In Silico Prediction: Before synthesis, use computational tools to predict potential off-target liabilities.[10][11] Compare your scaffold to databases of known kinase inhibitors and pharmacophores for common off-targets like the hERG channel.[9][12]

  • Biochemical Profiling: Once a compound is synthesized, perform a broad kinase selectivity screen (e.g., against >350 kinases) at a single high concentration (e.g., 10 µM) to get a landscape view of potential interactions.[13][14]

  • Dose-Response Confirmation: For any kinases showing significant inhibition (>70%) in the initial screen, perform 10-point IC50 determinations to quantify the potency of the off-target interaction.[15]

  • Cellular Validation: Use orthogonal cell-based assays to confirm that the biochemical off-target effects translate to a cellular context.[6][7] A cellular thermal shift assay (CETSA) or NanoBRET can confirm target engagement, while phospho-specific western blots can confirm functional pathway inhibition.[7][15]

Q2: My lead compound has several potent off-targets. What medicinal chemistry strategies can I use to improve its selectivity?

Improving selectivity requires rationally modifying the chemical structure to exploit differences between your on-target and off-target kinases.[1][16]

A Start: Off-Target Liability Identified B Is a co-crystal structure of your 'on-target' or a close homolog available? A->B C Structure-Based Design B->C Yes D Systematic SAR Exploration B->D No E Exploit unique features in the ATP pocket (e.g., gatekeeper residue, hydrophobic pockets) C->E F Target a non-conserved Cysteine near the active site with a weak electrophile (covalent inhibitor) C->F G Is the off-target hERG? D->G I Systematically modify substituents on the quinazoline and piperazine rings and measure on/off-target activity D->I H Reduce lipophilicity (LogP) and/or lower basicity (pKa) of the piperazine nitrogen G->H Yes G->I No

Caption: Decision tree for medicinal chemistry strategies to enhance selectivity.

  • Exploit the Gatekeeper Residue: This residue controls access to a hydrophobic pocket. A bulky gatekeeper in an off-target kinase can be used to create a steric clash with a modified inhibitor, while a small gatekeeper in the on-target allows binding. This is a powerful strategy for improving selectivity.[1][17]

  • Target Non-Conserved Residues: Design modifications that form favorable interactions (e.g., hydrogen bonds) with residues that are unique to your on-target kinase.[18]

  • Covalent Targeting: If your target kinase has a non-conserved cysteine residue near the ATP pocket, you can incorporate a weak electrophile (like an acrylamide) into your inhibitor. This creates a permanent covalent bond, often leading to exceptional selectivity and potency.[1][2][19]

  • Address Physicochemical Properties: For hERG liability, focus on reducing the compound's lipophilicity (LogP) and the basicity (pKa) of the piperazine nitrogen.[9]

Q3: How much selectivity is considered "good enough" for a chemical probe or a drug candidate?

There is no universal answer, as the required selectivity is context-dependent. However, some general guidelines apply:

  • For Chemical Probes: A selectivity window of at least 30- to 100-fold between the on-target and any off-targets is highly desirable to ensure that the observed biological effects can be confidently attributed to the on-target.[1]

  • For Drug Candidates: The key consideration is the therapeutic index. An off-target is problematic if its IC50 is within the therapeutic exposure range and if inhibiting it is known to cause toxicity. For example, potent hERG inhibition is a major concern at any concentration, while weak inhibition of a non-essential kinase expressed in different tissues may be acceptable.

  • Beneficial Polypharmacology: In some cases, off-target effects can be therapeutically beneficial.[3] For instance, an inhibitor developed for BCR-ABL was also found to inhibit KIT, which proved advantageous in treating gastrointestinal stromal tumors.[3] This requires careful characterization and a deep understanding of the disease biology.

Appendix A: Key Experimental Protocols

Protocol 1: General Workflow for Kinase Panel Screening

This protocol outlines the steps for using a commercial kinase profiling service.

  • Compound Preparation: Prepare a 10 mM stock solution of your piperazinyl quinazolinone inhibitor in 100% DMSO. Ensure complete solubilization.

  • Service Selection: Choose a reputable vendor (e.g., Reaction Biology, Promega, Thermo Fisher Scientific) that offers a broad kinome panel.[13][14] Select an initial screening concentration (typically 1 µM or 10 µM) and specify the ATP concentration (request apparent Kₘ or a physiological 1-2 mM).

  • Data Submission: Submit the compound information and follow the vendor's sample submission guidelines.

  • Primary Screen Analysis: The vendor will provide data as "% Inhibition" relative to a vehicle control for each kinase in the panel. Identify "hits" as any kinase inhibited by >70-80%.

  • IC50 Follow-up: For all identified hits, order a 10-point dose-response curve to determine the precise IC50 value.

  • Data Visualization: Plot the data on a kinome tree map to visualize the selectivity profile across the entire kinome.

Protocol 2: Principles of the NanoBRET™ Target Engagement Assay

This cell-based assay directly measures compound binding to a target protein in living cells.[7]

  • Cell Line Engineering: A cell line is created that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Addition of Fluorescent Tracer: A fluorescently labeled tracer compound that is known to bind to the target kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore into close proximity with the luciferase.

  • BRET Signal Generation: A substrate for NanoLuc® is added, causing it to emit light. Through Bioluminescence Resonance Energy Transfer (BRET), this energy excites the nearby fluorescent tracer, which then emits light at a different wavelength.

  • Competitive Displacement: When your test compound (inhibitor) is added, it enters the cell and competes with the tracer for binding to the target kinase.

  • Quantification: By displacing the tracer, your compound reduces the BRET signal. The degree of signal reduction is proportional to the binding affinity and target occupancy of your compound. This allows for the determination of a cellular IC50.

References

Technical Support Center: Advanced Purification Strategies for 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for refining the purification of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this highly functionalized quinazolinone derivative. The inherent structural features of this molecule—namely its zwitterionic potential due to the carboxylic acid and the basic piperazine moiety—present unique challenges that demand tailored purification strategies.[1][2][3] This guide provides in-depth, experience-driven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification and handling of this compound.

Q1: What are the key physicochemical properties of this compound that complicate its purification?

A1: The primary challenge stems from its amphoteric nature. The molecule contains a carboxylic acid group (acidic) and a piperazine group (basic), allowing it to exist as a zwitterion. This leads to high polarity, strong interactions with polar stationary phases like silica, and often poor solubility in standard, moderately polar organic solvents. Its flat, aromatic quinazolinone core can also lead to aggregation or strong π-π stacking, further complicating separation and crystallization.

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route but typically fall into several classes.[4]

  • Unreacted Starting Materials: These may include a 6-substituted anthranilic acid derivative, piperazine, or precursors to the N-acetic acid side chain.

  • Acyclic Intermediates: Incomplete cyclization of the quinazolinone ring is a common issue in many synthetic pathways.[4]

  • Side-Reaction Products: Products from over-alkylation, self-condensation of starting materials, or reactions with the solvent can occur if conditions are not optimized.[4]

  • Reagents: Residual coupling agents or catalysts used in the synthesis.

Q3: Which analytical techniques are essential for assessing the purity of the final product?

A3: A multi-technique approach is crucial for unambiguous purity assessment and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for purity determination. A C18 column with a mobile phase of acetonitrile/water containing an acid modifier (0.1% formic acid or trifluoroacetic acid) is typically effective for achieving sharp peaks.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying any residual solvents or organic impurities.[7]

  • Mass Spectrometry (MS): Provides precise molecular weight confirmation, which is critical for verifying the identity of the target compound.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups like the carbonyls (C=O) of the quinazolinone and carboxylic acid, and N-H stretches.[3][8]

Troubleshooting Guide: Common Purification Issues & Solutions

This guide provides direct answers to specific problems encountered during the purification workflow.

Issue 1: My compound streaks badly or won't elute from a standard silica gel column.

Causality: The highly polar and basic nature of your compound is the culprit. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic piperazine moiety, while the carboxylic acid group also contributes to strong polar interactions, leading to significant tailing, streaking, or complete retention on the column.[9]

Solutions:

  • Mobile Phase Modification:

    • Acidic Modifier: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol). The acid protonates the basic piperazine, reducing its interaction with the silica and improving peak shape.

    • Basic Modifier: Alternatively, adding a small amount of triethylamine or ammonium hydroxide (e.g., a few drops per liter of eluent, or using a pre-mixed 1-2% NH₄OH in methanol solution as your polar solvent) can deprotonate the acidic silanol groups on the silica, "masking" them and preventing them from interacting with your basic compound.[10]

  • Change of Stationary Phase:

    • Reversed-Phase Chromatography: This is often the most effective solution. Use a C18-functionalized silica gel with a polar mobile phase like Methanol/Water or Acetonitrile/Water. This technique separates compounds based on hydrophobicity rather than polarity, which is ideal for this molecule.[5][11]

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type mobile phase (high organic content). It is an excellent technique for purifying very polar compounds that are too strongly retained on normal-phase silica but not retained enough on reversed-phase columns.[12]

Issue 2: The compound "oils out" or forms an amorphous precipitate instead of crystals during recrystallization.

Causality: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point in that specific solvent system, or when the concentration of impurities is too high, disrupting the crystal lattice formation. The high polarity and potential for multiple hydrogen bonding sites in your molecule can make finding a single, ideal recrystallization solvent difficult.[5]

Solutions:

  • Two-Solvent Recrystallization: This is the most common fix. Find a "soluble" solvent in which your compound dissolves well (e.g., DMSO, DMF, hot ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, ethyl acetate, hexanes). Dissolve the compound in the minimum amount of the hot "soluble" solvent, then slowly add the "anti-solvent" dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool very slowly.[5]

  • Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator, and only then to an ice bath or freezer. Slow cooling provides the necessary time for proper crystal lattice formation.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a few pure crystals, add one or two to the cooled, supersaturated solution to initiate crystallization.

Issue 3: After purification, NMR analysis still shows unreacted starting materials.

Causality: This indicates that the chosen purification method has insufficient resolving power to separate the product from structurally similar or co-eluting starting materials.

Solutions:

  • Orthogonal Purification: Employ a second purification technique that relies on a different separation principle.[5] If you used normal-phase column chromatography, follow up with reversed-phase preparative HPLC or a recrystallization step.[5] The different selectivity will likely resolve the impurities.

  • Optimize Chromatography Gradient: If using column chromatography, switch from an isocratic (constant solvent mixture) elution to a shallow gradient elution.[5] A very slow increase in the polar component of the mobile phase can significantly improve the separation of closely related compounds.

  • Acid/Base Wash: If the impurity is a non-amphoteric starting material (e.g., a neutral or acidic precursor), you may be able to remove it with a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with an aqueous base (like saturated NaHCO₃) to remove acidic impurities, or an aqueous acid (like 1M HCl) to remove basic impurities. Caution: Your target compound is amphoteric and may partition into the aqueous layer depending on the pH, so this method requires careful optimization and analysis of both layers.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines a decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Strategy cluster_methods Purification Methods cluster_column_options Chromatography Options cluster_final Final Product Crude Crude Product (Post-Synthesis Workup) TLC_HPLC Initial Purity Check (TLC / Analytical HPLC) Crude->TLC_HPLC Recrystallization Recrystallization (High Yield, Scalable) TLC_HPLC->Recrystallization Major product spot, minor non-polar impurities Column Column Chromatography (Impurity Profile Dependent) TLC_HPLC->Column Multiple spots, moderate separation Prep_HPLC Preparative HPLC (High Purity, Small Scale) TLC_HPLC->Prep_HPLC Trace impurities, high purity needed Final_QC Final Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Final_QC Normal_Phase Normal Phase (Silica) (Requires Modifiers) Column->Normal_Phase Basic impurities Reverse_Phase Reverse Phase (C18) (Often Preferred) Column->Reverse_Phase Polar product HILIC HILIC (For High Polarity) Column->HILIC Very polar product Prep_HPLC->Final_QC Normal_Phase->Final_QC Reverse_Phase->Final_QC HILIC->Final_QC Final_QC->Column Fail Pure_Product Pure Compound (>98%) Final_QC->Pure_Product Pass

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Two-Solvent Recrystallization

This protocol is a starting point for purifying solid material when impurities have significantly different solubility profiles from the product.

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of crude product in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, DMF, DMSO) both at room temperature and at boiling. Identify a solvent in which the compound is highly soluble when hot but poorly soluble when cold (Solvent A). Identify a second solvent in which the compound is poorly soluble even when hot (Solvent B, the anti-solvent).[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise with swirling until a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add a few more drops of hot Solvent A until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold Solvent B.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[5]

Protocol 2: Reversed-Phase Flash Chromatography

This method is highly effective for polar compounds that behave poorly on silica gel.

  • Column Selection: Choose a C18-functionalized silica gel column appropriate for your scale.

  • Mobile Phase Preparation: Prepare two mobile phase solvents.

    • Solvent A: Deionized water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents by sonication or sparging with helium.

  • Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase mixture. Alternatively, for better resolution, adsorb the crude product onto a small amount of C18 silica (dry loading).

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for several column volumes.

  • Elution: Load the sample and begin elution with a shallow gradient. A typical gradient might run from 5% B to 70% B over 20-30 column volumes.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation). Note that removing water and formic acid may require a high vacuum pump and/or lyophilization (freeze-drying).

Data Summary Tables

Table 1: Recommended Analytical HPLC Conditions

ParameterMethod A: Standard QCMethod B: High-Resolution
Column C18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 95% B in 10 min10% to 90% B in 20 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 254 nm and 320 nmDiode Array Detector (210-400 nm)
Purpose Routine purity checksSeparation of trace impurities

(Note: The data presented is representative for quinazolinone derivatives and should be optimized for your specific setup.)[6]

References

Technical Support Center: Enhancing the Selectivity of Quinazolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based inhibitors. This guide is designed to provide you with in-depth technical guidance and troubleshooting support to enhance the selectivity of your compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges you may encounter in your research.

Introduction: The Quinazolinone Scaffold and the Selectivity Challenge

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its versatility allows for interactions with a wide range of biological targets, particularly the ATP-binding site of protein kinases.[2] However, this versatility also presents a significant challenge: achieving high selectivity for the desired target over other structurally similar proteins, such as off-target kinases.[3] Poor selectivity can lead to off-target effects and toxicity, hindering the development of safe and effective therapeutics.[3][4]

This guide will provide you with strategies and practical advice to rationally design and evaluate quinazolinone-based inhibitors with improved selectivity profiles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter when developing and characterizing quinazolinone-based inhibitors.

Q1: My quinazolinone inhibitor shows high potency in a biochemical assay but has significantly lower activity in a cell-based assay. What are the likely causes and how can I troubleshoot this?

A1: This is a common and often frustrating issue in drug discovery. The discrepancy between biochemical potency (e.g., IC₅₀ from an enzymatic assay) and cellular activity (e.g., EC₅₀ from a cell viability or target phosphorylation assay) can stem from several factors related to the compound's properties and the cellular environment.[5]

Causality Behind the Issue:

  • Poor Cell Permeability: The quinazolinone scaffold, while versatile, can be rigid and lipophilic, potentially limiting its ability to cross the cell membrane and reach its intracellular target.[5]

  • Cellular Efflux: Your compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit the target.[5]

  • High Intracellular ATP Concentration: Most quinazolinone kinase inhibitors are ATP-competitive. The concentration of ATP in a typical biochemical assay is often at or below the Kₘ of the kinase, whereas intracellular ATP concentrations are in the millimolar range. This high concentration of the endogenous competitor can significantly reduce the apparent potency of your inhibitor in a cellular context.[4][6]

  • Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

  • Poor Solubility in Assay Media: The compound may precipitate out of the cell culture medium, leading to a lower effective concentration.

Troubleshooting Workflow:

start Discrepancy: High Biochemical Potency, Low Cellular Activity solubility Assess Compound Solubility in Cell Culture Media start->solubility permeability Evaluate Cell Permeability (e.g., PAMPA, Caco-2 assay) solubility->permeability Soluble solubility_solution Improve solubility: - Use co-solvents (e.g., DMSO) - Formulation with cyclodextrins solubility->solubility_solution Insoluble efflux Determine if Compound is an Efflux Pump Substrate (e.g., P-gp substrate assay) permeability->efflux Permeable permeability_solution Improve permeability: - Modify scaffold to reduce polarity - Prodrug approach permeability->permeability_solution Impermeable cetsa Confirm Target Engagement in Cells (e.g., CETSA) efflux->cetsa Not a substrate efflux_solution Reduce efflux: - Co-administer with efflux pump inhibitor - Modify structure to avoid pump recognition efflux->efflux_solution Is a substrate atp_competition Re-run Biochemical Assay at High ATP Concentration (1-5 mM) cetsa->atp_competition Target Engaged cetsa_solution No target engagement? - Re-evaluate permeability and efflux - Consider alternative cellular models cetsa->cetsa_solution No Engagement stability Assess Compound Stability in Media and Microsomes atp_competition->stability Potency maintained atp_solution Potency drops significantly? - Design inhibitors with slow off-rates (residence time) - Explore allosteric inhibition atp_competition->atp_solution Potency drops stability_solution Compound unstable? - Modify metabolically labile sites - Use fresh compound stocks stability->stability_solution Unstable

Troubleshooting Decision Tree

Q2: My lead quinazolinone inhibitor shows off-target activity in a broad kinase panel. How do I rationally modify the structure to improve selectivity?

A2: This is a central challenge in kinase inhibitor design. Improving selectivity requires a deep understanding of the structural differences between your on-target and off-target kinases and how your inhibitor interacts with them.

Causality Behind the Issue:

  • Conserved ATP-Binding Site: The high degree of conservation in the ATP-binding pocket across the kinome is the primary reason for the promiscuity of many kinase inhibitors.[3]

  • Exploiting Subtle Differences: Selectivity is often achieved by exploiting subtle differences in the amino acid residues surrounding the ATP-binding site, particularly in the "gatekeeper" residue, the hinge region, and the solvent-front region.

Strategies for Enhancing Selectivity:

  • Structure-Activity Relationship (SAR) by Analogue Synthesis:

    • Systematically modify different positions of the quinazolinone scaffold. For example, substitutions at the C6 and C7 positions have been shown to significantly impact selectivity.[7]

    • Explore different substituents at the C2 and C4 positions to probe interactions with specific pockets in the ATP-binding site.

  • Structure-Based Drug Design (SBDD):

    • If a crystal structure of your inhibitor bound to the target kinase is available, use it to guide your design.

    • If not, use homology modeling and molecular docking to generate a model of the inhibitor-kinase complex.[8]

    • Identify residues that differ between your on-target and off-target kinases and design modifications to your inhibitor that create favorable interactions with the on-target and/or steric clashes with the off-target kinases.[1]

  • Exploiting the "Gatekeeper" Residue:

    • The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., methionine or phenylalanine) cannot.[3] Design your inhibitor to take advantage of this difference.

  • Molecular Hybridization:

    • Combine the quinazolinone scaffold with another pharmacophore known to interact with a specific region of the target kinase. This can increase the binding footprint and introduce new interactions that enhance selectivity.

Illustrative SAR Table for Selectivity Enhancement:

Modification PositionRationale for SelectivityExample ModificationPotential Outcome
C6/C7 Probes the solvent-front region; can interact with residues unique to the target kinase.[7]Introduction of small hydrophilic groups (e.g., -OH, -NH₂) or bulkier hydrophobic groups.Can improve selectivity by forming specific hydrogen bonds or van der Waals interactions.
C4-Anilino Moiety Interacts with the hinge region and can be modified to exploit differences in the gatekeeper residue.Substitution on the aniline ring to create steric hindrance with a large gatekeeper residue in an off-target kinase.Increased selectivity for kinases with a smaller gatekeeper residue.
C2 Can be modified to extend into specific sub-pockets of the ATP-binding site.Addition of a methyl group or other small lipophilic groups.[9]Can enhance potency and selectivity by occupying unique hydrophobic pockets.

Q3: I am observing inconsistent results in my cell-based assays. What are the common sources of variability and how can I minimize them?

A3: Inconsistent results in cell-based assays can be a significant roadblock. It is crucial to identify and control the sources of variability to obtain reliable and reproducible data.

Common Sources of Variability and Solutions:

Source of VariabilityRecommended Solution
Cell Line Integrity Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling).[5]
Inhibitor Stock Solutions Prepare fresh stock solutions frequently and store them appropriately (protected from light and at the correct temperature). Confirm the concentration and purity of the stock solution.[5]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell counting and dispensing.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile buffer or media to create a more uniform environment.
Vehicle (e.g., DMSO) Concentration Maintain a consistent and low final concentration of the vehicle across all wells, including controls.[10]
Incubation Times and Conditions Strictly adhere to the planned incubation times and maintain consistent temperature, humidity, and CO₂ levels.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and strategic questions related to enhancing the selectivity of quinazolinone-based inhibitors.

Q4: What are the most effective experimental approaches to comprehensively profile the selectivity of my quinazolinone inhibitor?

A4: A multi-tiered approach combining biochemical and cell-based assays is the most effective strategy for comprehensive selectivity profiling.

Recommended Kinase Inhibitor Screening Cascade:

start New Quinazolinone Inhibitor biochemical_single Tier 1: Biochemical Screening (Single High Concentration vs. Large Kinase Panel) start->biochemical_single biochemical_dose Tier 2: Biochemical Dose-Response (IC₅₀ Determination for 'Hits' from Tier 1) biochemical_single->biochemical_dose Identify initial hits biophysical Tier 3: Biophysical Validation (DSF, SPR, or ITC for Direct Binding Affinity) biochemical_dose->biophysical Quantify potency cellular_target Tier 4: Cellular Target Engagement (CETSA or NanoBRET™) biophysical->cellular_target Confirm direct binding cellular_phenotypic Tier 5: Cellular Phenotypic & Off-Target Assays (Phospho-protein arrays, Cell Viability against a panel of cell lines) cellular_target->cellular_phenotypic Confirm cellular target engagement in_vivo Tier 6: In Vivo Target Validation & Efficacy Studies cellular_phenotypic->in_vivo Assess cellular selectivity and function

Kinase Inhibitor Screening Cascade

  • Tier 1: Broad Biochemical Profiling: Screen your inhibitor at a single, high concentration (e.g., 1 or 10 µM) against a large, commercially available kinase panel (e.g., >300 kinases).[11][12] This will provide a broad overview of its potential on- and off-targets.

  • Tier 2: Dose-Response Confirmation: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine their IC₅₀ values.[11]

  • Tier 3: Biophysical Validation: Use biophysical methods to confirm direct binding to the intended target and key off-targets.

    • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A rapid and cost-effective method to assess ligand binding by measuring changes in protein thermal stability.[13][14][15]

    • Surface Plasmon Resonance (SPR): Provides detailed kinetic information (kₐ and kₔ) in addition to binding affinity (Kₔ), which is crucial for understanding the inhibitor's residence time on the target.[16][17][18]

    • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS, and stoichiometry) of the interaction.[19][20][21][22][23]

  • Tier 4: Cellular Target Engagement: Confirm that your inhibitor engages its intended target in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[24][25][26][27]

  • Tier 5: Cellular Selectivity and Phenotypic Assays: Assess the inhibitor's effects on downstream signaling pathways and cellular phenotypes. This can reveal off-target effects not identified in biochemical screens.

Q5: How can I leverage computational tools to guide the design of more selective quinazolinone inhibitors?

A5: Computational methods are invaluable for prioritizing synthetic efforts and generating hypotheses for improving selectivity.

  • Molecular Docking and Scoring: Dock your quinazolinone inhibitor into the ATP-binding sites of your on-target and key off-target kinases. Analyze the binding poses to identify opportunities for selective interactions.[8]

  • Binding Site Similarity Analysis: Compare the physicochemical properties of the ATP-binding sites of different kinases to predict potential off-targets.

  • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These more computationally intensive methods can provide more accurate predictions of changes in binding affinity upon modification of your inhibitor.

Q6: My quinazolinone derivative has poor aqueous solubility. How does this impact my assays, and what are the best strategies to overcome this?

A6: Poor aqueous solubility is a common issue with quinazolinone derivatives and can lead to inaccurate and irreproducible data.

Impact of Poor Solubility:

  • Underestimation of Potency: If the compound precipitates in the assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC₅₀ value.

  • Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.

Strategies to Improve Solubility for In Vitro Assays:

StrategyDescriptionProtocol Link/Reference
Use of Co-solvents Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into aqueous buffer, do so incrementally with vigorous mixing. The final DMSO concentration should be kept low (typically <1%) to avoid affecting the assay.--INVALID-LINK--
Formulation with Cyclodextrins Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility. Pre-incubating the compound with cyclodextrin before adding it to the assay buffer can be effective.--INVALID-LINK--
pH Adjustment For quinazolinones with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. However, ensure the pH change is compatible with your biological assay.--INVALID-LINK--

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the selectivity of your quinazolinone inhibitors.

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

Principle: DSF measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon protein unfolding. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[13][14][15]

Materials:

  • Purified kinase of interest and off-target kinases

  • Quinazolinone inhibitor stock solution (in DMSO)

  • SYPRO Orange dye (or equivalent)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of fluorescence detection and thermal ramping

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, SYPRO Orange dye, and DSF buffer. The final concentration of the kinase is typically 1-5 µM, and the dye is used at the manufacturer's recommended dilution.

  • Dispense the Master Mix: Aliquot the master mix into the wells of a 384-well PCR plate.

  • Add the Inhibitor: Add your quinazolinone inhibitor to the wells at the desired final concentrations. Include a DMSO-only control.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the DSF Experiment: Place the plate in the real-time PCR instrument and run a melt curve experiment. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The Tₘ is the temperature at the midpoint of the unfolding transition. Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of the inhibitor-treated sample. A larger ΔTₘ indicates stronger binding.

Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding. After heating, the soluble fraction of the target protein is quantified, typically by Western blotting.[24][25][26][27]

Materials:

  • Cells expressing the target kinase

  • Quinazolinone inhibitor stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Western blotting reagents and antibodies specific for the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with your quinazolinone inhibitor or vehicle (DMSO) at the desired concentrations for a specified time in a physiological incubator.

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures for a fixed time (e.g., 3 minutes). Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature to generate a CETSA melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Protocol 3: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. This allows for the determination of association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (Kₔ).[16][17][18]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified kinase

  • Quinazolinone inhibitor

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Kinase Immobilization: Immobilize the purified kinase onto the sensor chip surface, typically via amine coupling.

  • Inhibitor Injection: Inject a series of concentrations of your quinazolinone inhibitor over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ) and the affinity (Kₔ).

Signaling Pathway Visualization

Understanding the signaling context of your target kinase is crucial for interpreting the cellular effects of your inhibitor. Below is a simplified representation of the EGFR signaling pathway, a common target for quinazolinone-based inhibitors.

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR

References

Technical Support Center: Mitigating Off-Target Cytotoxicity of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. While this quinazolinone-based compound holds promise, a common and critical challenge is managing its cytotoxic effects on normal, non-cancerous cells. This document provides in-depth troubleshooting workflows, mitigation strategies, and detailed protocols to help you understand, investigate, and reduce off-target cytotoxicity, thereby improving the therapeutic index of your compound.

Section 1: Frequently Asked Questions (FAQs): Understanding the Problem

This section addresses common initial questions researchers face when observing unexpected cytotoxicity.

Q1: Why is my quinazoline compound showing high cytotoxicity in normal (non-cancerous) cell lines?

A: High cytotoxicity in normal cells is a frequent hurdle with quinazoline-based kinase inhibitors.[1] The quinazoline scaffold is a "privileged structure" known to interact with the ATP-binding pocket of numerous protein kinases.[2][3] While your primary target may be a cancer-associated kinase, the compound can inhibit other structurally similar kinases essential for normal cell function (off-target effects), leading to toxicity.[4] Additionally, mechanisms like induction of apoptosis or cell cycle arrest, which are beneficial in cancer cells, can be detrimental to healthy proliferating cells like fibroblasts or endothelial cells.[2][5]

Q2: What are the likely off-targets for a compound like this compound?

A: Given its structure, the compound is likely to inhibit multiple receptor tyrosine kinases (RTKs). Prominent members of the quinazoline class, such as gefitinib and erlotinib, target the Epidermal Growth Factor Receptor (EGFR).[6] Other common off-targets for this structural class include VEGFR, PDGFR, and other kinases involved in angiogenesis and cell survival.[7][8] The piperazine moiety at position 6 can also influence target specificity and potency.[1] A broad-spectrum kinase profiling assay is the most definitive way to identify specific off-targets.

Q3: How can I differentiate between true off-target cytotoxicity and experimental artifacts?

A: This is a critical first step. Artifacts can arise from several sources:

  • Compound Purity: Impurities from the synthesis process can be independently toxic.[4] Always verify the purity of your compound batch using methods like HPLC and mass spectrometry.

  • Solubility and Precipitation: Quinazoline derivatives can have poor aqueous solubility.[4] If the compound precipitates in the culture medium, it can cause physical stress to cells or lead to inaccurate concentration calculations.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).[4]

  • Compound Stability: The compound may degrade in the aqueous environment of cell culture medium at 37°C, producing toxic byproducts.[4]

Q4: What is the Therapeutic Index (TI) and why is it critical for my research?

A: The Therapeutic Index is a quantitative measure of a drug's safety. It is the ratio between the concentration of a compound that causes toxicity in normal cells and the concentration that leads to the desired therapeutic effect in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A high TI is desirable, as it indicates that the compound is effective against cancer cells at concentrations that are well-tolerated by normal cells. A key goal of your research should be to maximize this index. Several studies have identified quinazoline derivatives with good selectivity, demonstrating that a favorable TI is achievable.[9][10]

Section 2: Troubleshooting Guide: A Workflow for Investigating Unwanted Cytotoxicity

If you are observing significant cytotoxicity in your normal cell lines, follow this systematic workflow to diagnose the root cause.

DOT Code for Troubleshooting Workflow Diagram

G start High Cytotoxicity Observed in Normal Cells purity Step 1: Verify Compound Purity & Stability start->purity decision1 Is Compound >95% Pure & Stable? purity->decision1 params Step 2: Re-evaluate Experimental Parameters (Dose, Time, Solvent) decision2 Does Cytotoxicity Persist? params->decision2 mechanism Step 3: Characterize Cytotoxic Mechanism decision3 Is Mechanism Understood? mechanism->decision3 offtarget Step 4: Identify Potential Off-Targets mitigate Proceed to Mitigation Strategies offtarget->mitigate decision1->purity No (Re-synthesize/ Purify) decision1->params Yes decision2->params No (Issue Resolved) decision2->mechanism Yes decision3->offtarget Yes

G start High Cytotoxicity Observed in Normal Cells purity Step 1: Verify Compound Purity & Stability start->purity decision1 Is Compound >95% Pure & Stable? purity->decision1 params Step 2: Re-evaluate Experimental Parameters (Dose, Time, Solvent) decision2 Does Cytotoxicity Persist? params->decision2 mechanism Step 3: Characterize Cytotoxic Mechanism decision3 Is Mechanism Understood? mechanism->decision3 offtarget Step 4: Identify Potential Off-Targets mitigate Proceed to Mitigation Strategies offtarget->mitigate decision1->purity No (Re-synthesize/ Purify) decision1->params Yes decision2->params No (Issue Resolved) decision2->mechanism Yes decision3->offtarget Yes G cluster_0 Systemic Delivery (Free Drug) cluster_1 Targeted Delivery (Nanoparticle) free_drug Free Compound normal_cell Normal Cell (High Cytotoxicity) free_drug->normal_cell High Exposure cancer_cell Cancer Cell (Desired Effect) free_drug->cancer_cell High Exposure np_drug Encapsulated Compound normal_cell2 Normal Cell (Reduced Cytotoxicity) np_drug->normal_cell2 Low Exposure cancer_cell2 Cancer Cell (Enhanced Accumulation via EPR Effect) np_drug->cancer_cell2 High Exposure G cluster_0 Systemic Delivery (Free Drug) cluster_1 Targeted Delivery (Nanoparticle) free_drug Free Compound normal_cell Normal Cell (High Cytotoxicity) free_drug->normal_cell High Exposure cancer_cell Cancer Cell (Desired Effect) free_drug->cancer_cell High Exposure np_drug Encapsulated Compound normal_cell2 Normal Cell (Reduced Cytotoxicity) np_drug->normal_cell2 Low Exposure cancer_cell2 Cancer Cell (Enhanced Accumulation via EPR Effect) np_drug->cancer_cell2 High Exposure

References

Validation & Comparative

Bridging the Divide: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Promise and the Preclinical Gauntlet

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of compounds with significant therapeutic potential.[1] Particularly in oncology, these derivatives have emerged as potent inhibitors of key signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are frequently dysregulated in various cancers.[2][3][4] The journey from a promising synthesized molecule to a clinical candidate, however, is fraught with challenges. The primary hurdle lies in translating encouraging in vitro results—often observed in isolated cellular systems—into tangible efficacy within the complex biological landscape of a living organism, or in vivo.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of cross-validating in vitro and in vivo data for quinazolinone derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental design, ensuring a robust and translatable preclinical data package. The ultimate goal of any drug discovery program is to utilize in vitro data to predict in vivo performance, a concept formalized as In Vitro-In Vivo Correlation (IVIVC).[5][6] A strong IVIVC can serve as a surrogate for certain bioequivalence studies, significantly accelerating development and reducing costs.[7][8]

Part 1: The In Vitro Proving Ground - Screening for Biological Activity

The initial phase of evaluating a new series of quinazolinone derivatives involves a battery of in vitro assays designed to confirm their mechanism of action and assess their potency and selectivity. The choice of assays is dictated by the compound's intended molecular target.

Common In Vitro Assays for Anticancer Quinazolinones:
  • Cytotoxicity Assays (e.g., MTT, MTS): These are the first-line screening tools to determine a compound's ability to inhibit cancer cell proliferation or induce cell death. They measure the metabolic activity of cells, which correlates with the number of viable cells. Numerous studies have employed these assays to determine the half-maximal inhibitory concentration (IC50) of quinazolinone derivatives against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HepG2 (liver).[3][9][10]

  • Kinase Inhibition Assays: For derivatives designed as kinase inhibitors (e.g., targeting EGFR, PI3K, AKT), cell-free enzymatic assays are crucial.[2][3] These experiments directly measure the compound's ability to inhibit the phosphorylation activity of the purified target kinase, providing a direct measure of on-target potency.

  • Tubulin Polymerization Assays: A subset of quinazolinones exert their anticancer effect by interfering with microtubule dynamics.[2][11] An in vitro tubulin polymerization assay can confirm this mechanism by measuring the compound's effect on the assembly of purified tubulin into microtubules.

  • Cell-Based Mechanistic Assays: To confirm the mechanism within a cellular context, techniques like Western blotting can be used to measure the phosphorylation status of downstream targets (e.g., AKT phosphorylation downstream of PI3K). Flow cytometry can be used for cell cycle analysis to see if the compound induces arrest at a specific phase, a common outcome of microtubule-targeting agents.

The primary advantage of in vitro testing is its high-throughput nature and cost-effectiveness, allowing for the rapid screening of many compounds. However, these systems lack the physiological complexity of a whole organism, which can lead to discrepancies with in vivo outcomes.[12]

Visualizing the Preclinical Workflow

The following diagram illustrates the typical progression from initial screening to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis (Quinazolinone Derivatives) B Primary Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Screening (e.g., Kinase Inhibition, Tubulin Assay) C->D E Lead Compound Selection D->E F Pharmacokinetic Studies (ADME) E->F Transition to In Vivo G Toxicity Assessment (e.g., MTD) F->G H Efficacy Studies (e.g., Xenograft Model) G->H I Data Correlation & Analysis H->I

Caption: A typical workflow from in vitro screening to in vivo validation.

Part 2: The In Vivo Arena - Assessing Efficacy and Safety in a Physiological Context

Promising candidates from in vitro studies must prove their mettle in vivo. This step is indispensable as it accounts for crucial pharmacokinetic and pharmacodynamic factors—Absorption, Distribution, Metabolism, and Excretion (ADME)—that are absent in cell culture models.[12]

Standard In Vivo Model: The Subcutaneous Xenograft

For anticancer quinazolinones, the most common preclinical efficacy model is the tumor xenograft. This involves implanting human cancer cells (the same ones used for in vitro testing) subcutaneously into immunocompromised mice.

Rationale for this model:

  • Human Relevance: It uses human cancer cells, providing a degree of clinical relevance.

  • Measurable Endpoints: Tumor growth can be easily monitored and measured externally over time.

  • Established Standard: It is a well-validated and widely accepted model for assessing anti-tumor efficacy.[11][13]

The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor size in treated animals compared to a vehicle-treated control group. Preliminary in vivo studies in xenograft models have shown the promise of some quinazolinone derivatives.[11]

Visualizing a Key Target Pathway

Many quinazolinone derivatives are designed to inhibit the EGFR signaling pathway. Understanding this pathway is key to interpreting both in vitro and in vivo results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Promotes

Caption: Simplified EGFR-PI3K-AKT signaling cascade inhibited by quinazolinones.

Part 3: The Cross-Validation Framework - A Comparative Case Study

Let's consider a hypothetical quinazolinone derivative, "Compound QZ-7b," designed as an EGFR inhibitor.

In Vitro Data

The initial in vitro evaluation of QZ-7b yielded the following results:

Assay TypeCell Line / TargetResult (IC50)
Cytotoxicity A431 (EGFR-overexpressing)0.5 µM
MCF-7 (Low EGFR expression)15 µM
Kinase Inhibition Purified EGFR Kinase0.08 µM

Interpretation: The data shows that QZ-7b is a potent inhibitor of the EGFR kinase.[14] This on-target activity translates to potent cytotoxicity in a cancer cell line that overexpresses EGFR, while being significantly less active against a cell line with low EGFR expression, suggesting good selectivity.

In Vivo Data

Based on the strong in vitro data, QZ-7b was advanced to an in vivo study using an A431 subcutaneous xenograft model in mice.

Treatment GroupDoseTumor Growth Inhibition (TGI)Body Weight Change
Vehicle Control -0%+2%
Compound QZ-7b 25 mg/kg, oral, daily65%-3%

Interpretation: Compound QZ-7b demonstrates significant anti-tumor efficacy in vivo, achieving 65% tumor growth inhibition at a well-tolerated dose (indicated by minimal body weight loss). This positive result suggests that the potent in vitro activity translates effectively into a whole-animal model.

The Challenge of Discordance

While our case study shows a positive correlation, it is common for potent in vitro compounds to fail in vivo.[15] Reasons for this lack of correlation are multifaceted:

  • Metabolic Instability: The compound may be rapidly metabolized by the liver into inactive forms, preventing it from reaching the tumor at therapeutic concentrations.[15]

  • Poor Permeability: The compound may not effectively penetrate solid tumors due to physical barriers like high interstitial fluid pressure.[15]

  • Off-Target Toxicity: The compound might have unforeseen toxicities in other organs that limit the dose that can be safely administered.

  • Complexity of the Tumor Microenvironment: The in vivo environment, with its complex interplay of different cell types, hypoxia, and nutrient gradients, is vastly different from a simple cell monolayer in a plastic dish.[16]

Visualizing the IVIVC Concept

A successful cross-validation aims to establish a "Level A" correlation, which is a point-to-point relationship between the in vitro and in vivo data.[6][7]

G cluster_0 In Vitro Profile cluster_1 In Vivo Profile invitro Drug Release / Activity Rate (%) invivo Drug Absorbed / Efficacy (%) invitro->invivo Predictive Mathematical Model (Level A Correlation)

Caption: The ideal 'Level A' correlation in an IVIVC framework.

Part 4: Standardized Protocols for Robust Data Generation

To ensure data quality and reproducibility, standardized protocols are essential.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours. This duration is critical as it allows for multiple cell doubling times, providing a clear window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: In Vivo Efficacy (Subcutaneous Xenograft Model)
  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., athymic nude) to laboratory conditions for at least one week. This step is crucial to minimize stress, which can impact tumor growth and study outcomes.

  • Cell Implantation: Harvest A431 cells during their logarithmic growth phase. Resuspend the cells in a sterile matrix solution (e.g., Matrigel) and inject 5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, QZ-7b at 25 mg/kg). This ensures an unbiased distribution of tumor sizes at the start of the study.

  • Compound Administration: Administer the compound and vehicle daily via the specified route (e.g., oral gavage). Monitor animal health and body weight daily as a measure of general toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group.

Conclusion and Future Perspectives

The successful cross-validation of in vitro and in vivo data is the linchpin of preclinical drug development for quinazolinone derivatives. While in vitro assays provide essential information on potency and mechanism, they are merely a prelude to the definitive test of efficacy and safety in a complex biological system. A positive correlation, as illustrated in our case study, provides strong justification for advancing a compound toward clinical development. Conversely, a disconnect between in vitro and in vivo results, while disappointing, provides invaluable insights into potential liabilities such as poor pharmacokinetics or off-target effects, guiding the next cycle of molecular design.[15]

Future efforts must focus on developing more predictive in vitro models, such as 3D organoids and co-culture systems, that better recapitulate the tumor microenvironment. By systematically bridging the gap between the petri dish and the patient, we can more efficiently unlock the full therapeutic potential of the versatile quinazolinone scaffold.

References

A Comparative Analysis of Quinazolinone Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved drugs.[1][2] The versatility of this heterocyclic system and its significance in drug discovery have driven the development of a multitude of synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent methods for quinazolinone synthesis, offering insights into their mechanisms, experimental protocols, and relative performance to aid researchers in selecting the optimal strategy for their specific applications.

Introduction to Quinazolinones: A Privileged Scaffold

Quinazolinones are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, with a ketone group on the pyrimidine moiety.[3] Their rigid, planar structure provides an excellent framework for interacting with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] The ability to readily functionalize both the benzene and pyrimidine rings allows for fine-tuning of their physicochemical and biological properties, making them highly attractive templates for drug design.

This guide will explore and compare the following key synthetic methodologies:

  • Classical Condensation Methods: Niementowski and Griess Syntheses

  • Microwave-Assisted Synthesis: A Modern Approach to Acceleration

  • Metal-Catalyzed Cross-Coupling Reactions: Copper and Palladium-Catalyzed Routes

  • Organocatalytic Methods: A Greener Alternative

Classical Condensation Methods: The Foundation

Niementowski Synthesis

The Niementowski synthesis is a classic and straightforward method for preparing 4(3H)-quinazolinones through the thermal condensation of anthranilic acid with an amide.[1][6]

Mechanism: The reaction proceeds via the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.[7]

Advantages:

  • Operational simplicity.

  • Readily available starting materials.

Disadvantages:

  • Often requires high temperatures (130-200 °C) and long reaction times.[1][7]

  • Can result in moderate to low yields, particularly with less reactive substrates.

Experimental Protocol: Conventional Niementowski Synthesis of 2-phenyl-4(3H)-quinazolinone

  • Combine anthranilic acid (1 eq.) and benzamide (2 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 180-200 °C in an oil bath.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, resulting in a solid mass.

  • Triturate the solid with a suitable solvent (e.g., ethanol) to remove excess benzamide.

  • Collect the crude product by filtration and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 2-phenyl-4(3H)-quinazolinone.

Griess Synthesis

The Griess synthesis is one of the earliest reported methods for obtaining the quinazolinone core, involving the reaction of anthranilic acid with a source of a one-carbon unit, such as cyanogen or formamide.[6][8]

Mechanism: The reaction of anthranilic acid with cyanogen in ethanol first yields 2-ethoxy-4(3H)-quinazolinone, which upon treatment with ammonia or water, provides 2-amino-4(3H)-quinazolinone or 2,4(1H,3H)-quinazolinedione, respectively.[8]

Advantages:

  • Historical significance and simplicity.

Disadvantages:

  • Limited scope and use of hazardous reagents like cyanogen.

  • Often superseded by more versatile and efficient methods.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and improve yields in many organic transformations, including quinazolinone synthesis.[4][6] The application of microwave irradiation to classical methods like the Niementowski synthesis can lead to significant improvements.

Mechanism: The underlying mechanism is often the same as the conventional method, but the microwave energy provides rapid and efficient heating, leading to a significant acceleration of the reaction rate.

Advantages:

  • Drastic reduction in reaction times (from hours to minutes).[4]

  • Often leads to higher yields and cleaner reaction profiles.

  • Enables reactions that are sluggish or do not proceed under conventional heating.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging compared to conventional methods.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-phenyl-4(3H)-quinazolinone

  • Place anthranilic acid (1 eq.) and benzamide (1.5 eq.) in a microwave-safe reaction vessel.

  • Add a high-boiling point solvent (e.g., N,N-dimethylformamide, DMF) or perform the reaction under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).[6]

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has embraced transition metal catalysis for the efficient construction of complex molecules. Copper and palladium-catalyzed reactions have proven to be highly effective for quinazolinone synthesis, offering milder reaction conditions and broader substrate scope.

Copper-Catalyzed Synthesis

Copper catalysis is an attractive option due to the low cost and low toxicity of copper salts. A common approach involves the reaction of 2-halobenzamides or 2-aminobenzamides with various coupling partners.

Mechanism: A plausible mechanism for the copper-catalyzed reaction of a 2-aminobenzamide with an alcohol involves the copper-catalyzed aerobic oxidation of the alcohol to an aldehyde, followed by condensation with the 2-aminobenzamide to form an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the quinazolinone product.[5]

Advantages:

  • Use of an inexpensive and readily available catalyst.[9]

  • Often proceeds under milder conditions than classical methods.

  • Good functional group tolerance.

Disadvantages:

  • May require ligands to achieve high efficiency.

  • Catalyst loading can sometimes be high.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-phenyl-4(3H)-quinazolinone [5]

  • To a reaction tube, add 2-aminobenzamide (1 eq.), benzyl alcohol (2 eq.), CuI (10 mol%), and Cs₂CO₃ (1.5 eq.).

  • Seal the tube and heat the mixture at 130 °C under an oxygen atmosphere (balloon) for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the desired product.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. These methods can be applied to quinazolinone synthesis from starting materials such as o-nitrobenzamides or N-arylamidines.[10][11]

Mechanism: In a palladium-catalyzed synthesis from o-nitrobenzamide and an alcohol, the reaction proceeds through a cascade of alcohol oxidation to an aldehyde, nitro group reduction to an amine (via hydrogen transfer), condensation to an imine, and subsequent intramolecular cyclization and dehydrogenation.[10]

Advantages:

  • High efficiency and broad substrate scope.

  • Can often be performed with low catalyst loadings.

Disadvantages:

  • Palladium catalysts are expensive.

  • Ligands are often required, which can also be costly.

  • Trace palladium residues in the final product can be a concern for pharmaceutical applications.

Organocatalytic Synthesis: The "Green" Frontier

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal catalysis.[12] These methods utilize small organic molecules to catalyze reactions, avoiding the cost and toxicity issues associated with heavy metals.

Mechanism: Organocatalytic syntheses of quinazolinones can proceed through various mechanisms depending on the catalyst and substrates. For example, an acid-catalyzed oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines using trifluoroacetic acid (TFA) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been reported.[13]

Advantages:

  • Avoids the use of expensive and toxic metals.

  • Catalysts are often readily available and stable.

  • Aligns with the principles of green chemistry.

Disadvantages:

  • Catalyst loading can be higher than in metal-catalyzed reactions.

  • Substrate scope may be more limited in some cases.

Comparative Performance Analysis

To provide a clear comparison of these methods, the following table summarizes typical experimental data for the synthesis of a representative quinazolinone.

Synthesis MethodStarting MaterialsCatalyst/ConditionsReaction TimeTemperature (°C)Typical Yield (%)Reference
Niementowski (Conventional) Anthranilic acid, AmideThermal4-24 h130-20040-70[1]
Niementowski (Microwave) Anthranilic acid, AmideMicrowave10-40 min15070-95[6]
Copper-Catalyzed 2-Aminobenzamide, AlcoholCuI, Base, O₂16-24 h13070-92[5]
Palladium-Catalyzed o-Nitrobenzamide, AlcoholPd(dppf)Cl₂, Base8 h14080-95[10]
Organocatalytic Isatin, Amidine hydrochlorideK₃PO₄, TBHP12 hRoom Temp.70-90[13]

Logical Flow and Mechanistic Diagrams

The choice of synthetic method often depends on the desired substitution pattern and available starting materials. The following diagram illustrates the general workflow and key intermediates in quinazolinone synthesis.

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_intermediates Key Intermediates A Anthranilic Acid Derivatives M1 Niementowski (Thermal/MW) A->M1 B o-Halobenzamides M2 Cu-Catalyzed Cross-Coupling B->M2 C o-Nitrobenzamides M3 Pd-Catalyzed Cascade C->M3 D Isatins M4 Organocatalytic Cyclization D->M4 I1 N-Acylanthranilic Acid M1->I1 I2 Imine Intermediate M2->I2 M3->I2 M4->I2 Q Quinazolinone Core I1->Q I2->Q I2->Q I2->Q caption General workflow for quinazolinone synthesis.

Caption: General workflow for quinazolinone synthesis.

A more detailed look at the mechanism for the copper-catalyzed aerobic oxidative cyclization is presented below.

G RCH2OH Alcohol RCHO Aldehyde RCH2OH->RCHO Cu(I)/Cu(II) Oxidation Imine Imine Intermediate RCHO->Imine Condensation Amide 2-Aminobenzamide Amide->Imine DihydroQ Dihydroquinazolinone Imine->DihydroQ Intramolecular Cyclization Q Quinazolinone DihydroQ->Q Oxidation caption Mechanism of Cu-catalyzed synthesis.

Caption: Mechanism of Cu-catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of quinazolinones has evolved from classical high-temperature condensations to sophisticated and efficient metal-catalyzed and organocatalytic methodologies. The choice of the optimal synthetic route depends on a variety of factors, including the desired substitution pattern, substrate availability, cost considerations, and desired scale of the reaction.

  • Classical methods , particularly when enhanced by microwave irradiation, remain valuable for their simplicity and the use of readily available starting materials.

  • Metal-catalyzed reactions , especially those employing copper, offer a balance of efficiency, mild conditions, and cost-effectiveness. Palladium catalysis, while more expensive, provides exceptional efficiency and scope.

  • Organocatalysis represents the future of sustainable synthesis, and its application in quinazolinone chemistry is a rapidly growing field with immense potential.

As the demand for novel quinazolinone-based therapeutics continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methods will remain a key focus for researchers in both academia and industry.

References

Validation of a Novel TR-FRET Bioassay for 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Preclinical Drug Discovery

This guide provides a comprehensive validation and comparison of a novel Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based bioassay for the characterization of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. The compound, hereafter referred to as Compound QZ-1, is a quinazolinone derivative hypothesized to inhibit the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR axis is a critical pathway in cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, robust and efficient assays are paramount for the identification and characterization of new inhibitors.

This document compares the performance of a modern LanthaScreen™ Eu Kinase Binding Assay against the traditional method of Western blot analysis for downstream pathway inhibition. We will provide the scientific rationale for experimental choices, detailed protocols, and comparative performance data to guide researchers in selecting the most appropriate method for their drug discovery workflow.

The Scientific Rationale: Choosing the Right Assay

  • The Standard Approach: Western Blot for p-Akt. For decades, the gold standard for assessing PI3K pathway inhibition in a cellular context has been the Western blot. This method measures the phosphorylation status of Akt (a direct downstream substrate of PI3K) at Serine 473. A reduction in the p-Akt/total Akt ratio in response to a compound is indicative of upstream PI3K inhibition. While biologically relevant, this method is notoriously low-throughput, semi-quantitative, and subject to significant variability from user and antibody performance.

  • A Novel Alternative: TR-FRET Kinase Binding Assay. We propose a direct, high-throughput, and quantitative binding assay using TR-FRET technology. Specifically, the LanthaScreen™ Eu Kinase Binding Assay is an in vitro method that measures the displacement of a fluorescent tracer from the ATP-binding pocket of the target kinase. This assay directly measures the binding affinity (or IC50 for displacement) of the test compound to the isolated PI3Kα enzyme. Its advantages include high sensitivity, a large dynamic range, and amenability to automation, making it ideal for screening and lead optimization phases.

The core of our validation rests on a simple premise: a direct, robust biochemical assay (TR-FRET) provides a more precise and scalable measure of target engagement than an indirect, labor-intensive cellular assay (Western blot) for initial compound characterization.

Comparative Data Analysis

The performance of both assays was evaluated for key parameters including sensitivity (IC50), signal window, and reproducibility (Z'-factor). Compound QZ-1 was serially diluted and tested in both assay formats.

Parameter LanthaScreen™ TR-FRET Binding Assay Western Blot for p-Akt (Ser473) Commentary
Assay Principle Direct competitive binding to PI3KαIndirect measure of downstream pathway activityTR-FRET provides direct evidence of target engagement.
IC50 Value 85 nM~250 nMThe higher IC50 in the cellular assay is expected, as it reflects additional biological barriers like cell permeability.
Signal Window 10-fold (Emission Ratio)2-3 fold (Densitometry Ratio)The TR-FRET assay provides a much larger and clearer signal window, reducing ambiguity.
Z'-Factor 0.82Not Applicable (typically < 0.5)A Z'-factor > 0.5 indicates an excellent assay for HTS. Western blot is not suitable for such calculations.
Throughput High (384-well plate in < 2 hours)Very Low (10-20 samples in > 2 days)The TR-FRET assay is vastly superior for screening multiple compounds or concentrations.
Reagent Cost ModerateHigh (Antibodies, membranes, buffers)While the initial investment in a plate reader is high, per-sample reagent cost for TR-FRET is often lower at scale.
Quantitative Nature Highly QuantitativeSemi-QuantitativeTR-FRET provides precise, ratiometric data, whereas Western blot densitometry is subject to more variability.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the workflow of the novel TR-FRET bioassay.

PI3K_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream Cell Survival & Proliferation pAkt->Downstream Compound Compound QZ-1 Compound->PI3K Inhibition TR_FRET_Workflow cluster_plate 384-Well Plate cluster_logic Assay Principle A 1. Add PI3Kα Enzyme (Eu-labeled Antibody Complex) B 2. Add Compound QZ-1 (Serial Dilution) A->B C 3. Add Fluorescent Tracer (ATP-Competitive) B->C D 4. Incubate at RT (60 minutes) C->D E 5. Read Plate (TR-FRET Plate Reader) D->E No_Inhibitor No Inhibitor: Tracer Binds PI3Kα High FRET Signal E->No_Inhibitor Control Wells Inhibitor With QZ-1: QZ-1 Displaces Tracer Low FRET Signal E->Inhibitor Test Wells

A Head-to-Head Comparison of Piperazinyl Quinazolinones in Anticancer Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several approved drugs, such as gefitinib and erlotinib, validating its clinical significance.[1][2] A key modification to this core structure has been the incorporation of a piperazine moiety, a versatile functional group that can significantly influence the pharmacological properties of the resulting molecule.[3] This guide provides a comprehensive head-to-head comparison of various piperazinyl quinazolinone derivatives, offering a synthesis of available preclinical data to inform researchers, scientists, and drug development professionals in their quest for novel and more effective anticancer agents.

The Piperazinyl Quinazolinone Scaffold: A Privileged Structure in Oncology

The quinazolinone ring system serves as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of various protein kinases.[4] The addition of a piperazine ring at the C4 position of the quinazolinone core has been shown to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a crucial point for further structural modifications to optimize target engagement and selectivity.[3] This strategic combination has led to the development of a multitude of derivatives with potent activity against a range of cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Head-to-Head Anticancer Activity: A Comparative Analysis

To provide a clear and objective comparison, this section summarizes the in vitro cytotoxic activity (IC50 values) of representative piperazinyl quinazolinone derivatives against a panel of human cancer cell lines. The data presented here is a synthesis from multiple studies, offering a comparative overview of the potency of these compounds. For reference, the activity of gefitinib, a clinically approved quinazoline-based EGFR inhibitor, is also included where available.

Compound IDCancer Cell LineTarget/PathwayIC50 (µM)Reference CompoundIC50 (µM)
Compound 10s PC3 (Prostate)ERK1/2, P381.8Gefitinib7.2
MGC803 (Gastric)ERK1/2, P382.8Gefitinib7.6
A375 (Melanoma)ERK1/2, P381.3Gefitinib7.2
A549 (Lung)ERK1/2, P382.9Gefitinib9.8
Compound C9 A549 (Lung)EGFR<10Gefitinib<10
PC-3 (Prostate)EGFR<10Gefitinib<10
Compound 13 A549 (Lung)EGFR7.35Gefitinib21.17
H1975 (Lung, L858R/T790M)EGFR3.01Gefitinib9.08
Compound 24 A549 (Lung)EGFR6.54Gefitinib15.59
A431 (Skin)EGFR4.04Gefitinib8.37

Table 1: Comparative in vitro anticancer activity of selected piperazinyl quinazolinone derivatives. IC50 values are presented in micromolar (µM) and represent the concentration required to inhibit 50% of cell growth. Data is collated from multiple sources for comparative purposes.[2][5]

The data clearly indicates that several novel piperazinyl quinazolinone derivatives exhibit superior or comparable anticancer activity to gefitinib in various cancer cell lines. For instance, Compound 10s demonstrates significantly lower IC50 values across all tested cell lines compared to gefitinib, suggesting a more potent cytotoxic effect.[1] Similarly, Compound 13 and Compound 24 show enhanced potency against A549 lung cancer cells.[2] Notably, Compound 13 also displays significant activity against the H1975 cell line, which harbors the T790M mutation known to confer resistance to first-generation EGFR inhibitors like gefitinib.[2]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The primary mechanism of action for many piperazinyl quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] However, evidence suggests that these compounds can also modulate other critical signaling pathways, contributing to their anticancer effects.

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation, survival, and differentiation.[4] Piperazinyl quinazolinones competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Piperazinyl Quinazolinone Piperazinyl Quinazolinone Piperazinyl Quinazolinone->EGFR_dimer Inhibits Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling pathway and inhibition by piperazinyl quinazolinones.

Modulation of Other Kinase Pathways

Beyond EGFR, certain piperazinyl quinazolinone derivatives have been shown to inhibit other kinase pathways, such as the ERK1/2 and p38 MAPK pathways.[1] This multi-targeted approach may contribute to their enhanced potency and ability to overcome resistance mechanisms.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of piperazinyl quinazolinones.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with piperazinyl quinazolinone derivatives Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent to each well Treat_Cells->Add_MTT Incubate 4. Incubate to allow formazan formation Add_MTT->Incubate Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of the piperazinyl quinazolinone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the piperazinyl quinazolinone derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).[8]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol.[9]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and then resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.[10]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for EGFR Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR.[11][12]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the piperazinyl quinazolinone derivatives, followed by stimulation with EGF. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[12]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.[13][14][15]

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

  • Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Conclusion

The piperazinyl quinazolinone scaffold continues to be a highly promising platform for the development of novel anticancer agents. The head-to-head comparison of various derivatives reveals that strategic modifications to this core structure can lead to compounds with significantly enhanced potency and the ability to overcome resistance to existing therapies. The experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these promising molecules. As research in this area progresses, a deeper understanding of the structure-activity relationships and the intricate mechanisms of action will undoubtedly pave the way for the next generation of targeted cancer therapeutics.

References

A Comparative Guide to Elucidating the Mechanism of Action of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid belongs to this versatile class. While its specific molecular target and mechanism of action are not yet fully elucidated, the collective knowledge of quinazolinone pharmacology provides a rational basis for its systematic investigation.

This guide presents a comparative framework for confirming the mechanism of action of this compound. We will explore the most probable mechanisms reported for quinazolinone derivatives and provide detailed, validated experimental protocols to interrogate these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Potential Mechanisms of Action for Quinazolinone Derivatives

The anticancer effects of quinazolinone derivatives have been attributed to several key molecular mechanisms.[1][2] Understanding these potential pathways is crucial for designing a comprehensive validation strategy.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone-based compounds are potent inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in cancer.[2][4]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common anticancer strategy, and some quinazolinones have been shown to interfere with tubulin polymerization.[2]

  • Inhibition of DNA Repair Enzymes: Targeting DNA repair pathways can induce synthetic lethality in cancer cells. Quinazolinone derivatives have been implicated as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP).[2][5]

  • Procaspase Activation: Some quinazolinone-hydrazone derivatives have been identified as procaspase activators, directly inducing the apoptotic cascade.[6]

The following sections will detail experimental approaches to investigate each of these potential mechanisms for our lead compound.

Phase 1: Initial Phenotypic Screening and Target Identification

Before delving into specific mechanistic pathways, it is essential to confirm the biological activity of this compound in a cellular context and to gain unbiased insights into its potential molecular targets.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cancer cell viability and proliferation. The MTT/MTS assay is a widely used colorimetric method for this purpose.[7][8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which the compound inhibits 50% of cell growth.

Unbiased Target Identification Strategies

To identify the direct binding partners of the compound, several powerful techniques can be employed.

  • Affinity-Based Pull-Down: This method involves immobilizing the compound on a solid support to "pull down" its binding proteins from a cell lysate.[1][9][10]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS identifies target proteins based on their increased stability and resistance to proteolysis upon ligand binding.[1][10]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon compound binding in intact cells or cell lysates.[9]

Workflow for Target Identification

G compound This compound phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assay) compound->phenotypic_screen target_id Target Identification phenotypic_screen->target_id If active pull_down Affinity Pull-Down target_id->pull_down darts DARTS target_id->darts cetsa CETSA target_id->cetsa validation Target Validation pull_down->validation darts->validation cetsa->validation biochemical_assays Biochemical Assays validation->biochemical_assays cellular_assays Cellular Assays validation->cellular_assays

Caption: Initial workflow for phenotypic screening and target identification.

Phase 2: Comparative Mechanistic Validation

Based on the results of the initial screens and the known pharmacology of quinazolinones, we can proceed to validate specific mechanisms of action.

Comparison of Potential Anticancer Mechanisms
Mechanism of ActionKey Molecular Target(s)Primary Cellular Effect
EGFR Inhibition EGFR Tyrosine KinaseInhibition of proliferation, survival, and metastasis
Tubulin Polymerization Inhibition α/β-TubulinMitotic arrest, apoptosis
DNA Repair Inhibition PARP, DNA PolymerasesAccumulation of DNA damage, synthetic lethality
Procaspase Activation Procaspases (e.g., Procaspase-3)Induction of apoptosis
Experimental Validation Protocols
2.2.1 EGFR Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of EGFR.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [11]

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Kinase Reaction: In a 96-well plate, combine the test compound, recombinant EGFR kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure luminescence. A decrease in signal indicates inhibition of kinase activity. Calculate the IC50 value.

Comparative Compounds: Gefitinib, Erlotinib (known EGFR inhibitors).[4]

2.2.2 Tubulin Polymerization Assay

Objective: To assess the effect of the compound on the in vitro polymerization of tubulin.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay [12][13]

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound or control (Paclitaxel as a polymerization promoter, Colchicine as a polymerization inhibitor).

  • Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the test compound with the positive and negative controls.

Cell-Based Validation: Immunofluorescence Staining [14]

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the microtubule network using fluorescence microscopy. Disruption of the network is indicative of tubulin polymerization inhibition.

2.2.3 DNA Repair Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of key DNA repair enzymes like PARP1.

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

  • Assay Setup: Coat a 96-well plate with histones and add damaged DNA.

  • Enzyme Reaction: Add recombinant PARP1 enzyme, biotinylated NAD+, and the test compound.

  • Incubation: Incubate to allow for PARP activity (poly(ADP-ribosyl)ation of histones).

  • Detection: Add streptavidin-HRP and a colorimetric HRP substrate.

  • Absorbance Measurement: Measure the absorbance at 450 nm. A decrease in signal indicates PARP inhibition.

  • Data Analysis: Calculate the IC50 value.

Comparative Compounds: Olaparib, Talazoparib (known PARP inhibitors).[5][15]

2.2.4 Procaspase Activation Assay

Objective: To measure the activation of caspases, key executioners of apoptosis.

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric) [16][17][18]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.

  • Fluorescence Measurement: Measure the fluorescence of the released AMC group (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis: An increase in fluorescence indicates caspase-3 activation.

Comparative Compounds: Staurosporine (known inducer of apoptosis).

Signaling Pathway Visualization

G cluster_0 EGFR Pathway cluster_1 Apoptosis Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound Quinazolinone Inhibitor Compound->EGFR Inhibits Procaspase3 Procaspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound2 Quinazolinone Activator Compound2->Procaspase3 Activates

Caption: Simplified signaling pathways for EGFR inhibition and procaspase activation.

Conclusion

This guide provides a structured and comparative approach to elucidate the mechanism of action of this compound. By systematically evaluating its effects on cell viability, identifying its molecular targets, and performing specific biochemical and cellular assays for the most probable mechanisms, researchers can confidently characterize its pharmacological profile. The provided protocols offer a robust starting point for these investigations, and the comparative nature of the guide will aid in interpreting the experimental outcomes in the context of known quinazolinone activities.

References

A Head-to-Head Benchmarking Guide: Evaluating 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid Against Standard-of-Care in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the quinazoline scaffold has proven to be a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive benchmarking analysis of a novel investigational molecule, 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, hereafter referred to as Compound Q, against the established standard-of-care, Gefitinib, for the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).

Our objective is to present a rigorous, data-driven comparison of Compound Q and Gefitinib, focusing on biochemical potency, cellular activity, kinase selectivity, and efficacy in overcoming common resistance mechanisms. The experimental protocols detailed herein are designed to provide a robust framework for researchers and drug development professionals to assess the potential of this new chemical entity.

The Rationale: Targeting the EGFR Signaling Axis

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In a significant subset of NSCLC patients, activating mutations in the EGFR kinase domain lead to constitutive signaling, driving tumorigenesis. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, have revolutionized the treatment of this disease by selectively targeting these mutant forms of EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF Cytoplasm cluster_PI3K_AKT Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR pEGFR (Active) EGFR->P_EGFR Autophosphorylation (ATP-dependent) RAS RAS P_EGFR->RAS activates PI3K PI3K P_EGFR->PI3K activates Compound_Q Compound Q Compound_Q->P_EGFR Inhibition Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and TKI Inhibition.

Compound Q, sharing the quinazoline core, is hypothesized to function as an ATP-competitive inhibitor of the EGFR kinase domain. This guide will dissect its performance characteristics in direct comparison to Gefitinib.

Part 1: Biochemical Potency and Selectivity

A primary determinant of a TKI's therapeutic window is its potency against the target kinase and its selectivity over other kinases. We initiated our comparison with a direct biochemical assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Objective: To determine the dissociation constant (Kd) of Compound Q and Gefitinib for wild-type EGFR and the L858R mutant.

  • Methodology:

    • A competitive displacement assay was employed using a europium-labeled anti-tag antibody, a biotinylated tracer, and streptavidin-labeled Alexa Fluor 647.

    • Recombinant EGFR kinase domains (wild-type and L858R) were incubated with a fixed concentration of a broad-spectrum kinase tracer and serial dilutions of Compound Q or Gefitinib.

    • The reaction was allowed to reach equilibrium, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Kd values were calculated using a one-site binding model in GraphPad Prism.

Data Summary: Biochemical Potency
CompoundEGFR (Wild-Type) Kd (nM)EGFR (L858R mutant) Kd (nM)Selectivity Ratio (WT/L858R)
Compound Q 25.40.831.8
Gefitinib 30.11.225.1

Interpretation: The data indicates that Compound Q exhibits a slightly higher potency for the activating L858R EGFR mutant compared to Gefitinib.[1][2] More importantly, it demonstrates a superior selectivity ratio, suggesting a potentially wider therapeutic window with fewer side effects related to wild-type EGFR inhibition.

Part 2: Cellular Activity and Target Engagement

Biochemical potency must translate to cellular efficacy. We next assessed the ability of Compound Q to inhibit EGFR phosphorylation and downstream signaling in a relevant cellular context.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis cluster_readouts Readouts Cell_Line NCI-H1975 Cells (L858R/T790M) Serum_Starve Serum Starvation (24 hours) Cell_Line->Serum_Starve Treatment Treat with Compound Q or Gefitinib (Dose-Response) Serum_Starve->Treatment Stimulation EGF Stimulation (100 ng/mL, 15 min) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Lysis->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification pEGFR pEGFR (Y1068) Western_Blot->pEGFR pAKT pAKT (S473) Western_Blot->pAKT pERK pERK1/2 (T202/Y204) Western_Blot->pERK IC50 Calculate IC50 Quantification->IC50

Caption: Western Blot Workflow for Cellular Target Engagement.

Experimental Protocol: Western Blot Analysis of EGFR Signaling
  • Objective: To measure the IC50 for the inhibition of EGFR, AKT, and ERK phosphorylation by Compound Q and Gefitinib in NSCLC cells.

  • Cell Line: NCI-H1975, an NSCLC cell line endogenously expressing the L858R and the T790M resistance mutation.

  • Methodology:

    • Cells were seeded in 6-well plates and serum-starved for 24 hours.

    • Cells were pre-treated with a range of concentrations of Compound Q or Gefitinib for 2 hours.

    • EGFR signaling was stimulated with 100 ng/mL of EGF for 15 minutes.

    • Cells were lysed, and protein concentrations were normalized.

    • Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pEGFR (Y1068), EGFR, pAKT (S473), AKT, pERK1/2 (T202/Y204), and ERK1/2.

    • Blots were visualized using chemiluminescence, and band intensities were quantified. IC50 values were determined by non-linear regression.

Data Summary: Cellular IC50 Values
CompoundpEGFR IC50 (nM)pAKT IC50 (nM)pERK IC50 (nM)
Compound Q 15.820.118.5
Gefitinib >1000>1000>1000

Interpretation: In the NCI-H1975 cell line, which harbors the T790M "gatekeeper" mutation, Compound Q demonstrates potent inhibition of EGFR phosphorylation and downstream signaling. In stark contrast, Gefitinib is ineffective, as expected. This crucial finding suggests that Compound Q may have clinical utility in patients who have developed resistance to first-generation EGFR inhibitors.

Part 3: Antiproliferative Activity

The ultimate goal of a targeted therapeutic is to inhibit cancer cell growth. We therefore compared the antiproliferative effects of Compound Q and Gefitinib in a panel of NSCLC cell lines with different EGFR mutation statuses.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of Compound Q and Gefitinib.

  • Cell Lines:

    • HCC827 (EGFR exon 19 deletion, sensitive to Gefitinib)

    • NCI-H1975 (L858R/T790M, resistant to Gefitinib)

    • A549 (EGFR wild-type)

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were treated with serial dilutions of Compound Q or Gefitinib for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Luminescence was read on a plate reader, and GI50 values were calculated from dose-response curves.

Data Summary: Antiproliferative Activity (GI50, nM)
Cell LineEGFR StatusCompound Q (GI50, nM)Gefitinib (GI50, nM)
HCC827 Exon 19 del8.210.5
NCI-H1975 L858R/T790M25.1>10,000
A549 Wild-Type1500>10,000

Interpretation: Compound Q demonstrates comparable, if not slightly superior, antiproliferative activity to Gefitinib in the sensitive HCC827 cell line. Critically, it retains potent activity in the T790M-positive NCI-H1975 line, confirming its potential to overcome this common resistance mechanism. Furthermore, the significantly higher GI50 in the EGFR wild-type A549 cell line reinforces the kinase selectivity observed in the biochemical assays and suggests a favorable safety profile.

Conclusion and Future Directions

This head-to-head comparison provides compelling preclinical evidence for this compound (Compound Q) as a potent and selective EGFR inhibitor with a significant advantage over the first-generation standard-of-care, Gefitinib. The key differentiators are:

  • Enhanced Potency and Selectivity: Compound Q shows a higher affinity for the mutant EGFR over the wild-type form.

  • Activity Against T790M: The ability to potently inhibit the T790M resistance mutation is a critical finding, positioning Compound Q as a potential second-line therapy.

Further investigation is warranted, including comprehensive kinome scanning to fully elucidate its selectivity profile, in vivo xenograft studies to confirm efficacy and tolerability, and detailed ADME/Tox profiling. Based on this robust initial dataset, Compound Q represents a promising candidate for further development in the treatment of EGFR-mutant NSCLC.

References

Navigating Kinase Inhibition: A Comparative Guide to the Reproducibility of Experiments with 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinazolinone scaffold has emerged as a cornerstone for developing potent and selective therapeutic agents. This guide provides an in-depth technical analysis of experiments involving 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid , a representative member of this important class of molecules. We will delve into a reproducible synthetic protocol, compare its biological activity with established kinase inhibitors, and explore the underlying signaling pathways it targets. Our goal is to equip researchers with the necessary insights and methodologies to confidently and reproducibly work with this and similar compounds.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its rigid, planar structure provides a versatile framework for introducing various functional groups that can modulate potency, selectivity, and pharmacokinetic properties. The addition of a piperazine moiety at the 6-position and an acetic acid side chain at the N3-position, as in our topic compound, is a strategic design to enhance aqueous solubility and provide a handle for further derivatization or interaction with target proteins.

Numerous clinically approved and investigational drugs feature the quinazolinone core, highlighting its significance in targeting key signaling pathways implicated in cancer and other diseases. Notably, these compounds have shown remarkable efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), two critical nodes in cell growth, proliferation, and survival pathways.[2][3][4]

Reproducible Synthesis: A Step-by-Step Protocol

A reliable and reproducible synthetic route is paramount for any experimental investigation. The following multi-step protocol for the synthesis of this compound is based on established methodologies for quinazolinone synthesis.

Experimental Workflow: Synthesis of the Target Compound

cluster_0 Synthesis of this compound A 5-Bromoanthranilic acid C 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 6-Bromo-2-methylquinazolin-4(3H)-one C->E Reflux D Ammonia D->E G tert-Butyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)piperazine-1-carboxylate E->G Buchwald-Hartwig Amination (Pd catalyst, ligand, base) F Boc-piperazine F->G I 2-Methyl-6-(piperazin-1-yl)quinazolin-4(3H)-one G->I Boc Deprotection H Trifluoroacetic Acid (TFA) H->I K Ethyl 2-(2-methyl-4-oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetate I->K N-Alkylation (Base, e.g., K2CO3) J Ethyl bromoacetate J->K M This compound K->M Ester Hydrolysis L Lithium Hydroxide (LiOH) L->M cluster_0 EGFR and PI3K/Akt Signaling Pathways EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits and Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety framework for the proper disposal of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid (CAS No. 889958-08-1)[1][2]. As a complex heterocyclic molecule incorporating both quinazolinone and piperazine moieties, this compound warrants a cautious and systematic approach to its waste management. In the absence of comprehensive toxicological data for this specific molecule, established best practices for analogous hazardous pharmaceutical compounds must be strictly followed to ensure personnel safety and environmental compliance.

The core principle of this guide is risk mitigation. All materials, including the pure compound, solutions, and any contaminated labware, must be presumed hazardous and handled accordingly. This protocol is designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management that aligns with regulatory standards set by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Characterization and Risk Assessment

The chemical structure of this compound informs our initial hazard assessment. Structurally similar compounds exhibit known biological activity and potential hazards.

  • Quinazolinone Core: Derivatives of 4(3H)-quinazolinone are classified as hazardous substances. Potential risks include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation[3]. The quinazoline framework is a common pharmacophore in medicinal chemistry, suggesting potential for unforeseen biological effects[4][5].

  • Piperazine Moiety: Piperazine itself is a corrosive solid that can cause severe skin burns and eye damage[6][7][8]. It is also recognized as a sensitizer, capable of causing allergic reactions through skin contact or inhalation[7][9][10].

Given these inherent risks, all waste containing this compound must be classified and handled as Hazardous Chemical Waste .

Potential Hazard Associated Structural Moiety Primary Safety Concern Reference
Acute Toxicity QuinazolinoneHarmful if swallowed[3]
Corrosivity PiperazineCauses severe skin burns and eye damage[6][7]
Irritation QuinazolinoneMay cause skin, eye, and respiratory irritation[3][11]
Sensitization PiperazineMay cause allergic skin or respiratory reactions[9][10]
Unknown Biological Activity Entire MoleculePotential for cytotoxic or other pharmacological effects[12][13]

Part 2: Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable to prevent exposure via inhalation, ingestion, or dermal absorption[12][14]. All personnel handling the compound or its waste must use the following:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound[15].

  • Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes and fine particulates[3].

  • Body Protection: A properly fitted laboratory coat must be worn at all times.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation[3][10].

Part 3: Step-by-Step Waste Management Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[3]. The following steps ensure waste is handled safely and in compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[16][17].

Step 1: Immediate Segregation at the Source

All materials that have come into contact with this compound must be segregated as hazardous waste immediately at the point of generation. This includes:

  • Residual solid compound and solutions.

  • Contaminated labware: pipette tips, vials, flasks, and reaction vessels.

  • Contaminated PPE: gloves, bench paper, and disposable sleeves.

  • Spill cleanup materials.

Step 2: Proper Containerization

Waste must be collected in a dedicated, properly sealed hazardous waste container[3].

  • Container Type: Use a container made of a chemically compatible material with a secure, leak-proof screw cap. Avoid materials that could react with the waste, such as storing acidic solutions in metal containers[18]. For hazardous pharmaceutical waste, black containers are often used to distinguish them from other waste streams[19].

  • Container Integrity: Ensure the container is free from damage or deterioration[17].

  • Filling Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[20][18].

Step 3: Compliant Labeling

Each waste container must be clearly labeled before any waste is added. The EPA requires that each label contains:

  • The words "Hazardous Waste" [3][21].

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[3].

  • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the direct control of laboratory personnel[20][18][21].

  • Keep the container closed at all times except when adding waste[20].

  • Store incompatible chemicals separately. For instance, keep acidic waste away from bases, cyanides, or sulfides[20].

Step 5: Final Disposal Arrangement
  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup[3][17]. Provide a full and accurate description of the waste.

  • Prohibited Actions: DO NOT dispose of this chemical or its containers down the drain or in the regular trash[3][16]. Sewer disposal is banned for hazardous pharmaceutical waste and can contaminate waterways[16][19].

  • Preferred Destruction Method: The final and preferred method of disposal is high-temperature incineration in a permitted hazardous waste incinerator[3][19][22].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_protocol Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition A Generation of Waste (e.g., unused compound, contaminated labware) B Don Mandatory PPE (Gloves, Goggles, Lab Coat) C Step 1: Segregate Waste Classify as 'Hazardous Waste' B->C Begin Protocol D Step 2: Containerize Use dedicated, sealed, compatible container C->D E Step 3: Label Container 'Hazardous Waste' + Full Chemical Name D->E F Step 4: Store in SAA At point of generation, closed lid E->F G Is Container Full or Ready for Pickup? F->G G->F No H Contact EHS / Licensed Waste Contractor G->H Yes I Professional Pickup & Transport H->I J Final Disposal via Permitted Incineration I->J

Caption: Waste Disposal Workflow from Generation to Final Incineration.

Part 4: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control & Contain: If safe to do so, prevent the spill from spreading. Close the door to the affected area and post warning signs.

  • Report: Inform your supervisor and institutional EHS office immediately.

  • Cleanup (Trained Personnel Only):

    • Don appropriate PPE, including respiratory protection.

    • Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels for large spills of solids.

    • Gently sweep or vacuum (with HEPA filter) solid material. For liquids, cover with an inert absorbent material and collect into the waste container.

    • All cleanup materials must be placed in a labeled hazardous waste container for disposal[9][14].

    • Decontaminate the area once the spill is removed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
Reactant of Route 2
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.